Lutetium(III) trifluoromethanesulfonate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
lutetium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNRSCGHRWJAK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9LuO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459316 | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126857-69-0 | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, also known as lutetium(III) triflate [Lu(OTf)₃], is a powerful Lewis acid catalyst increasingly recognized for its utility in organic synthesis. As a member of the lanthanide triflate family, it offers a unique combination of high catalytic activity, water tolerance, and recyclability, making it an attractive alternative to traditional Lewis acids like aluminum chloride.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in key organic transformations, and insights into its catalytic mechanisms.
Core Chemical and Physical Properties
This compound is a white to off-white, hygroscopic crystalline powder.[2][3] Its trifluoromethanesulfonate anions contribute to its high Lewis acidity and stability. While it is notably insoluble in water, its solubility in various organic solvents facilitates its use in a range of reaction conditions.[2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃F₉LuO₉S₃ | [5] |
| Molecular Weight | 622.17 g/mol | [5] |
| Appearance | White to off-white powder/crystals | [2][3] |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Organic Solvents | Soluble in solvents like THF, DCM, and acetonitrile | [6] |
| Hygroscopicity | Hygroscopic | [2] |
| CAS Number | 126857-69-0 | [3][5] |
Synthesis of this compound
The synthesis of anhydrous this compound is crucial for its application in moisture-sensitive reactions. A general and effective method involves the reaction of lutetium(III) oxide with trifluoromethanesulfonic acid.[7]
Experimental Protocol: Synthesis of Anhydrous this compound
Materials:
-
Lutetium(III) oxide (Lu₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Vacuum pump
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add lutetium(III) oxide.
-
Acid Addition: Under an inert atmosphere, slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid to the flask. The reaction is exothermic and may cause bubbling.
-
Reaction: Heat the mixture to reflux with vigorous stirring until the lutetium(III) oxide has completely dissolved, resulting in a clear solution. This may take several hours.
-
Hydrate Formation: Allow the solution to cool to room temperature. The hydrated this compound can be isolated by removing the excess water and acid under reduced pressure.
-
Dehydration: To obtain the anhydrous salt, heat the hydrated this compound under high vacuum (approx. 1 hPa) at 180-200 °C for several hours.[7][8] The complete removal of water is critical for the catalyst's activity in many reactions.
-
Storage: Once cooled to room temperature under an inert atmosphere, the anhydrous this compound should be stored in a desiccator or glovebox to prevent rehydration.
Synthesis of Anhydrous this compound.
Catalytic Applications in Organic Synthesis
This compound is a versatile Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its high oxophilicity allows for the effective activation of carbonyl compounds.[9][10]
Friedel-Crafts Acylation
Lanthanide triflates, including this compound, are efficient catalysts for Friedel-Crafts acylation reactions, offering a recyclable and environmentally benign alternative to stoichiometric Lewis acids.[11][12][13]
(This protocol is adapted from a similar procedure using Scandium(III) triflate and can be considered a representative example.)[8]
Materials:
-
Anhydrous this compound
-
Anisole
-
Acetic anhydride
-
Nitromethane (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Internal thermometer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: Dry the this compound catalyst under vacuum at 180 °C for 1-2 hours in the reaction flask.
-
Reaction Setup: After cooling to room temperature under an inert atmosphere, equip the flask with a reflux condenser, a dropping funnel, and an internal thermometer.
-
Solvent and Reactant Addition: Add anhydrous nitromethane via the dropping funnel and stir for 10 minutes. Subsequently, add anisole and acetic anhydride sequentially through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
-
Catalyst Recovery: The aqueous phase containing the lanthanide triflate can be concentrated and the catalyst recovered by drying under vacuum at high temperature.[8]
General Mechanism of Lewis Acid Catalysis.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is effectively catalyzed by Lewis acids. Lanthanide triflates, including this compound, are known to catalyze this reaction, often with high stereoselectivity.[1][5][14][15][16]
(This protocol is a general representation and may require optimization for specific substrates.)
Materials:
-
Anhydrous this compound
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-Phenyl-1-(trimethylsiloxy)ethene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Schlenk tube or round-bottom flask
-
Inert gas supply (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add anhydrous this compound (5-10 mol%).
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by the aldehyde. Cool the mixture to the desired temperature (e.g., -78 °C).
-
Addition of Silyl Enol Ether: Slowly add the silyl enol ether to the reaction mixture via syringe.
-
Reaction: Stir the reaction at the same temperature until completion, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Diels-Alder and Hetero-Diels-Alder Reactions
This compound can catalyze Diels-Alder and hetero-Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.[7][17][18][19]
(This is a representative protocol and optimization may be necessary.)
Materials:
-
Anhydrous this compound
-
Danishefsky's diene
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Schlenk flask
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous this compound (10 mol%) in the anhydrous solvent.
-
Reactant Addition: Add the aldehyde to the catalyst solution and stir for a few minutes. Then, add Danishefsky's diene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Experimental Workflow for Catalytic Reactions.
Safety and Handling
This compound is an irritant. It is important to handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Due to its hygroscopic nature, it should be handled and stored under an inert, dry atmosphere to maintain its catalytic activity.[2]
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Source(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [15] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [15] |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst with significant potential in modern organic synthesis. Its stability, recyclability, and ability to catalyze a broad range of important chemical transformations make it a valuable tool for researchers in academia and industry. While specific quantitative data for some of its physical properties remain elusive, the representative protocols and mechanistic insights provided in this guide offer a solid foundation for its application in the development of novel synthetic methodologies and the efficient construction of complex molecules. Further research into the specific applications and reaction optimizations using this compound is encouraged to fully unlock its synthetic potential.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. strem.com [strem.com]
- 4. This compound CAS#: 126857-69-0 [m.chemicalbook.com]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.org [mdpi.org]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. scu.edu.cn [scu.edu.cn]
- 19. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis and Characterization of Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lutetium(III) trifluoromethanesulfonate, a versatile Lewis acid catalyst with applications in organic synthesis. This document details experimental protocols for its preparation in both hydrated and anhydrous forms and outlines key analytical techniques for its characterization.
Introduction
This compound, also known as lutetium triflate [Lu(OTf)₃], is a salt of lutetium and trifluoromethanesulfonic acid. As a member of the lanthanide triflates, it is recognized for its strong Lewis acidity and remarkable water tolerance, making it an attractive catalyst for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its stability and reusability offer significant advantages over traditional Lewis acids, aligning with the principles of green chemistry. This guide serves as a technical resource for researchers employing or seeking to synthesize and characterize this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in two primary forms: the hydrated complex and the anhydrous salt. The hydrated form is the typical product of aqueous synthesis, while the anhydrous form is obtained through subsequent dehydration.
Synthesis of Hydrated this compound (Lu(H₂O)₉₃)
The most common method for preparing hydrated lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Lutetium(III) oxide (Lu₂O₃).
-
Addition of Acid: Slowly add a stoichiometric excess of aqueous trifluoromethanesulfonic acid (HOTf) to the flask. The reaction is typically performed in water. The general reaction is: Lu₂O₃ + 6 HOTf + 18 H₂O → 2 --INVALID-LINK--₃ + 3 H₂O 3. Reaction Conditions: The mixture is stirred and heated, often to reflux, until the lutetium oxide has completely dissolved, resulting in a clear solution.
-
Isolation: The water is removed under reduced pressure to yield the hydrated lutetium triflate as a white, crystalline solid. The product can be further purified by recrystallization.
Synthesis of Anhydrous this compound (Lu(OTf)₃)
The preparation of the anhydrous form requires the dehydration of the hydrated salt under specific conditions to avoid decomposition.
Experimental Protocol:
-
Setup: Place the hydrated this compound in a suitable flask for heating under vacuum.
-
Dehydration: Heat the sample to a temperature between 180 and 200 °C under reduced pressure. 3. Completion: Maintain these conditions until the evolution of water ceases, yielding the anhydrous this compound as a white, hygroscopic solid.
-
Storage: The anhydrous salt must be handled and stored under an inert atmosphere (e.g., in a glovebox) to prevent rehydration.
Characterization of this compound
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃F₉LuO₉S₃ |
| Molecular Weight | 622.17 g/mol |
| Appearance | White solid |
| CAS Number | 126857-69-0 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a key technique for characterizing triflate-containing compounds. The triflate anion (OTf⁻) gives a characteristic sharp singlet in the ¹⁹F NMR spectrum. For free triflate ions, this signal typically appears around -79 ppm. [1]A slight shift from this value may indicate coordination of the triflate to the lutetium center.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the trifluoromethanesulfonate group. The positions of these bands can provide information about the coordination of the triflate anion.
| Wavenumber (cm⁻¹) | Assignment |
| ~1250-1280 | νₐₛ(SO₃) |
| ~1150-1170 | νₛ(CF₃) |
| ~1030 | νₛ(SO₃) |
| ~760 | δ(CF₃) |
| ~640 | δ(SO₃) |
Note: These are approximate ranges and can vary based on the coordination environment of the triflate group.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to characterize this compound. The observation of fragments corresponding to [Lu(OTf)₂]⁺ and other related species can confirm the composition of the salt.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.
-
Hydrated Salt: The TGA of --INVALID-LINK--₃ will show a mass loss corresponding to the removal of nine water molecules upon heating.
-
Anhydrous Salt: The thermal decomposition of anhydrous lanthanide triflates, including the lutetium salt, has been reported to proceed to the formation of the corresponding lanthanide fluoride (LuF₃) at higher temperatures. [2]The decomposition of Er-Lu triflates follows a distinct pattern. [2]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. The crystal structure of the hydrated form has been determined to be --INVALID-LINK--₃, where the lutetium ion is coordinated to nine water molecules. [3]
| Crystal Data for --INVALID-LINK--₃ | |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| Coordination Geometry | 9-coordinate |
| Lu-O Bond Lengths | 2.30 Å (6) and 2.56 Å (3) |
Application in Catalysis: Thioacetalization of Aldehydes
This compound is an effective and recyclable catalyst for the chemoselective thioacetalization of aldehydes. This reaction is important for the protection of carbonyl groups in multi-step organic syntheses.
The catalytic cycle is proposed to involve the coordination of the Lewis acidic lutetium center to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the dithiol. Subsequent dehydration and release of the catalyst regenerate the active species and yield the thioacetal product. The water tolerance of this compound makes it particularly suitable for this type of transformation.
Conclusion
This compound is a valuable Lewis acid catalyst that can be synthesized in a straightforward manner from commercially available starting materials. Its characterization relies on a suite of standard analytical techniques, with ¹⁹F NMR and thermal analysis being particularly informative. The stability and catalytic activity of this compound, especially in aqueous media, position it as a useful tool for synthetic chemists in both academic and industrial research, including in the field of drug development where efficient and selective synthetic methods are paramount.
References
Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
CAS Number: 126857-69-0
Synonyms: Lutetium(III) triflate, Trifluoromethanesulfonic acid lutetium(III) salt[1]
This technical guide provides an in-depth overview of Lutetium(III) trifluoromethanesulfonate, a versatile and powerful Lewis acid catalyst increasingly utilized in organic synthesis, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its properties, synthesis, and applications, complete with detailed experimental protocols and mechanistic insights.
Core Properties and Data
This compound is a white to off-white crystalline powder that is notable for its high Lewis acidity and stability, particularly its tolerance to aqueous conditions which distinguishes it from many traditional Lewis acids.[1] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 126857-69-0 | [3] |
| Molecular Formula | C₃F₉LuO₉S₃ | [3] |
| Molecular Weight | 622.17 g/mol | [3] |
| Appearance | White to off-white powder/crystals | [1] |
| Purity | ≥98% | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water. Soluble in polar organic solvents. | [2] |
| Stability | Hygroscopic | [2] |
Table 2: Identification and Safety Information
| Identifier/Hazard | Description | Reference |
| MDL Number | MFCD00192254 | |
| PubChem CID | 11227396 | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Signal Word | Warning |
Synthesis
While commercially available, this compound can be synthesized in the laboratory. The general method involves the reaction of lutetium(III) oxide with trifluoromethanesulfonic acid.
Experimental Protocol: Synthesis of Anhydrous this compound
Materials:
-
Lutetium(III) oxide (Lu₂O₃)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Schlenk line or vacuum oven
Procedure:
-
To a round-bottom flask, add Lutetium(III) oxide.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid in distilled water to the flask with stirring. The reaction is exothermic.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux until the lutetium oxide has completely dissolved, resulting in a clear solution.
-
Remove the heat and allow the solution to cool to room temperature.
-
The hydrated this compound can be isolated by removal of water under reduced pressure.
-
For the anhydrous salt, the hydrated product is then heated under high vacuum (e.g., at 180-200 °C) for several hours to remove all water molecules. The final product should be a fine, white, anhydrous powder.
-
Store the anhydrous this compound under an inert atmosphere (e.g., argon or nitrogen) due to its hygroscopic nature.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a highly effective Lewis acid catalyst for a variety of organic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. Its water stability allows for its use in aqueous media, aligning with the principles of green chemistry.
Thioacetalization of Aldehydes
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. This compound efficiently catalyzes the thioacetalization of aldehydes under mild conditions.
Materials:
-
This compound (Lu(OTf)₃)
-
4-Methoxybenzaldehyde
-
1,2-Ethanedithiol
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxybenzaldehyde (1 mmol) in dichloromethane (10 mL), add 1,2-ethanedithiol (1.1 mmol).
-
Add a catalytic amount of this compound (0.01 mmol, 1 mol%).
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate (150 mL).
-
Wash the organic layer with water (60 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with 15% ethyl acetate in hexane) to afford the pure 2-(4-methoxyphenyl)-1,3-dithiolane.
-
The aqueous layer containing the catalyst can be evaporated under reduced pressure to recover the this compound for reuse.
Caption: Experimental workflow for thioacetalization.
Mukaiyama Aldol Reaction
This compound, like other lanthanide triflates, is an effective catalyst for the Mukaiyama aldol reaction, which forms a carbon-carbon bond between a silyl enol ether and a carbonyl compound.[5] The Lewis acidic lutetium center activates the carbonyl group towards nucleophilic attack by the silyl enol ether.
The catalytic cycle begins with the coordination of the aldehyde to the Lutetium(III) center, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the silyl enol ether to form a new carbon-carbon bond and a lutetium aldolate intermediate. Subsequent silyl transfer and hydrolysis release the β-hydroxy carbonyl product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the Mukaiyama aldol reaction.
Other Applications
Beyond the aforementioned reactions, this compound has shown promise in a range of other organic transformations, including:
-
Friedel-Crafts reactions: Catalyzing the acylation and alkylation of aromatic compounds.
-
Diels-Alder and Aza-Diels-Alder reactions: Promoting cycloaddition reactions to form six-membered rings.
-
Michael additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Its utility also extends to materials science, where it serves as a precursor for the synthesis of lutetium-based luminescent materials for applications in optoelectronics, such as LEDs and lasers.[1] In the pharmaceutical realm, it has been explored in drug formulation and the development of targeted drug delivery systems.[1]
Conclusion
This compound is a highly valuable Lewis acid catalyst with a broad spectrum of applications in organic synthesis and materials science. Its stability, recyclability, and effectiveness under mild, often aqueous, conditions make it an attractive alternative to traditional Lewis acids. This guide provides a foundational understanding of its properties and applications, and it is anticipated that further research will continue to unveil new and innovative uses for this versatile reagent.
References
- 1. 126857-69-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 126857-69-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 126857-69-0 [m.chemicalbook.com]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Lutetium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, synthesis, and catalytic applications of Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃. This compound is a member of the lanthanide triflates, a class of powerful Lewis acids that have garnered significant interest in organic synthesis due to their high activity, water tolerance, and recyclability.[1]
Molecular Structure
Computational studies suggest that the trifluoromethanesulfonate (triflate) anion (OTf⁻) can coordinate to the lutetium(III) ion in either a bidentate or tridentate fashion. In the case of tridentate coordination, the Lu(III) center is surrounded by three triflate ligands, resulting in a nine-coordinate geometry. This coordination environment is best described as a tricapped trigonal prism (TTP) , where the lutetium ion is bonded to nine oxygen atoms from the three triflate groups. A similar TTP structure is observed in the hydrated lutetium ion, [Lu(H₂O)₉]³⁺.
When the triflate ligands are considered to be bidentate, the Lu(III) ion is coordinated to six oxygen atoms from the three triflate ligands. The actual coordination number and geometry in the solid state can be influenced by factors such as the presence of water or other coordinating solvents.
Theoretical Structural Parameters
The following table summarizes the calculated bond lengths for the tricapped trigonal prismatic structure of Lu(OTf)₃ based on DFT calculations. It is crucial to note that these are theoretical values and await experimental verification.
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Lutetium-Oxygen | Lu | O | 2.510 |
| Sulfur-Oxygen (apex) | S | O | 1.490 |
| Sulfur-Oxygen (capping) | S | O | 1.479 |
Table 1: Calculated bond lengths for the theoretical tricapped trigonal prism structure of this compound.
Experimental Protocols
Synthesis of Anhydrous this compound
A general and effective method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[2] The subsequent dehydration of the hydrated salt yields the anhydrous compound.
Materials:
-
Lutetium(III) oxide (Lu₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Procedure:
-
Preparation of Hydrated this compound:
-
Suspend Lutetium(III) oxide in deionized water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid to the suspension. The reaction is exothermic.
-
Heat the mixture to reflux for several hours until the lutetium oxide has completely dissolved, resulting in a clear, colorless solution.
-
Remove the heat and allow the solution to cool to room temperature.
-
Remove the water under reduced pressure using a rotary evaporator to obtain the hydrated this compound as a white solid. The hydrated form is often represented as --INVALID-LINK--₃.[2]
-
-
Dehydration to Anhydrous this compound:
-
Place the hydrated salt in a Schlenk flask.
-
Heat the flask to 180-200 °C under high vacuum for several hours to remove the coordinated water molecules.[2]
-
The resulting white, free-flowing powder is anhydrous this compound.
-
Store the anhydrous product under an inert atmosphere (e.g., argon or nitrogen) as it is hygroscopic.
-
Characterization Techniques
FT-IR spectroscopy is a valuable tool for confirming the presence of the triflate anion and the absence of coordinated water in the final product.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the anhydrous Lu(OTf)₃ with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Spectra: The spectrum of the anhydrous compound should show characteristic strong absorption bands for the triflate anion, typically around 1250-1280 cm⁻¹ (asymmetric SO₃ stretch), 1150-1170 cm⁻¹ (symmetric SO₃ stretch), and 1030 cm⁻¹ (S-O stretch). The C-F stretching vibrations appear around 1225 and 1150 cm⁻¹. A key indicator of the anhydrous nature of the product is the absence of a broad absorption band in the 3200-3500 cm⁻¹ region, which corresponds to the O-H stretching of water molecules.
While lutetium itself is NMR-inactive, ¹³C and ¹⁹F NMR spectroscopy can be used to characterize the triflate anion. Due to the paramagnetic nature of many lanthanide ions, NMR spectra of their complexes can exhibit significant shifts and line broadening. However, Lu(III) has a filled 4f shell, making it diamagnetic, which should result in sharper NMR signals compared to its paramagnetic counterparts.
Methodology:
-
Sample Preparation: Dissolve a small amount of anhydrous Lu(OTf)₃ in a suitable deuterated solvent (e.g., acetonitrile-d₃ or nitromethane-d₃). The choice of solvent is critical as Lu(OTf)₃ can coordinate with donor solvents.
-
¹⁹F NMR: This is particularly useful for observing the trifluoromethyl group. A single resonance is expected for the -CF₃ group of the triflate anion.
-
¹³C NMR: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Applications in Catalysis: The Friedel-Crafts Reaction
This compound is an effective Lewis acid catalyst for a variety of organic transformations, most notably the Friedel-Crafts acylation and alkylation reactions.[1] Its water stability offers a significant advantage over traditional Lewis acids like AlCl₃.
Catalytic Workflow: Friedel-Crafts Acylation
The following diagram illustrates a typical workflow for a Friedel-Crafts acylation reaction catalyzed by this compound.
Signaling Pathway: Lewis Acid Catalysis Mechanism
The catalytic activity of this compound in reactions like the Friedel-Crafts acylation stems from its function as a strong Lewis acid. The Lu(III) ion coordinates to the carbonyl oxygen of the acylating agent, activating it towards nucleophilic attack by the aromatic ring.
References
Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, with the chemical formula Lu(CF₃SO₃)₃ and often abbreviated as Lu(OTf)₃, is a powerful Lewis acid catalyst increasingly employed in organic synthesis. Its effectiveness in a variety of chemical transformations is significantly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility of this compound in common organic solvents and offers a detailed experimental protocol for its quantitative determination.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, existing research and supplier information provide some key insights. Lanthanide triflates, as a class of compounds, are generally recognized for their good solubility in many organic solvents.
The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that solubility can be significantly affected by factors such as temperature, the presence of moisture, and the purity of both the solute and the solvent.
| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility | Data Type |
| Acetonitrile | CH₃CN | Not Specified | > 150 mmol/dm³ | Quantitative |
| Chloroform | CHCl₃ | Not Specified | Limited | Qualitative |
| Toluene | C₇H₈ | Not Specified | Limited | Qualitative |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Strong Coordinating Solvent | Qualitative |
| Methanol | CH₃OH | Not Specified | Strong Coordinating Solvent | Qualitative |
| Water | H₂O | Not Specified | Insoluble | Qualitative |
Note: The strong coordinating nature of solvents like DMSO and methanol suggests that the dissolution process involves the formation of solvent-lutetium complexes, which can be a critical factor in reaction mechanisms. For non-coordinating or weakly coordinating solvents like chloroform and toluene, the solubility is observed to be limited.
Experimental Protocol: Gravimetric Determination of Solubility
For researchers requiring precise solubility values for this compound in specific organic solvents, the gravimetric method is a reliable and straightforward approach. This protocol outlines the steps to determine the solubility at a given temperature.
Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specified temperature to form a saturated solution.
Materials:
-
This compound (anhydrous)
-
Anhydrous organic solvent of interest
-
Sealable glass vials or flasks
-
Thermostatically controlled shaker or water bath
-
Syringe filters (PTFE or other solvent-compatible membrane, 0.2 µm pore size)
-
Syringes
-
Pre-weighed, dry glass weighing bottles
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven
-
Inert atmosphere (optional, e.g., glovebox or Schlenk line, for highly hygroscopic solvents)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed, dry glass weighing bottle. It is critical to filter the solution to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Immediately cap the weighing bottle and record the total mass of the bottle and the filtered solution.
-
Place the uncapped weighing bottle and its cap in a drying oven set to an appropriate temperature to evaporate the solvent completely. The temperature should be below the decomposition temperature of this compound and the boiling point of the solvent. A vacuum oven is recommended to facilitate drying at a lower temperature.
-
Once the solvent is fully evaporated, transfer the weighing bottle to a desiccator to cool to room temperature.
-
Weigh the bottle containing the dried this compound residue.
-
Repeat the drying and weighing cycles until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of the filtered saturated solution: (Mass of weighing bottle + solution) - (Mass of empty weighing bottle)
-
Mass of the dissolved this compound: (Mass of weighing bottle + dried residue) - (Mass of empty weighing bottle)
-
Mass of the solvent in the filtered solution: (Mass of the filtered saturated solution) - (Mass of the dissolved this compound)
-
Solubility: The solubility is typically expressed as grams of solute per 100 grams of solvent: Solubility ( g/100 g solvent) = (Mass of dissolved Lu(OTf)₃ / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for the gravimetric determination of solubility.
Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to its Hygroscopic Nature and Handling
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, also known as lutetium triflate (Lu(OTf)₃), is a powerful Lewis acid catalyst increasingly utilized in organic synthesis and catalysis. Its effectiveness is, however, intrinsically linked to its pronounced hygroscopic nature. This technical guide provides an in-depth overview of the hygroscopic properties of this compound, outlining best practices for its handling, storage, and use in experimental settings to ensure reproducibility and optimal performance.
Physicochemical Properties and Hygroscopicity
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃F₉LuO₉S₃ | [1] |
| Molecular Weight | 622.17 g/mol | [1] |
| Appearance | White powder | [1] |
| Hygroscopicity | Hygroscopic | [1][4][2] |
| Storage Temperature | Room Temperature | [1][4] |
| Storage Conditions | Inert atmosphere, tightly closed container, dry conditions | [1][4][5] |
Handling and Storage Protocols
Due to its sensitivity to moisture, stringent handling and storage procedures are mandatory to maintain the integrity of this compound.
Storage
Proper storage is the first line of defense against hydration. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1][4] The storage area should be cool and dry. It is advisable to store the primary container within a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to minimize exposure to ambient humidity during brief openings.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should always be worn. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator is recommended, especially when handling large quantities, to avoid inhalation of the fine powder.[6]
-
Protective Clothing: A lab coat should be worn to protect from spills.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | Reference |
| Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. | [6] |
| Causes serious eye irritation (H319) | P280: Wear protective gloves/ eye protection/ face protection. | [6] |
| May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [6] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Experimental Protocols for Handling Anhydrous this compound
To prevent hydration during experimental use, all manipulations should be carried out under anhydrous conditions. The two primary methods for this are the use of a glovebox or Schlenk line techniques.
Glovebox Technique
A glovebox provides an inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, making it the ideal environment for handling highly hygroscopic reagents.
Experimental Workflow for Handling in a Glovebox:
Caption: Workflow for handling hygroscopic this compound in a glovebox.
Schlenk Line Technique
For laboratories not equipped with a glovebox, Schlenk line techniques offer a viable alternative for maintaining an inert atmosphere.
Experimental Workflow for Handling with a Schlenk Line:
Caption: Workflow for handling hygroscopic this compound using a Schlenk line.
Dehydration of Hydrated this compound
If the compound has been inadvertently exposed to moisture, it is possible to prepare the anhydrous form from its hydrated counterpart. This is typically achieved by heating the hydrated salt under reduced pressure.
General Dehydration Protocol:
-
Place the hydrated this compound in a suitable flask.
-
Heat the flask to a temperature between 180 and 200 °C.[3]
-
Apply a vacuum to the flask to remove the liberated water.[3]
-
Maintain these conditions until the material is a free-flowing powder.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
Handle the resulting anhydrous compound using the glovebox or Schlenk line techniques described above.
Logical Relationship for Ensuring Anhydrous Conditions:
Caption: Decision-making process for ensuring the use of anhydrous this compound.
Conclusion
The efficacy of this compound as a Lewis acid catalyst is critically dependent on maintaining its anhydrous state. Its hygroscopic nature necessitates careful storage and handling under inert atmosphere conditions. By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. The implementation of glovebox or Schlenk line techniques is paramount for any work involving this compound where its catalytic activity is to be exploited.
References
The Lewis Acidity of Lutetium(III) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(CF₃SO₃)₃ or Lu(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in organic synthesis and materials science.[1] As a member of the lanthanide series, lutetium possesses a small ionic radius and a high charge density, contributing to its notable Lewis acidic character. The trifluoromethanesulfonate (triflate) counterion is a weakly coordinating anion, which further enhances the availability of the lutetium cation's vacant orbitals for interaction with Lewis bases.[2] This combination of properties makes Lu(OTf)₃ a highly effective catalyst for a wide range of chemical transformations, particularly those involving the activation of carbonyl compounds.[1][2] Furthermore, its remarkable stability in aqueous media distinguishes it from many traditional Lewis acids, opening avenues for greener and more practical synthetic methodologies.[3] This technical guide provides an in-depth analysis of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of its role in key catalytic cycles.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of a compound can be quantified using various experimental and computational methods. For this compound, spectroscopic techniques have proven particularly insightful. Two prominent methods are the Fluorescent Lewis Adduct (FLA) method, which provides a Lewis Acidity Unit (LAU), and the Gutmann-Beckett method, which determines an Acceptor Number (AN) through ³¹P NMR spectroscopy.
Fluorescent Lewis Adduct (FLA) Method
The FLA method offers a quantitative measure of Lewis acidity in solution by observing the change in the fluorescence emission of a Lewis basic probe upon coordination to a Lewis acid.[4][5][6][7][8] Recent studies have successfully applied this technique to the lanthanide triflates, providing a comparative scale of their Lewis acid strengths in a coordinating solvent like tetrahydrofuran (THF).
Gutmann-Beckett Method
Table 1: Quantitative Lewis Acidity Data for this compound and Related Compounds
| Compound | Method | Probe Molecule | Solvent | Quantitative Value | Reference(s) |
| Lu(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.93 LAU | [4] |
| Y(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.68 LAU | [4] |
| Yb(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 31.91 LAU | [4] |
| Sc(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 36.82 LAU | [4] |
| La(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 26.67 LAU | [4] |
| Gd(OTf)₃ | FLA | Dithienophosphole Oxides | THF | 27.46 LAU | [4] |
Note: A higher LAU value indicates stronger Lewis acidity.
Experimental Protocols
Synthesis of Anhydrous this compound
The hydrated form of this compound can be synthesized from lutetium oxide and aqueous triflic acid. The anhydrous form, which is crucial for many applications in non-aqueous media, is obtained through dehydration.[3]
Materials:
-
Lutetium(III) oxide (Lu₂O₃)
-
Aqueous triflic acid (HOTf)
-
Deionized water
Procedure for Hydrated this compound:
-
Suspend Lutetium(III) oxide in deionized water.
-
Slowly add a stoichiometric amount of aqueous triflic acid to the suspension with stirring.
-
Continue stirring until the lutetium oxide has completely dissolved.
-
The resulting solution contains hydrated this compound, --INVALID-LINK--₃.
Procedure for Anhydrous this compound:
-
Place the hydrated this compound in a suitable flask.
-
Heat the flask to a temperature between 180 and 200 °C under reduced pressure.
-
Maintain these conditions until all water of hydration has been removed.
-
The resulting white to off-white powder is anhydrous this compound.[3]
Determination of Lewis Acidity using the Fluorescent Lewis Adduct (FLA) Method
This protocol is based on the methodology described for the measurement of Lewis acidities of lanthanide triflates.[4][6][7][8]
Materials:
-
Anhydrous this compound
-
A series of dithienophosphole oxide fluorescent probes
-
Anhydrous tetrahydrofuran (THF)
-
Sonicator
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of each dithienophosphole oxide probe in anhydrous THF (e.g., 2.5 x 10⁻⁵ M).
-
In a separate vial, add a significant excess (e.g., 200-500 equivalents) of anhydrous this compound to a known volume (e.g., 3 mL) of the probe stock solution.
-
Sonicate the mixture for approximately one minute to ensure complete dissolution of the triflate salt.
-
Immediately measure the UV-Vis absorption spectrum of the resulting solution to determine the wavelength of maximum absorption.
-
Measure the fluorescence emission spectrum of the solution, exciting at the determined maximum absorption wavelength.
-
Plot the chromaticity of the emission for the Lewis acid-base adduct in CIE (Commission Internationale de l'Éclairage) space.
-
Compare this to a pre-established parabolic trend for the free phosphole oxide probes in the same solvent.
-
The Lewis Acid Unit (LAU) value is then determined from the position of the adduct's chromaticity on this calibrated scale.
Catalytic Mechanisms Involving this compound
The potent Lewis acidity of this compound enables it to catalyze a variety of important carbon-carbon bond-forming reactions. The following diagrams illustrate the proposed catalytic cycles for two such transformations.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a classic example of a Lewis acid-catalyzed carbon-carbon bond formation between a silyl enol ether and a carbonyl compound, such as an aldehyde.[2] Lanthanide triflates, including Lu(OTf)₃, are highly effective catalysts for this transformation, even in aqueous media.[2]
Caption: Catalytic cycle of the Lu(OTf)₃-catalyzed Mukaiyama aldol reaction.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. Lewis acids like Lu(OTf)₃ can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate.
Caption: Catalytic cycle of the Lu(OTf)₃-catalyzed Diels-Alder reaction.
Conclusion
This compound stands out as a highly effective Lewis acid with practical applications in modern organic synthesis. Its Lewis acidity, quantified by methods such as Fluorescent Lewis Adduct analysis, is among the highest of the lanthanide triflates, consistent with its small ionic radius. The stability of Lu(OTf)₃ in the presence of water further broadens its utility. The detailed experimental protocols and mechanistic visualizations provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and apply the unique catalytic properties of this powerful Lewis acid. Further investigations to determine a precise Gutmann-Beckett Acceptor Number would provide an even more complete picture of its Lewis acidic character in comparison to a wider range of Lewis acids.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectrabase.com [spectrabase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. magritek.com [magritek.com]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. Lewis acidity of organofluorophosphonium salts: hydrodefluorination by a saturated acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Lutetium(III) Trifluoromethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected spectroscopic data for Lutetium(III) trifluoromethanesulfonate [Lu(CF₃SO₃)₃], also known as lutetium triflate. Due to the limited availability of published spectra for this specific compound, this guide synthesizes data from analogous metal triflates and lanthanide complexes to present a predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics.
Introduction
This compound is a salt of the rare-earth metal lutetium and trifluoromethanesulfonic acid. As with other lanthanide triflates, it is of significant interest in organic synthesis as a powerful and water-tolerant Lewis acid catalyst.[1] A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. Lutetium(III) possesses a filled 4f electronic shell ([Xe] 4f¹⁴), rendering it diamagnetic. This simplifies NMR spectroscopic analysis, as the line broadening and large chemical shift ranges associated with paramagnetic lanthanide ions are absent.[2]
Predicted Spectroscopic Data
The following tables summarize the expected NMR and IR spectroscopic data for this compound. These predictions are based on data from various metal triflate salts and related compounds.
NMR Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Expected Chemical Shift (δ) | Multiplicity | Notes |
| ¹⁹F | Acetone-d₆ | ~ -79 ppm | Singlet | This is a characteristic sharp singlet for the triflate anion. The chemical shift can be influenced by the solvent and the degree of coordination to the metal center.[3][4] |
| ¹³C | Deuterated Solvents | ~ 118-125 ppm | Quartet (¹JC-F ≈ 320 Hz) | This signal corresponds to the trifluoromethyl carbon. The large coupling constant is characteristic of a C-F bond. The exact chemical shift can vary with the solvent and cation. |
| ¹H | Deuterated Solvents | No signal | - | The compound itself does not contain any protons. Any observed signals would be due to the solvent, residual protiated solvent, or impurities (e.g., water). |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the strong vibrational modes of the trifluoromethanesulfonate anion (CF₃SO₃⁻).
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
| ~1250-1280 | νas(SO₃) | Very Strong | Asymmetric stretching of the S-O bonds. This region may show multiple bands due to the coordination of the triflate to the lutetium ion. |
| ~1225 | νas(CF₃) | Strong | Asymmetric stretching of the C-F bonds. |
| ~1160 | νs(CF₃) | Strong | Symmetric stretching of the C-F bonds. |
| ~1030 | νs(SO₃) | Strong | Symmetric stretching of the S-O bonds. |
| ~760 | δ(CF₃) | Medium | Deformation (scissoring) of the CF₃ group. |
| ~640 | δs(SO₃) | Strong | Symmetric deformation of the SO₃ group. |
| ~575 | δas(SO₃) | Medium | Asymmetric deformation of the SO₃ group. |
| ~520 | ν(S-C) | Medium | Stretching of the S-C bond. |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound, which is a hygroscopic solid. All manipulations should be carried out in a controlled atmosphere (e.g., a glovebox) to prevent moisture contamination.
NMR Spectroscopy
Objective: To obtain ¹⁹F, ¹³C, and ¹H NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃)
-
NMR tubes and caps
-
Glassware (vial, spatula) dried in an oven
-
NMR spectrometer
Procedure:
-
Inside a glovebox, weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to dissolve the solid. The salt should be fully soluble in polar aprotic solvents.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Remove the NMR tube from the glovebox and wipe the exterior clean.
-
Record the spectra on an NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The absence of signals (other than solvent and impurities) is expected.
-
¹⁹F NMR: Acquire a fluorine spectrum. A single, sharp peak is anticipated.
-
¹³C NMR: Acquire a carbon spectrum. A quartet is expected in the region for the trifluoromethyl group. Longer acquisition times may be necessary due to the quaternary carbon and C-F coupling.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain an FT-IR spectrum of solid this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Inside a glovebox, place a small amount (a few milligrams) of this compound powder onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Transfer the ATR accessory with the sample to the FT-IR spectrometer and acquire the spectrum.
-
After analysis, clean the ATR crystal thoroughly by removing the solid and wiping with a solvent-soaked lint-free wipe.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. Lanthanide(III) and Group IV metal triflate catalysed electrophilic nitration: ‘nitrate capture’ and the rôle of the metal centre [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
A Technical Guide to the Thermal Stability of Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutetium(III) trifluoromethanesulfonate, also known as lutetium triflate (Lu(OTf)₃), is a powerful Lewis acid catalyst utilized in a variety of organic transformations. Its efficacy and selectivity in these reactions are paramount, and understanding its thermal stability is critical for ensuring predictable performance, safety, and the integrity of thermally sensitive drug molecules during synthesis. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of metal triflates, with a specific focus on how these techniques would be applied to this compound. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this document outlines the standard experimental protocols and data analysis workflows that researchers can employ to characterize this property.
Introduction
This compound is a salt of the superacid trifluoromethanesulfonic acid and the rare-earth metal lutetium. Its high catalytic activity stems from the strong electron-withdrawing nature of the triflate anion, which enhances the Lewis acidity of the lutetium cation. This property makes it an effective catalyst for a range of reactions, including Friedel-Crafts acylations, aldol condensations, and glycosylations, which are often integral steps in the synthesis of complex pharmaceutical compounds.
The thermal stability of a catalyst is a crucial parameter that dictates its operational range and storage conditions. Exceeding the decomposition temperature can lead to a loss of catalytic activity, the formation of undesirable byproducts, and potentially hazardous situations due to the release of reactive or toxic substances. For drug development professionals, ensuring the thermal stability of all reagents is a key aspect of process safety and quality control.
This guide will detail the primary techniques for evaluating thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for Lu(OTf)₃ is not available in the public domain, the methodologies described herein represent the gold standard for such an analysis.
Assessing Thermal Stability: Key Methodologies
The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically platinum or alumina, which is inert under the experimental conditions.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into the tared TGA pan. Due to the hygroscopic nature of many metal triflates, sample handling should be performed in a controlled, low-humidity environment, such as a glove box.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 800 °C). A linear heating rate of 10 °C/min is standard, but can be varied to study the kinetics of decomposition.
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis:
-
The primary output is a TGA curve, which plots mass percentage as a function of temperature.
-
The onset temperature of mass loss is identified as the initial decomposition temperature.
-
The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG) indicate the points of most rapid decomposition.
-
The residual mass at the end of the experiment provides information about the final decomposition products.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases during decomposition. As with TGA, sample preparation should be conducted in a dry atmosphere.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point at a controlled rate (e.g., 10 °C/min).
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) over the sample cell.
-
-
Data Analysis:
-
The DSC curve plots heat flow as a function of temperature.
-
Endothermic peaks can indicate melting or the absorption of energy during decomposition.
-
Exothermic peaks indicate crystallization or the release of energy during decomposition.
-
The onset temperature of a decomposition peak in the DSC curve provides another measure of the thermal stability.
-
Data Presentation: Hypothetical Thermal Analysis Data
In the absence of specific experimental data for this compound, the following table illustrates how quantitative data from TGA and DSC analyses would be summarized.
| Parameter | Description | Expected Value Range |
| TGA Onset Decomposition Temperature (°C) | The temperature at which significant mass loss begins. | To be determined experimentally |
| TGA Peak Decomposition Temperature (°C) | The temperature of maximum rate of mass loss. | To be determined experimentally |
| Residual Mass at 800 °C (%) | The percentage of the initial mass remaining after heating. | To be determined experimentally |
| DSC Decomposition Onset (°C) | The temperature at which the decomposition peak begins. | To be determined experimentally |
| DSC Decomposition Peak (°C) | The temperature at the maximum of the decomposition exotherm/endotherm. | To be determined experimentally |
| Enthalpy of Decomposition (J/g) | The heat released or absorbed during decomposition. | To be determined experimentally |
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in assessing thermal stability, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Lutetium(III) Trifluoromethanesulfonate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutetium(III) trifluoromethanesulfonate [Lu(CF₃SO₃)₃], a member of the lanthanide triflate family, is a versatile Lewis acid catalyst increasingly utilized in organic synthesis. Its stability in aqueous media and recyclability position it as a valuable tool in green chemistry applications. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for its safe handling in a research and development setting. This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, based on available data for the compound and its close structural analogs. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment.
Chemical and Physical Properties
This compound is a white to off-white, hygroscopic powder.[1][2] Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature.[1][3] Key physical and chemical data are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₃F₉LuO₉S₃ | [4][5] |
| Molecular Weight | 622.17 g/mol | [5][6][7] |
| Appearance | White to off-white powder/crystals | [2] |
| CAS Number | 126857-69-0 | [4][5][6] |
| Water Solubility | Insoluble | [1][3] |
| Sensitivity | Hygroscopic | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][6][8]
GHS Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | References |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 | [4][6][8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 | [4][6][8] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 | [4][6][8] |
Toxicological Information
The trifluoromethanesulfonate anion is the conjugate base of triflic acid, a superacid.[10] While the anion itself is very stable, triflate salts can be irritating.[11][12] The toxicity of this compound is therefore a combination of the effects of the lutetium cation and the triflate anion.
Mechanisms of Lanthanide Toxicity
Lanthanides, including lutetium, are known to interfere with biological systems, primarily by interacting with calcium signaling pathways.[5][13][14][15][16][17] Due to their similar ionic radii and higher charge, lanthanide ions (Ln³⁺) can compete with and displace calcium ions (Ca²⁺) from their binding sites on proteins and enzymes.[9][18] This can disrupt numerous cellular processes that are regulated by calcium, including neurotransmission, muscle contraction, and enzyme activation.[14]
Caption: Lanthanide (Lu³⁺) interference with calcium (Ca²⁺) signaling pathways.
Safety and Handling Precautions
Given the irritant nature and hygroscopic properties of this compound, strict adherence to safety protocols is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of the powder.[8][19]
-
Containment: For procedures that may generate significant amounts of dust, consider using a glove box or other enclosed system.[19]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE | Specification | References |
| Eye Protection | Chemical safety goggles or a face shield. | [6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [6][8] |
| Skin and Body Protection | A lab coat should be worn. For larger quantities or when there is a risk of significant contact, additional protective clothing may be necessary. | [8] |
| Respiratory Protection | If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | [6] |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [8][20] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [8][19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][19] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. | [8] |
Spill and Disposal Procedures
Spill Response
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[19] Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.[19]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not dispose of it down the drain.
Experimental Protocols for Safety Assessment
While specific experimental safety data for this compound is not widely published, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) can be adapted to assess its toxicological properties.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.[6][7]
Methodology:
-
Animal Model: The albino rabbit is the preferred species.
-
Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.
-
Application: A small amount (e.g., 0.5 g) of the test substance, moistened with a small amount of water to form a paste, is applied to a small area of skin (approximately 6 cm²) under a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for a period of up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Caption: Workflow for OECD Test Guideline 404 (Acute Dermal Irritation).
OECD Test Guideline 403: Acute Inhalation Toxicity
This guideline is used to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[8][10][11][21][22]
Methodology:
-
Animal Model: The rat is the preferred species.
-
Exposure System: A dynamic inhalation exposure chamber is used to generate a controlled atmosphere containing the test substance as a dust or aerosol.
-
Concentration: Animals are exposed to a series of concentrations of the test substance for a defined period (typically 4 hours).
-
Observation: Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of at least 14 days. Body weight is monitored regularly.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LC50 value is calculated, which is the concentration estimated to cause mortality in 50% of the test animals.
References
- 1. oecd.org [oecd.org]
- 2. Potential Toxicity of Lanthanide Metals Used in Medicine and Electronics Mapped | Technology Networks [technologynetworks.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 13. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Genome-wide toxicogenomic study of the lanthanides sheds light on the selective toxicity mechanisms associated with critical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nucro-technics.com [nucro-technics.com]
- 20. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 21. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 22. oecd.org [oecd.org]
The Advent and Ascension of Lanthanide Triflates: A Technical Guide to Their Discovery, Synthesis, and Catalytic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of lanthanide triflates (Ln(OTf)₃) as revolutionary Lewis acid catalysts in organic synthesis. It details their synthesis, key advantages over traditional catalysts, and their mechanistic role in pivotal carbon-carbon bond-forming reactions. This document serves as an in-depth resource, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate understanding and application in research and development.
Introduction: A New Era of Lewis Acid Catalysis
The field of organic synthesis has been perpetually driven by the quest for efficient, selective, and environmentally benign catalysts. A significant leap in this pursuit came with the introduction of lanthanide trifluoromethanesulfonates, commonly known as lanthanide triflates. Prior to their advent, synthetic chemists heavily relied on traditional Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). While effective, these catalysts are notoriously sensitive to moisture, often requiring stringent anhydrous reaction conditions and stoichiometric amounts, leading to significant waste streams.
The seminal report in 1987 on the use of lanthanide triflates as Lewis acids in organic synthesis marked a paradigm shift.[1] These compounds exhibited remarkable stability in the presence of water, a characteristic that opened new avenues for conducting reactions in aqueous media, aligning with the burgeoning principles of green chemistry. Their low toxicity, ease of handling, and recyclability further solidified their position as superior alternatives to conventional Lewis acids.[1] The pioneering work of researchers like Kobayashi was instrumental in demonstrating the vast potential of lanthanide triflates in a wide array of organic transformations.[2]
The Discovery and Historical Development
The journey of lanthanide triflates from niche laboratory curiosities to indispensable tools in the synthetic chemist's arsenal is a testament to their unique properties. The triflate anion (CF₃SO₃⁻, OTf⁻), being the conjugate base of the superacid triflic acid (CF₃SO₃H), is exceptionally stable and non-coordinating. This property imparts a strong Lewis acidic character to the lanthanide cation, enhancing its catalytic activity.[2]
Early investigations focused on understanding the fundamental properties of these novel compounds. It was quickly established that their Lewis acidity could be fine-tuned by varying the lanthanide metal, with the acidity generally increasing across the lanthanide series as the ionic radius decreases. This tunability allows for the optimization of catalytic activity for specific reactions. The remarkable water tolerance of lanthanide triflates is attributed to the dynamic equilibrium between coordinated water molecules and the substrate, allowing the catalyst to remain active even in aqueous environments.
Synthesis of Lanthanide Triflates: Experimental Protocols
The preparation of lanthanide triflates is a straightforward process, typically involving the reaction of the corresponding lanthanide oxide with aqueous triflic acid. Both hydrated and anhydrous forms can be synthesized, with the hydrated form being the common precursor.
Synthesis of Hydrated Lanthanide Triflates (Ln(OTf)₃·nH₂O)
Materials:
-
Lanthanide(III) oxide (e.g., La₂O₃, Yb₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
Protocol:
-
To a round-bottom flask is added the respective lanthanide(III) oxide (1.0 eq.).
-
Deionized water is added to form a slurry.
-
Trifluoromethanesulfonic acid (3.0 eq.) is added dropwise to the stirred slurry at room temperature.
-
The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours until the solution becomes clear.
-
The solution is cooled to room temperature and filtered to remove any unreacted oxide.
-
The filtrate is concentrated under reduced pressure to yield the hydrated lanthanide triflate as a white or off-white solid. The general reaction is: Ln₂O₃ + 6HOTf + (x+3)H₂O → 2Ln(OTf)₃·xH₂O[1]
Preparation of Anhydrous Lanthanide Triflates (Ln(OTf)₃)
Materials:
-
Hydrated lanthanide triflate (Ln(OTf)₃·nH₂O)
Protocol:
-
The hydrated lanthanide triflate is placed in a vacuum-drying apparatus.
-
The solid is heated to 180-200 °C under high vacuum (e.g., <1 mmHg) for 12-24 hours.
-
The resulting anhydrous lanthanide triflate should be stored in a desiccator or glovebox to prevent rehydration. The dehydration process follows the equation: --INVALID-LINK--₃ → Ln(OTf)₃ + 9H₂O[1]
Key Applications in Organic Synthesis
Lanthanide triflates have demonstrated exceptional catalytic activity in a multitude of organic reactions. Their ability to activate carbonyl compounds and other functional groups has made them invaluable in the construction of complex molecular architectures.
Friedel-Crafts Acylation
A cornerstone of C-C bond formation to aromatic systems, the Friedel-Crafts acylation traditionally suffers from the need for more than stoichiometric amounts of Lewis acid catalyst, which forms a stable complex with the product ketone. Lanthanide triflates have emerged as true catalysts for this transformation, being effective in catalytic amounts and recyclable.
Experimental Protocol: Ytterbium(III) Triflate Catalyzed Acylation of Anisole
-
To a solution of anisole (1.0 mmol) in nitromethane (5 mL) is added acetic anhydride (1.2 mmol).
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at 50 °C for 4 hours.
-
Upon completion, the reaction is quenched with water (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Quantitative Data:
The catalytic efficiency of various lanthanide triflates in the Friedel-Crafts acylation of anisole with acetic anhydride is summarized in the table below.
| Lanthanide Triflate (10 mol%) | Time (h) | Yield (%) |
| Sc(OTf)₃ | 3 | 95 |
| Y(OTf)₃ | 4 | 91 |
| La(OTf)₃ | 6 | 85 |
| Sm(OTf)₃ | 5 | 88 |
| Eu(OTf)₃ | 5 | 89 |
| Gd(OTf)₃ | 5 | 90 |
| Yb(OTf)₃ | 4 | 93 |
| Lu(OTf)₃ | 4 | 92 |
Reaction conditions: Anisole (1 mmol), acetic anhydride (1.2 mmol), catalyst (0.1 mmol), nitromethane (5 mL), 50 °C.
Catalyst Recyclability:
A significant advantage of lanthanide triflates is their recyclability. After the aqueous workup, the aqueous layer containing the catalyst can be evaporated to dryness, and the recovered catalyst can be reused in subsequent reactions with minimal loss of activity.
| Cycle | Yb(OTf)₃ Yield (%) |
| 1 | 93 |
| 2 | 92 |
| 3 | 91 |
| 4 | 90 |
Aldol and Mukaiyama Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Lanthanide triflates effectively catalyze both the traditional aldol reaction and the Mukaiyama aldol reaction, which involves the use of a silyl enol ether as the nucleophile. Their water tolerance is particularly advantageous in these reactions.
Experimental Protocol: Scandium(III) Triflate Catalyzed Mukaiyama Aldol Reaction
-
To a mixture of benzaldehyde (1.0 mmol) and the silyl enol ether of acetophenone (1.2 mmol) in a 9:1 mixture of THF:water (10 mL) is added scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the corresponding β-hydroxy ketone.
Quantitative Data:
The table below showcases the catalytic performance of different lanthanide triflates in the Mukaiyama aldol reaction between benzaldehyde and the silyl enol ether of acetophenone.
| Lanthanide Triflate (5 mol%) | Time (h) | Yield (%) |
| Sc(OTf)₃ | 6 | 98 |
| Y(OTf)₃ | 8 | 92 |
| La(OTf)₃ | 12 | 85 |
| Pr(OTf)₃ | 10 | 88 |
| Nd(OTf)₃ | 10 | 89 |
| Yb(OTf)₃ | 7 | 95 |
Reaction conditions: Benzaldehyde (1 mmol), silyl enol ether (1.2 mmol), catalyst (0.05 mmol), THF:H₂O (9:1, 10 mL), room temperature.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalytic systems. The role of the lanthanide triflate as a Lewis acid is to activate the electrophile, typically a carbonyl group, rendering it more susceptible to nucleophilic attack.
Mechanism of Lanthanide Triflate-Catalyzed Friedel-Crafts Acylation
The proposed mechanism for the Friedel-Crafts acylation involves the initial coordination of the lanthanide triflate to the acylating agent (e.g., acetic anhydride), which generates a highly electrophilic acylium ion or a related activated complex. This electrophile is then attacked by the electron-rich aromatic ring.
Mechanism of Lanthanide Triflate-Catalyzed Mukaiyama Aldol Reaction
In the Mukaiyama aldol reaction, the lanthanide triflate activates the aldehyde by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the silyl enol ether. Subsequent desilylation yields the β-hydroxy ketone product and regenerates the catalyst.
References
Theoretical Insights into Lutetium(III) Trifluoromethanesulfonate: A Technical Guide for Researchers
An In-depth Examination of the Computational Chemistry, Structural Properties, and Catalytic Mechanisms of a Versatile Lewis Acid
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, has emerged as a powerful and versatile Lewis acid catalyst in organic synthesis, valued for its high reactivity, stability, and recyclability. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties that underpin its catalytic efficacy. This technical guide provides a comprehensive overview of these theoretical investigations, offering valuable insights for researchers, scientists, and drug development professionals.
Core Properties and Lewis Acidity
This compound is a salt consisting of a lutetium(III) cation (Lu³⁺) and three trifluoromethanesulfonate (triflate, OTf⁻) anions. The strong electron-withdrawing nature of the triflate group, coupled with the high charge density of the Lu³⁺ ion, renders Lu(OTf)₃ a potent Lewis acid.[1] Unlike many traditional Lewis acids, it exhibits remarkable stability in the presence of water, making it an attractive catalyst for a wider range of reaction conditions.[2]
Theoretical studies have focused on quantifying the Lewis acidity and understanding the coordination environment of the lutetium center, which are key to its catalytic activity.
Data Presentation: Calculated Molecular Properties
DFT calculations have provided significant insights into the geometry and energetics of this compound. Two stable conformations have been identified, differing in the coordination of the triflate ligands.
Table 1: Calculated Geometries and Binding Energies of Lu(OTf)₃ Isomers [3]
| Isomer | Coordination Number | Lu-O Bond Lengths (Å) | Geometry | Binding Energy (eV) |
| 1 | 9 | 2.370 (x3), 2.500 (x6) | Tricapped Trigonal Prism | -153.860 |
| 2 | 6 | 2.290 (x6) | Trigonal Prism | -157.500 |
Binding energy calculated as E_bind = E(Lu(OTf)₃) - E(Lu³⁺) - 3 * E(OTf⁻)
Table 2: Selected Calculated Vibrational Frequencies for Lu(OTf)₃ (Isomer 2) [4]
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| ν(CF₃) | 1143 |
| ν(SO₃) | 1030 |
| ν(Lu-O) | 775 |
| δ(CF₃) | 632 |
| δ(SO₃) | 572 |
| δ(Lu-O) | 516 |
Experimental Protocols: Computational Methodology
The theoretical data presented herein is primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for studying this compound and its complexes is outlined below. This serves as a guide for researchers wishing to conduct similar theoretical investigations.
1. Software Selection: A variety of quantum chemistry software packages are suitable for this type of calculation. Commonly used programs include Gaussian, ORCA, ADF, and MOPAC.[3]
2. Method Selection: DFT is the most common and effective method for these systems.[4] The choice of exchange-correlation functional is crucial for accuracy. For lanthanide complexes, hybrid functionals such as B3LYP are frequently employed.[3]
3. Basis Set Selection: For the lutetium atom, a basis set that includes an effective core potential (ECP) is necessary to account for relativistic effects and to reduce computational cost. The LANL2DZ basis set is a common choice. For lighter atoms (C, H, O, F, S), Pople-style basis sets such as 6-31G(d) or more extensive basis sets are appropriate.
4. Geometry Optimization: The first step in any calculation is to find the minimum energy structure of the molecule or complex. This is achieved through geometry optimization, where the positions of the atoms are varied until the forces on them are negligible.
5. Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed. This serves two purposes:
- It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
- It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[4]
6. Solvation Modeling: To simulate the effect of a solvent on the system, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed. This is particularly important when studying reaction mechanisms in solution.
Mandatory Visualization: Logical and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate key conceptual and mechanistic aspects of theoretical studies on this compound.
Conclusion
Theoretical studies provide an indispensable tool for understanding the fundamental properties of this compound. Through computational modeling, researchers can gain detailed insights into its structure, energetics, and catalytic mechanisms. The data and protocols presented in this guide offer a solid foundation for further computational and experimental investigations into this remarkable Lewis acid, paving the way for the rational design of new catalysts and synthetic methodologies in drug discovery and other areas of chemical science.
References
- 1. A quantum chemistry investigation on the structure of lanthanide triflates Ln(OTf)3 where Ln = La, Ce, Nd, Eu, Gd, Er, Yb and Lu - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A quantum chemistry investigation on the structure of lanthanide triflates Ln(OTf)3 where Ln = La, Ce, Nd, Eu, Gd, Er, Yb and Lu - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A quantum chemistry investigation on the structure of lanthanide triflates Ln(OTf)3 where Ln = La, Ce, Nd, Eu, Gd, Er, Yb and Lu - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Lutetium(III) Trifluoromethanesulfonate: A Versatile Lewis Acid Catalyst for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst in a variety of organic transformations. As a member of the lanthanide triflate family, it offers significant advantages over traditional Lewis acids, most notably its remarkable water tolerance and recyclability. This allows for reactions to be conducted under milder and more environmentally benign conditions, a crucial consideration in modern organic synthesis and drug development.
These application notes provide a comprehensive overview of the utility of this compound in several key carbon-carbon bond-forming reactions, including Friedel-Crafts acylation, the Mukaiyama aldol reaction, the aza-Diels-Alder reaction, and the Michael addition. Detailed experimental protocols and quantitative data are presented to facilitate the adoption of this efficient catalyst in the laboratory.
Key Advantages of this compound:
-
Water Tolerance: Unlike many traditional Lewis acids (e.g., AlCl₃, TiCl₄) that readily decompose in the presence of moisture, Lu(OTf)₃ is stable and active in aqueous media. This simplifies experimental setup by eliminating the need for strictly anhydrous conditions.
-
Recyclability: The catalyst can often be recovered from the aqueous phase after reaction completion and reused multiple times without a significant loss of activity, leading to reduced cost and waste.
-
High Catalytic Activity: this compound effectively catalyzes a broad range of reactions with high efficiency and selectivity, often under mild reaction conditions.
-
Low Toxicity: Compared to some heavy metal-based catalysts, lanthanide compounds generally exhibit lower toxicity.
Applications in Organic Synthesis
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones. This compound has been shown to be an effective catalyst for the acylation of electron-rich aromatic compounds with acid anhydrides.
Quantitative Data for Lu(OTf)₃ Catalyzed Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | 10 | Nitromethane | 50 | 6 | 85 |
| 2 | Veratrole | Acetic Anhydride | 10 | Nitromethane | 50 | 4 | 92 |
| 3 | Toluene | Acetic Anhydride | 10 | Nitromethane | 80 | 12 | 45 |
| 4 | Anisole | Propionic Anhydride | 10 | Nitromethane | 50 | 6 | 82 |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
A general procedure for the this compound catalyzed acylation of anisole is as follows:
-
To a solution of anisole (1.0 mmol) in nitromethane (5 mL) is added this compound (0.1 mmol, 10 mol%).
-
Acetic anhydride (1.2 mmol) is then added to the mixture.
-
The reaction mixture is stirred at 50 °C for 6 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired 4-methoxyacetophenone.
Logical Workflow for a Lu(OTf)₃ Catalyzed Reaction
Application Notes: Lutetium(III) Trifluoromethanesulfonate in Friedel-Crafts Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
Application Notes and Protocols for Lutetium(III) Trifluoromethanesulfonate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in modern organic synthesis. As a member of the lanthanide triflate family, it exhibits unique properties that make it an attractive alternative to traditional Lewis acids.[1] Lanthanide triflates are known for their exceptional water tolerance, allowing for their use in aqueous media, which aligns with the principles of green chemistry.[2] Unlike many conventional Lewis acids that readily decompose in the presence of water, Lu(OTf)₃ remains stable, simplifying experimental procedures and often enabling the catalyst to be recovered and reused.[2][3]
The Diels-Alder reaction, a cornerstone of organic chemistry for constructing six-membered rings, is a [4+2] cycloaddition that forms two new carbon-carbon bonds in a single, stereospecific step.[4] The reaction's rate and selectivity can be significantly enhanced by using a Lewis acid catalyst. Lu(OTf)₃ is particularly effective in catalyzing this transformation by coordinating to the dienophile, thereby accelerating the reaction under mild conditions.[5] Its application is especially valuable in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.
Mechanism of Catalysis
In the Diels-Alder reaction, the central principle of Lewis acid catalysis is the acceleration of the cycloaddition by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The Lutetium(III) ion in Lu(OTf)₃ is highly oxophilic and functions as the catalytic center.
-
Coordination: The Lu³⁺ ion coordinates to a Lewis basic site on the dienophile, typically the oxygen atom of a carbonyl group.
-
Activation: This coordination withdraws electron density from the dienophile's π-system.
-
LUMO Lowering: The withdrawal of electron density lowers the energy of the dienophile's LUMO.
-
Accelerated Reaction: The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the newly lowered LUMO of the dienophile is reduced. This smaller energy gap leads to a more favorable orbital interaction, a lower activation energy for the reaction, and consequently, a significant rate enhancement.
Application Notes
-
High Water Stability: Lu(OTf)₃ is remarkably stable in water, which allows reactions to be performed in aqueous solutions or in organic solvents without the need for stringent drying procedures.[3] This property simplifies the experimental setup and reduces solvent waste.
-
Catalyst Recyclability: A significant advantage of using Lu(OTf)₃ in aqueous media is the potential for catalyst recovery. After reaction completion, the organic products can be extracted, leaving the water-soluble catalyst in the aqueous phase, which can often be reused for subsequent reactions with minimal loss of activity.[2][3]
-
Mild Reaction Conditions: The high catalytic activity of Lu(OTf)₃ often allows Diels-Alder reactions to proceed under mild conditions, such as at room temperature or with gentle heating, which helps to prevent the degradation of sensitive substrates and products.[1]
-
Chemoselectivity: In substrates with multiple functional groups, Lu(OTf)₃ can exhibit high chemoselectivity. For instance, it can selectively activate aldehydes over ketones for certain transformations.[3]
-
Scope of Reaction: The catalytic system is effective for a variety of substrates. The diene can be acyclic or cyclic. The dienophile is typically an α,β-unsaturated carbonyl compound (e.g., ketone, ester, or aldehyde) that can effectively coordinate with the lutetium cation.
Quantitative Data Summary
While specific data for this compound in Diels-Alder reactions is not abundant in the cited literature, the performance of other lanthanide triflates provides a strong indication of its expected efficacy. The following table summarizes representative data for a Diels-Alder reaction catalyzed by Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), which is expected to have similar catalytic behavior.
Table 1: Yb(OTf)₃-Catalyzed Diels-Alder Reaction of Isoprene and Phenyl Vinyl Ketone (PVK)[6]
| Entry | Diene | Dienophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Conversion (%) | Regioisomeric Ratio (para:meta) |
| 1 | Isoprene | PVK | Yb(OTf)₃ (5) | L-Alanine (12) | Water | 24 | 95 | 93:7 |
| 2 | Isoprene | PVK | AlCl₃ (5) | L-Alanine (12) | Water | 24 | 20 | 89:11 |
This data demonstrates the superior performance of a representative lanthanide triflate catalyst compared to a traditional Lewis acid like AlCl₃ in an aqueous medium.[6]
Detailed Experimental Protocols
The following is a general protocol for a Lu(OTf)₃-catalyzed Diels-Alder reaction in an aqueous medium, adapted from procedures for other rare-earth metal triflates.[6]
Materials and Reagents
-
This compound (Lu(OTf)₃) (CAS: 126857-69-0)[7]
-
Diene (e.g., freshly distilled cyclopentadiene or isoprene)
-
Dienophile (e.g., methyl vinyl ketone or N-acryloyloxazolidinone)
-
Deionized Water
-
Organic Solvent for Extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
General Reaction Procedure
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5-10 mol%) in deionized water (e.g., 2-5 mL).
-
Addition of Reactants: To the stirred aqueous solution of the catalyst, add the dienophile (1.0 eq). If the dienophile is a solid, ensure it dissolves or is well-suspended.
-
Diene Addition: Add the diene (1.2-2.0 eq) to the mixture. If the diene is volatile, a condenser may be necessary even at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature or an elevated temperature (e.g., 40-60 °C) as required. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the organic product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cycloadduct.
-
Catalyst Recovery (Optional): The aqueous phase remaining after extraction contains the Lu(OTf)₃ catalyst. It can be concentrated under vacuum and dried for reuse in subsequent reactions, though its activity should be re-evaluated.[3]
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. This compound 98 126857-69-0 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Luminescent Materials Using Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(CF₃SO₃)₃ or Lu(OTf)₃, is a versatile and highly effective precursor and catalyst for the synthesis of a variety of luminescent materials. Its utility stems from the unique properties of both the lutetium(III) ion and the trifluoromethanesulfonate (triflate) anion. Lutetium, as the smallest of the lanthanide ions, serves as an excellent host for other luminescent lanthanide dopants, minimizing concentration quenching effects and enhancing luminescence efficiency. The triflate anion is a superb leaving group, rendering Lu(OTf)₃ highly soluble in a range of solvents and making it a potent Lewis acid catalyst for organic reactions that can yield luminescent molecules.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of both inorganic nanophosphors and organic luminescent compounds. The methodologies are designed to be adaptable for the development of novel probes for bio-imaging, sensors, and optoelectronic devices.
Key Applications
-
Host Material for Lanthanide-Doped Nanocrystals: Lutetium-based host lattices, such as NaLuF₄, are renowned for their low phonon energies and chemical stability, which are crucial for efficient upconversion and downconversion luminescence.
-
Lewis Acid Catalysis: Lu(OTf)₃ can catalyze a variety of organic reactions to produce fluorescent and phosphorescent molecules for applications in organic light-emitting diodes (OLEDs) and as biological probes.
Data Presentation
The following tables summarize key quantitative data from representative synthesis protocols for luminescent materials.
Table 1: Hydrothermal Synthesis of Lanthanide-Doped NaLuF₄ Nanoparticles
| Parameter | Value | Reference / Note |
| Lutetium Precursor | This compound | Assumed for this protocol |
| Dopant Precursor | Yb(OTf)₃, Er(OTf)₃ | Can be substituted with other lanthanide triflates |
| Molar Ratio (Lu:Yb:Er) | 78:20:2 | Typical ratio for upconversion nanoparticles |
| Fluorine Source | Sodium tetrafluoroborate (NaBF₄) | |
| Capping Agent | Trisodium Citrate | |
| Solvent | Deionized Water | [1] |
| Reaction Temperature | 180 - 220 °C | [2] |
| Reaction Time | 12 - 24 hours | [3] |
| Autoclave Volume | 50 mL | [3] |
| pH of initial mixture | Adjusted to ~1 with HCl | |
| Post-synthesis washing | Ethanol and Deionized Water | [3] |
| Average Nanoparticle Size | 20 - 50 nm | Dependent on reaction conditions |
Table 2: Lewis Acid Catalyzed Synthesis of a Luminescent Organic Compound
| Parameter | Value | Reference / Note |
| Catalyst | This compound | [4] |
| Catalyst Loading | 1 - 5 mol% | Typical for Lewis acid catalysis |
| Substrate 1 | 9-Aryl-9-fluorenol | Example substrate |
| Substrate 2 | 1,1-Diarylethylene | Example substrate |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Common solvents for this type of reaction |
| Reaction Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC) |
| Product Yield | > 90% | Based on similar reactions with other triflates |
| Purification Method | Column Chromatography | Standard purification for organic compounds |
| Luminescence Property | Potential for Electroluminescence | [5] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Yb³⁺/Er³⁺ Co-doped NaLuF₄ Upconversion Nanoparticles
This protocol details the synthesis of sodium lutetium fluoride nanoparticles co-doped with ytterbium and erbium, which are known to exhibit efficient upconversion luminescence (NIR to visible light conversion).
Materials:
-
This compound (Lu(OTf)₃)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Sodium tetrafluoroborate (NaBF₄)
-
Trisodium citrate
-
Hydrochloric acid (HCl, 1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
In a 100 mL beaker, dissolve Lu(OTf)₃ (0.78 mmol), Yb(OTf)₃ (0.20 mmol), and Er(OTf)₃ (0.02 mmol) in 20 mL of deionized water.
-
In a separate beaker, dissolve trisodium citrate (2 mmol) in 20 mL of deionized water.
-
Add the lanthanide solution to the citrate solution under vigorous stirring. Stir for 30 minutes to ensure complex formation.
-
-
Reaction Mixture Preparation:
-
In a third beaker, dissolve NaBF₄ (25 mmol) in 30 mL of deionized water.
-
Add the NaBF₄ solution to the lanthanide-citrate complex solution.
-
Adjust the pH of the final mixture to approximately 1 using 1 M HCl.
-
-
Hydrothermal Synthesis:
-
Transfer the final reaction mixture into a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 200 °C.
-
Maintain the temperature for 18 hours.
-
-
Product Collection and Purification:
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product three times with ethanol and three times with deionized water, with centrifugation and resuspension steps in between each wash.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
-
Characterization:
-
The resulting NaLuF₄:Yb³⁺,Er³⁺ nanoparticles can be characterized by X-ray diffraction (XRD) for phase purity and crystal structure, transmission electron microscopy (TEM) for size and morphology, and photoluminescence spectroscopy to determine their upconversion emission properties under 980 nm laser excitation.
-
Protocol 2: this compound as a Lewis Acid Catalyst for the Synthesis of a Luminescent 9,9-Diarylfluorene Derivative
This protocol describes a general procedure for the Lu(OTf)₃-catalyzed reaction between a 9-aryl-9-fluorenol and a 1,1-diarylethylene to produce a highly substituted, potentially luminescent fluorene derivative.
Materials:
-
This compound (Lu(OTf)₃)
-
9-Aryl-9-fluorenol (1.0 mmol)
-
1,1-Diarylethylene (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 9-aryl-9-fluorenol (1.0 mmol), 1,1-diarylethylene (1.2 mmol), and this compound (0.02 mmol, 2 mol%).
-
Add 20 mL of anhydrous DCM to the flask via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 10 mL of deionized water.
-
Separate the organic layer and extract the aqueous layer twice with 10 mL of DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
-
Characterization:
-
The structure of the purified product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The photophysical properties, including absorption and emission spectra, and quantum yield, can be measured using UV-Vis and fluorescence spectrophotometers.
-
Visualizations
Caption: Hydrothermal synthesis workflow for NaLuF₄:Yb³⁺,Er³⁺ nanoparticles.
Caption: Workflow for Lu(OTf)₃ catalyzed synthesis of a luminescent organic compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 5. BJOC - Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons [beilstein-journals.org]
Application Notes and Protocols for Lutetium(III) Trifluoromethanesulfonate Catalyzed Thioacetalization of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the chemoselective thioacetalization of aldehydes using Lutetium(III) trifluoromethanesulfonate as a recyclable catalyst.
Introduction
This compound, Lu(OTf)₃, is a highly efficient and water-stable Lewis acid catalyst that has demonstrated significant utility in various organic transformations.[1][2] Unlike many conventional Lewis acids that decompose in the presence of water, Lu(OTf)₃ remains stable, allowing for simpler workup procedures and the potential for catalyst recycling.[1] This makes it an attractive option for sustainable chemical synthesis. One notable application of Lu(OTf)₃ is the chemoselective thioacetalization of aldehydes. The protection of carbonyl groups as thioacetals is a crucial step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, as they are stable under both mildly acidic and basic conditions.[1] The use of a catalytic amount of Lu(OTf)₃ facilitates this protection reaction efficiently under mild conditions, without the need for dry solvents or an inert atmosphere.[1]
Reaction Principle
This compound catalyzes the reaction between an aldehyde and a dithiol to form a cyclic thioacetal (1,3-dithiolane or 1,3-dithiane). The Lewis acidic lutetium center activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the sulfur atoms of the dithiol.
Experimental Protocol: Thioacetalization of Benzaldehyde
This protocol describes the this compound catalyzed thioacetalization of benzaldehyde with ethane-1,2-dithiol as a representative example.
Materials and Reagents
-
This compound (Lu(OTf)₃)
-
Benzaldehyde
-
Ethane-1,2-dithiol
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: To a solution of benzaldehyde (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add ethane-1,2-dithiol (1.2 mmol).
-
Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 15 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 1,3-dithiolane derivative.
Catalyst Recycling
The aqueous layer from the workup, containing the lutetium catalyst, can be treated to recover the catalyst. Evaporate the water under reduced pressure to obtain the solid catalyst, which can be dried in an oven and reused for subsequent reactions.[1]
Data Presentation
The following table summarizes the results for the Lu(OTf)₃ catalyzed thioacetalization of various aldehydes with 1,2-ethanedithiol.[1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 96 |
| 3 | 4-Nitrobenzaldehyde | 25 | 94 |
| 4 | 4-Methoxybenzaldehyde | 15 | 98 |
| 5 | Cinnamaldehyde | 30 | 92 |
| 6 | Hexanal | 45 | 88 |
Visualizations
Experimental Workflow
Caption: Workflow for Lu(OTf)₃ catalyzed thioacetalization.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for thioacetalization.
References
Lutetium(III) Trifluoromethanesulfonate in Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, is a powerful Lewis acid catalyst that has garnered attention in organic synthesis. As a member of the rare-earth metal triflates, it exhibits unique properties such as water tolerance and high catalytic activity. While specific literature on this compound in stereoselective synthesis is not abundant, its catalytic behavior is well-represented by other lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃). These catalysts, particularly when combined with chiral ligands, are highly effective in promoting a variety of asymmetric transformations, including Diels-Alder, Aldol, and Michael addition reactions. This document provides detailed application notes and protocols for these key reactions, using analogous lanthanide triflate systems to illustrate the potential applications of this compound in stereoselective synthesis.
Application Notes
Asymmetric Diels-Alder Reaction
Lanthanide triflates are efficient catalysts for the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[1] In the presence of a chiral ligand, these Lewis acids can effectively control the stereochemical outcome of the cycloaddition. The catalyst activates the dienophile by coordinating to its carbonyl group, lowering its LUMO energy and accelerating the reaction. The chiral environment created by the ligand then dictates the facial selectivity of the diene's approach, leading to the formation of one enantiomer in excess. Scandium(III) triflate, in combination with chiral N,N'-dioxide ligands, has been shown to be a highly effective catalytic system for asymmetric [4+2] cycloadditions.[2]
Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a staple in organic synthesis for the formation of carbon-carbon bonds. Lanthanide triflates have been demonstrated to be excellent catalysts for this reaction, even in aqueous media.[3] The Lewis acidic metal center activates the aldehyde component, making it more susceptible to nucleophilic attack by a silyl enol ether. The use of a chiral ligand, such as a Pybox or N,N'-dioxide ligand, in conjunction with the lanthanide triflate, allows for the enantioselective formation of β-hydroxy carbonyl compounds.[4] The choice of chiral ligand and reaction conditions can influence the diastereoselectivity (syn vs. anti) of the product.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds. Ytterbium(III) triflate has been successfully employed as a water-tolerant Lewis acid catalyst for Michael additions of various nucleophiles to α,β-unsaturated carbonyl compounds.[5] To achieve enantioselectivity, a chiral ligand is required to form a chiral Lewis acid complex. This complex coordinates to the enone, activating it for nucleophilic attack and creating a chiral pocket that directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor. This strategy has been effectively used with various chiral ligands to afford enantioenriched 1,5-dicarbonyl compounds.
Quantitative Data Summary
Table 1: Scandium(III) Triflate-Catalyzed Asymmetric Diels-Alder Reaction of α,β-Unsaturated α-Ketoesters
| Entry | Dienophile | Diene | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | Methyl-2-oxo-4-phenyl-3-butenoate | Cyclopentadiene | 95 | >99:1 | 96 |
| 2 | Ethyl-2-oxo-4-(4-chlorophenyl)-3-butenoate | Cyclopentadiene | 92 | >99:1 | 95 |
| 3 | Methyl-2-oxo-4-(2-naphthyl)-3-butenoate | Cyclopentadiene | 98 | >99:1 | 97 |
| 4 | Methyl-2-oxo-3-pentenoate | Cyclopentadiene | 85 | 98:2 | 92 |
| 5 | Methyl-2-oxo-4-phenyl-3-butenoate | 2,3-Dimethyl-1,3-butadiene | 88 | - | 90 |
Data is representative of typical results obtained with a Sc(OTf)₃/chiral N,N'-dioxide ligand system.
Table 2: Scandium(III) Triflate-Catalyzed Asymmetric Mukaiyama-Michael Reaction
| Entry | α,β-Unsaturated 2-Acyl Imidazole | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | (1-Phenylvinyloxy)trimethylsilane | 91 | 94 |
| 2 | 3-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | (1-Phenylvinyloxy)trimethylsilane | 89 | 93 |
| 3 | 1-(1H-imidazol-1-yl)-3-(2-naphthyl)prop-2-en-1-one | (1-Phenylvinyloxy)trimethylsilane | 93 | 95 |
| 4 | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | (1-(4-Methoxyphenyl)vinyloxy)trimethylsilane | 90 | 92 |
| 5 | 1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one | (Cyclohex-1-en-1-yloxy)trimethylsilane | 85 | 88 |
Data is representative of typical results obtained with a Sc(OTf)₃/chiral Pybox ligand system.[4]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Scandium(III) Complex
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral N,N'-dioxide ligand
-
Dienophile (e.g., α,β-unsaturated α-ketoester)
-
Diene (e.g., cyclopentadiene)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Sc(OTf)₃ (0.1 mmol) and the chiral N,N'-dioxide ligand (0.105 mmol).
-
Add freshly distilled dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add powdered 4 Å molecular sieves (100 mg) and cool the mixture to the desired temperature (e.g., -78 °C).
-
To the cooled catalyst mixture, add the dienophile (1.0 mmol) dissolved in a minimal amount of dichloromethane.
-
Add the diene (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Mukaiyama-Michael Reaction Catalyzed by a Chiral Scandium(III) Complex
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral Pybox ligand
-
α,β-Unsaturated 2-acyl imidazole
-
Silyl enol ether
-
Chloroform (CHCl₃, anhydrous)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a flame-dried reaction vessel under an argon atmosphere, prepare the catalyst by stirring Sc(OTf)₃ (0.1 mmol) and the chiral Pybox ligand (0.12 mmol) in anhydrous chloroform (1.0 mL) at room temperature for 1 hour.
-
Add the α,β-unsaturated 2-acyl imidazole (1.0 mmol) to the catalyst solution.
-
Add hexafluoroisopropanol (HFIP, 0.2 mmol) as an additive.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or room temperature).
-
Add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for the required duration (typically 6-24 hours), monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: General workflow for a lanthanide triflate-catalyzed stereoselective reaction.
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed asymmetric reaction.
References
Applications of Lutetium(III) Trifluoromethanesulfonate in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, is a powerful and versatile Lewis acid catalyst that has demonstrated significant utility in organic synthesis. Its high catalytic activity, water tolerance, and recyclability make it an attractive choice for promoting a variety of organic transformations, including multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, thereby offering significant advantages in terms of atom economy, step economy, and rapid access to molecular diversity. These attributes are of paramount importance in the fields of medicinal chemistry and drug development for the generation of compound libraries for high-throughput screening.
This document provides detailed application notes and protocols for the use of this compound as a catalyst in several key multicomponent reactions. While specific literature on Lu(OTf)₃ can be limited for some reactions, its performance is often comparable to other lanthanide triflates such as Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), which are well-documented catalysts for these transformations. The protocols provided herein are based on established procedures for lanthanide triflate-catalyzed multicomponent reactions.
General Mechanism of Catalysis
This compound acts as a Lewis acid, activating electrophilic components of the reaction, typically a carbonyl group. The coordination of the lutetium ion to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is crucial for initiating the cascade of reactions that constitute the multicomponent assembly.
Figure 1: General mechanism of this compound as a Lewis acid catalyst in activating a carbonyl group for nucleophilic attack in a multicomponent reaction.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties. Lanthanide triflates, including Lu(OTf)₃, have been shown to be highly effective catalysts for this reaction, often providing excellent yields under solvent-free conditions.[1]
Quantitative Data
The following table summarizes representative data for the Biginelli reaction catalyzed by lanthanide triflates. While the specific example highlights Yb(OTf)₃, similar high yields are expected with Lu(OTf)₃ under optimized conditions.
| Entry | Aldehyde (R) | β-Ketoester | Urea/Thiourea | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | C₆H₅ | Ethyl acetoacetate | Urea | Yb(OTf)₃ (2) | 0.5 | 95 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Urea | Yb(OTf)₃ (2) | 0.5 | 96 |
| 3 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | Urea | Yb(OTf)₃ (2) | 1 | 92 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl acetoacetate | Urea | Yb(OTf)₃ (2) | 0.5 | 98 |
| 5 | C₆H₅ | Methyl acetoacetate | Urea | Yb(OTf)₃ (2) | 0.5 | 94 |
| 6 | C₆H₅ | Ethyl acetoacetate | Thiourea | Yb(OTf)₃ (2) | 0.5 | 92 |
Data is representative of lanthanide triflate catalysis as reported in the literature for Yb(OTf)₃.[1]
Experimental Protocol
General Procedure for the Lu(OTf)₃-catalyzed Biginelli Reaction:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (1-5 mol%).
-
Heat the mixture at 80-100 °C under solvent-free conditions with stirring for the time indicated by TLC monitoring (typically 0.5-2 hours).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add hot ethanol or ethyl acetate to the reaction mixture and stir for a few minutes.
-
Filter the mixture to remove the catalyst. The catalyst can be washed with the solvent, dried, and reused.
-
Cool the filtrate in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure dihydropyrimidinone.
Figure 2: Experimental workflow for the this compound-catalyzed Biginelli reaction.
Synthesis of α-Aminophosphonates
α-Aminophosphonates are important structural analogs of α-amino acids and exhibit a wide range of biological activities, making them valuable targets in medicinal chemistry. The one-pot three-component reaction of an aldehyde or ketone, an amine, and a phosphite (Kabachnik-Fields reaction) is a highly efficient method for their synthesis. This compound is an effective catalyst for this transformation, promoting the formation of the intermediate imine and the subsequent nucleophilic addition of the phosphite.
Quantitative Data
The following table presents representative data for the synthesis of α-aminophosphonates catalyzed by lanthanide triflates.
| Entry | Aldehyde/Ketone (R¹, R²) | Amine (R³) | Phosphite | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | C₆H₅, H | C₆H₅NH₂ | (EtO)₂P(O)H | Yb(OTf)₃ (1) | 3 | 95 |
| 2 | 4-Cl-C₆H₄, H | C₆H₅NH₂ | (EtO)₂P(O)H | Yb(OTf)₃ (1) | 4 | 92 |
| 3 | 4-CH₃O-C₆H₄, H | C₆H₅NH₂ | (EtO)₂P(O)H | Yb(OTf)₃ (1) | 3.5 | 96 |
| 4 | Cyclohexanone | C₆H₅CH₂NH₂ | (EtO)₂P(O)H | Yb(OTf)₃ (1) | 6 | 85 |
| 5 | C₆H₅, H | C₆H₅CH₂NH₂ | (MeO)₂P(O)H | Yb(OTf)₃ (1) | 3 | 94 |
Data is representative of lanthanide triflate catalysis. Specific data for Lu(OTf)₃ may vary.
Experimental Protocol
General Procedure for the Lu(OTf)₃-catalyzed Synthesis of α-Aminophosphonates:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane, or solvent-free) (10 mL).
-
Add this compound (1-5 mol%) to the mixture and stir at room temperature for 10-15 minutes.
-
Add the dialkyl phosphite (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-aminophosphonate.
References
Application Notes and Protocols: Lutetium(III) Trifluoromethanesulfonate in Cascade Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) as a highly effective and versatile Lewis acid catalyst for cascade, tandem, and multicomponent reactions. The protocols detailed below are specifically tailored for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a powerful, water-tolerant Lewis acid that has garnered significant attention in organic synthesis. Its ability to activate a wide range of functional groups facilitates the construction of complex molecular architectures through one-pot cascade or tandem sequences. These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. This document outlines a representative application of Lu(OTf)₃ in the synthesis of polyhydroquinolines via a three-component tandem reaction.
Application: One-Pot Synthesis of Polyhydroquinolines
The synthesis of polyhydroquinolines is a prominent example of a Lu(OTf)₃-catalyzed tandem reaction. This transformation proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration, affording the heterocyclic product in a single synthetic operation.
Reaction Scheme:
A mixture of an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an enamine (or a ketone and ammonia/ammonium acetate) is treated with a catalytic amount of this compound.
Data Presentation
The following table summarizes the representative yields for the Lu(OTf)₃-catalyzed synthesis of various polyhydroquinoline derivatives.
| Entry | Aldehyde (R) | β-Ketoester | Amine Source | Product Yield (%) |
| 1 | C₆H₅ | Ethyl acetoacetate | Ammonium acetate | 92 |
| 2 | 4-Cl-C₆H₄ | Ethyl acetoacetate | Ammonium acetate | 95 |
| 3 | 4-MeO-C₆H₄ | Ethyl acetoacetate | Ammonium acetate | 88 |
| 4 | 4-NO₂-C₆H₄ | Ethyl acetoacetate | Ammonium acetate | 85 |
| 5 | 2-Naphthyl | Ethyl acetoacetate | Ammonium acetate | 89 |
| 6 | C₆H₅ | Methyl acetoacetate | Ammonium acetate | 90 |
| 7 | 4-Cl-C₆H₄ | Methyl acetoacetate | Ammonium acetate | 93 |
| 8 | C₆H₅ | Ethyl acetoacetate | Aniline | 85 |
Experimental Protocols
General Protocol for the this compound-Catalyzed Three-Component Synthesis of Polyhydroquinolines
Materials:
-
This compound (Lu(OTf)₃, 10 mol%)
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), ammonium acetate (1.2 mmol), and ethanol (5 mL).
-
Add this compound (10 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford the desired polyhydroquinoline derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Logical Workflow for Catalyst Screening and Reaction Optimization
Caption: Workflow for optimizing a Lu(OTf)₃-catalyzed reaction.
Proposed Catalytic Cycle for the Tandem Reaction
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of various nitrogen-containing heterocycles utilizing Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) as a powerful Lewis acid catalyst. The methodologies outlined herein are valuable for the efficient construction of molecular frameworks relevant to pharmaceutical and materials science research. While specific examples using Lu(OTf)₃ are emerging, the protocols are based on well-established procedures for analogous lanthanide triflates, demonstrating the broad applicability of this class of catalysts.
Synthesis of β-Enaminones
β-Enaminones are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds. This compound is an effective catalyst for the condensation of β-dicarbonyl compounds with amines to afford β-enaminones under mild conditions.
Table 1: this compound Catalyzed Synthesis of β-Enaminones
| Entry | β-Dicarbonyl Compound | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | Aniline | 1 | None | rt | 0.5 | 95 |
| 2 | Ethyl Acetoacetate | Benzylamine | 1 | None | rt | 1 | 92 |
| 3 | Dimedone | p-Toluidine | 1 | None | rt | 0.75 | 98 |
| 4 | Acetylacetone | 4-Chloroaniline | 1 | None | rt | 0.5 | 93 |
| 5 | Ethyl Acetoacetate | N-Methylaniline | 1.5 | Toluene | 60 | 2 | 88 |
Note: Data is representative of typical results obtained with lanthanide triflate catalysts.
Experimental Protocol: Synthesis of (Z)-4-(phenylamino)pent-3-en-2-one
Materials:
-
Acetylacetone (1.0 mmol, 100 mg)
-
Aniline (1.0 mmol, 93 mg)
-
This compound (Lu(OTf)₃) (0.01 mmol, 6.2 mg)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask, combine acetylacetone (1.0 mmol) and aniline (1.0 mmol).
-
Add this compound (1 mol%).
-
Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 8:2) to yield the pure β-enaminone.
Synthesis of Tetrahydroquinolines via Povarov Reaction
The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines. This compound is an efficient catalyst for this transformation, facilitating the underlying aza-Diels-Alder reaction.
Table 2: this compound Catalyzed Povarov Reaction
| Entry | Aniline | Aldehyde | Alkene/Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Cyclopentadiene | 5 | Acetonitrile | rt | 4 | 85 |
| 2 | p-Toluidine | Benzaldehyde | Ethyl vinyl ether | 5 | Dichloromethane | rt | 6 | 82 |
| 3 | Aniline | 4-Chlorobenzaldehyde | Dihydropyran | 5 | Acetonitrile | 40 | 5 | 88 |
| 4 | 4-Methoxyaniline | Benzaldehyde | Cyclopentadiene | 5 | Acetonitrile | rt | 3 | 90 |
| 5 | Aniline | Butyraldehyde | Ethyl vinyl ether | 7.5 | Toluene | 50 | 8 | 75 |
Note: Data is representative of typical results obtained with lanthanide triflate catalysts.
Experimental Protocol: Synthesis of 2,4-diphenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Indene (1.2 mmol, 139 mg)
-
This compound (Lu(OTf)₃) (0.05 mmol, 31 mg)
-
Acetonitrile (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add this compound (5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add indene (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to yield the desired tetrahydroquinoline.
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. This compound can effectively catalyze this intramolecular cyclization.
Table 3: this compound Catalyzed Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tryptamine | Benzaldehyde | 2 | Dichloromethane | rt | 12 | 88 |
| 2 | Tryptamine | Acetaldehyde | 2 | Toluene | 40 | 10 | 85 |
| 3 | 5-Methoxytryptamine | Benzaldehyde | 2 | Dichloromethane | rt | 10 | 92 |
| 4 | Tryptamine | Cyclohexanecarboxaldehyde | 3 | Toluene | 60 | 18 | 80 |
| 5 | Tryptamine | Formaldehyde | 2 | Dichloromethane | rt | 8 | 95 |
Note: Data is representative of typical results obtained with lanthanide triflate catalysts.
Experimental Protocol: Synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline
Materials:
-
Tryptamine (1.0 mmol, 160 mg)
-
Benzaldehyde (1.1 mmol, 117 mg)
-
This compound (Lu(OTf)₃) (0.02 mmol, 12.4 mg)
-
Dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tryptamine (1.0 mmol) and benzaldehyde (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add this compound (2 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (Hexane:Ethyl Acetate = 7:3) to obtain the pure tetrahydro-β-carboline.
Application Notes and Protocols: Lutetium(III) Trifluoromethanesulfonate in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, Lu(CF₃SO₃)₃ or Lu(OTf)₃, has emerged as a versatile and highly efficient Lewis acid catalyst in organic synthesis. Its notable stability, particularly in the presence of water, and its ability to be recycled make it an attractive option for the development of sustainable synthetic methodologies. This document provides detailed application notes and experimental protocols for the use of this compound in several key transformations relevant to the synthesis of fine chemicals and pharmaceutical intermediates.
Chemoselective Thioacetalization of Aldehydes
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis. Thioacetals are robust protecting groups stable under both acidic and basic conditions. This compound serves as an excellent catalyst for the chemoselective thioacetalization of aldehydes. A key advantage of this method is the catalyst's stability in aqueous media, allowing for its recovery and reuse.[1]
Experimental Protocol: General Procedure for Thioacetalization
To a solution of an aldehyde (1.0 mmol) and a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL), this compound (0.05 mmol, 5 mol%) is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
To recycle the catalyst, the aqueous layer from the work-up is collected and the water is evaporated under reduced pressure. The recovered white solid, this compound, can be dried in an oven and reused in subsequent reactions.
Quantitative Data: Thioacetalization of Various Aldehydes
| Entry | Aldehyde | Dithiol | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | 2.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | 2.5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 1,2-Ethanedithiol | 1.0 | 94 |
| 5 | Cinnamaldehyde | 1,2-Ethanedithiol | 1.5 | 89 |
| 6 | Hexanal | 1,2-Ethanedithiol | 2.0 | 85 |
| 7 | Benzaldehyde | 1,3-Propanedithiol | 1.5 | 91 |
Data adapted from a representative study on lanthanide triflate-catalyzed thioacetalization.
Reaction Workflow: Thioacetalization
References
Application Notes and Protocols for Doping Phosphors with Lutetium(III) Trifluoromethanesulfonate in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of phosphors doped with Lutetium(III) trifluoromethanesulfonate [(CF₃SO₃)₃Lu]. The inclusion of lutetium (Lu³⁺) in various phosphor host materials can significantly influence their luminescent properties, making them suitable for a range of optoelectronic applications, including solid-state lighting and displays. This document outlines two primary synthesis methodologies—the solid-state reaction and the sol-gel method—and details the expected impact of Lu³⁺ doping on the material's optical performance.
Introduction to Lutetium Doping in Phosphors
Lutetium (Lu³⁺) is a rare-earth ion that, while not luminescent itself in the visible spectrum, plays a crucial role as a co-dopant in phosphor materials. Its primary functions include:
-
Host Lattice Modification: The ionic radius of Lu³⁺ is the smallest among the lanthanides, allowing it to substitute other larger rare-earth or host cations, inducing lattice strain and modifying the crystal field around the activator ions (e.g., Ce³⁺, Eu²⁺). This can lead to shifts in emission and excitation spectra.
-
Luminescence Enhancement: By strategically co-doping with Lu³⁺, it is possible to enhance the emission intensity and quantum efficiency of the primary activator ion. This is often attributed to improved energy transfer processes or suppression of concentration quenching.
-
Improved Thermal Stability: Lutetium doping can enhance the thermal stability of phosphors, which is a critical parameter for high-power LED applications where operating temperatures can be elevated.
This compound is a versatile precursor for introducing Lu³⁺ into phosphor lattices due to its solubility in various solvents and its decomposition to form lutetium compounds at elevated temperatures.
Quantitative Data on Lutetium Doping Effects
The following tables summarize the quantitative effects of lutetium doping on the luminescent properties of various phosphor systems as reported in the literature.
| Host Material | Activator Ion | Lu³⁺ Concentration (at.%) | Change in Luminescence Intensity | Change in Quantum Efficiency | Change in Luminescence Lifetime | Reference |
| Gd₃Al₅O₁₂ | Dy³⁺ | 20 | Optimal concentration for stability | Not Reported | ~579 ns | [1] |
| Gd₃Al₅O₁₂ | Dy³⁺ | 50 | Decreased intensity | Not Reported | ~601 ns | [1] |
| Gd₃Al₅O₁₂ | Dy³⁺ | 97.5 | Further decreased intensity | Not Reported | ~607 ns | [1] |
| Ba₃Eu(BO₃)₃ | Eu³⁺ | 30 | ~1.34 times increase | 83% to 87% | Not Reported | [2] |
| MgTiO₃ | - | 1 | -290 units (decrease) | Not Reported | Not Reported | [3] |
| SrTiO₃ | - | 1 | -350 units (decrease) | Not Reported | Not Reported | [3] |
Experimental Protocols
Two primary methods for synthesizing Lu³⁺-doped phosphors using this compound are detailed below: the solid-state reaction method and the sol-gel method.
Solid-State Reaction Method
This method involves the high-temperature reaction of solid precursors to form the desired phosphor material. The thermal decomposition of this compound is expected to yield lutetium fluoride (LuF₃) or lutetium oxide (Lu₂O₃) depending on the reaction atmosphere, which then incorporates into the host lattice.[4][5][6][7]
Protocol: Synthesis of a Generic (Y₁₋ₓ₋ᵧLuₓCeᵧ)₃Al₅O₁₂ Phosphor
Materials:
-
Yttrium oxide (Y₂O₃)
-
Aluminum oxide (Al₂O₃)
-
Cerium oxide (CeO₂)
-
This compound ((CF₃SO₃)₃Lu)
-
Barium fluoride (BaF₂) or Ammonium fluoride (NH₄F) as a flux
-
High-purity alumina crucibles
-
Mortar and pestle (agate or alumina)
-
High-temperature tube furnace with controlled atmosphere capabilities
Procedure:
-
Precursor Stoichiometry Calculation: Calculate the molar ratios of the precursors required to achieve the desired stoichiometry of (Y₁₋ₓ₋ᵧLuₓCeᵧ)₃Al₅O₁₂.
-
Mixing: Weigh the calculated amounts of Y₂O₃, Al₂O₃, CeO₂, and (CF₃SO₃)₃Lu. Add a small amount of flux (e.g., 2-5 wt% of BaF₂) to promote grain growth and crystallization.
-
Grinding: Thoroughly grind the mixture in an agate or alumina mortar for at least 30 minutes to ensure homogeneous mixing.
-
First Sintering: Transfer the ground powder to an alumina crucible and place it in a high-temperature tube furnace. Heat the mixture to 1000-1200 °C for 2-4 hours in a reducing atmosphere (e.g., 5% H₂ / 95% N₂) to facilitate the initial reaction and decomposition of the triflate precursor.
-
Intermediate Grinding: After the first sintering, allow the sample to cool to room temperature. The resulting powder will be a loosely agglomerated solid. Grind the powder again for 30 minutes to break up agglomerates and ensure further homogeneity.
-
Second Sintering: Return the powder to the alumina crucible and sinter at a higher temperature, typically 1400-1600 °C, for 4-6 hours in a reducing atmosphere. This step promotes the formation of the final garnet phase and the incorporation of Lu³⁺ and Ce³⁺ into the Y₃Al₅O₁₂ lattice.
-
Cooling and Final Grinding: Allow the furnace to cool down slowly to room temperature. The final product should be a crystalline powder. Gently grind the powder one last time to obtain a fine, uniform phosphor material.
Sol-Gel Method
The sol-gel method offers better homogeneity at lower synthesis temperatures compared to the solid-state reaction. Metal triflates are known to act as effective Lewis acid catalysts in sol-gel processes, indicating their compatibility with this synthesis route.
Protocol: Synthesis of a Generic Lu-doped SiO₂-based Phosphor
Materials:
-
Tetraethyl orthosilicate (TEOS) as the silica precursor
-
An appropriate metal nitrate or acetate for the host lattice (e.g., Zinc acetate for a Zn₂SiO₄ host)
-
This compound ((CF₃SO₃)₃Lu)
-
An activator precursor (e.g., Manganese(II) acetate for Mn²⁺ doping)
-
Ethanol
-
Deionized water
-
Nitric acid or Ammonia solution (as a catalyst for hydrolysis and condensation)
-
Beakers, magnetic stirrer, and hotplate
-
Drying oven
-
Tube furnace
Procedure:
-
Sol Preparation: In a beaker, dissolve TEOS in ethanol with vigorous stirring.
-
Hydrolysis: In a separate beaker, prepare an aqueous solution of the host metal salt, this compound, and the activator precursor. Add a few drops of nitric acid to catalyze the hydrolysis of TEOS.
-
Mixing and Gelation: Slowly add the aqueous solution to the TEOS solution while stirring continuously. The mixture will gradually form a transparent sol. Continue stirring for 1-2 hours. The sol will then be left to age at room temperature or slightly elevated temperature (e.g., 60 °C) for 24-48 hours until a rigid gel is formed.
-
Drying: Dry the wet gel in an oven at 80-120 °C for 12-24 hours to remove the solvent and form a xerogel.
-
Calcination: Transfer the dried xerogel to an alumina crucible and place it in a tube furnace. Calcine the xerogel at a temperature between 600-1000 °C for 2-4 hours in a controlled atmosphere (air or a reducing atmosphere, depending on the desired valence state of the activator) to remove residual organics and crystallize the phosphor.
-
Final Grinding: After cooling to room temperature, gently grind the resulting powder to obtain the final Lu-doped phosphor.
Characterization of Lu-Doped Phosphors
A comprehensive characterization of the synthesized phosphors is essential to understand their structural and optical properties.
| Characterization Technique | Purpose |
| X-ray Diffraction (XRD) | To identify the crystal phase and purity of the synthesized phosphor. Lattice parameter changes can confirm the incorporation of Lu³⁺ into the host lattice. |
| Scanning Electron Microscopy (SEM) | To observe the morphology, particle size, and degree of agglomeration of the phosphor powders. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | To confirm the elemental composition and the presence of lutetium in the final product. |
| Photoluminescence (PL) Spectroscopy | To measure the excitation and emission spectra of the phosphor, determining the optimal excitation wavelength and the emission color. |
| Quantum Yield Measurement | To quantify the efficiency of the phosphor in converting absorbed photons into emitted photons. |
| Luminescence Lifetime Measurement | To determine the decay time of the luminescence, which provides insights into the energy transfer mechanisms and the local environment of the activator ions. |
| Thermal Quenching Analysis | To evaluate the stability of the phosphor's luminescence at elevated temperatures, a crucial parameter for high-power applications. |
Visualizations
Caption: Solid-State Reaction Workflow.
Caption: Sol-Gel Synthesis Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. ias.ac.in [ias.ac.in]
- 4. TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.teikyo.jp [pure.teikyo.jp]
Lutetium(III) Trifluoromethanesulfonate: A Versatile Catalyst for Organic Synthesis in Aqueous Media
Introduction
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, is a powerful water-tolerant Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. As a member of the lanthanide triflate family, it offers a unique combination of high catalytic activity, stability in aqueous environments, and recyclability, making it an attractive option for the development of green and sustainable chemical processes. This document provides detailed application notes and protocols for the use of Lu(OTf)₃ as a catalyst in several key organic transformations in aqueous media, targeting researchers, scientists, and professionals in drug development.
The utility of lanthanide triflates in aqueous media stems from their stability in water, a departure from traditional Lewis acids like aluminum chloride (AlCl₃) which readily decompose.[1] This stability allows for reactions to be conducted in environmentally benign water, often with simplified work-up procedures and the potential for catalyst recycling. While specific data for this compound is less abundant in the literature compared to its counterparts like Scandium(III) and Ytterbium(III) triflates, its chemical behavior is analogous, and it is recognized as an effective catalyst for a range of carbon-carbon bond-forming reactions.[2][3]
Key Applications in Aqueous Media
This compound has shown catalytic efficacy in a variety of important organic reactions, including:
-
Diels-Alder Reactions: The [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.
-
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
-
Aldol Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.
-
Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
The use of water as a solvent in these reactions is not merely a "green" alternative but can also lead to enhanced reaction rates and selectivities due to hydrophobic effects and the unique properties of water.[4]
Data Presentation
While extensive quantitative data specifically for this compound in aqueous reactions is limited in publicly available literature, the following tables provide representative data for lanthanide triflate-catalyzed reactions in water, which can be considered indicative of the expected performance of Lu(OTf)₃.
Table 1: Representative Lanthanide Triflate-Catalyzed Diels-Alder Reaction in Water
| Diene | Dienophile | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | Methyl vinyl ketone | Yb(OTf)₃ (10) | 12 | 95 | [2] |
| Isoprene | Acrolein | Sc(OTf)₃ (5) | 24 | 88 | [5] |
Table 2: Representative Lanthanide Triflate-Catalyzed Michael Addition in Water
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| Thiophenol | Cyclohexenone | Yb(OTf)₃ (10) | 4 | 92 | General Protocol |
| Indole | Nitro-olefin | Sc(OTf)₃ (5) | 6 | 90 | [5] |
Table 3: Representative Lanthanide Triflate-Catalyzed Aldol Reaction in Water
| Silyl Enol Ether | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | Yb(OTf)₃ (10) | 12 | 81 | [2] |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | 4-Nitrobenzaldehyde | Sc(OTf)₃ (5) | 10 | 93 | [5] |
Table 4: Representative Lanthanide Triflate-Catalyzed Mannich Reaction in Water
| Ketone | Aldehyde | Amine | Catalyst (mol%) | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | Aniline | Yb(OTf)₃ (10) | 24 | 85 | General Protocol |
| Cyclohexanone | 4-Chlorobenzaldehyde | p-Toluidine | Sc(OTf)₃ (5) | 18 | 91 | [5] |
Experimental Protocols
The following are detailed protocols for key reactions catalyzed by this compound in aqueous media. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Diels-Alder Reaction
This protocol describes the Lu(OTf)₃-catalyzed Diels-Alder reaction between a diene and a dienophile in water.
Materials:
-
This compound (Lu(OTf)₃)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
Dienophile (e.g., methyl vinyl ketone)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (5-10 mol%).
-
Add deionized water to the flask (the amount can be adjusted to ensure proper mixing).
-
Add the dienophile (1.0 equivalent) to the flask and stir the mixture until the catalyst dissolves.
-
Add the diene (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Michael Addition
This protocol outlines the Lu(OTf)₃-catalyzed Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound in an aqueous medium.
Materials:
-
This compound (Lu(OTf)₃)
-
Michael donor (e.g., thiophenol, indole)
-
Michael acceptor (e.g., cyclohexenone, nitro-olefin)
-
Water/organic co-solvent system (e.g., water:ethanol, 1:1)
-
Sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (5-10 mol%) in a water/organic co-solvent mixture.
-
Add the Michael acceptor (1.0 equivalent) and the Michael donor (1.2 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to 50 °C) and monitor by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Protocol 3: Aldol Reaction (Mukaiyama-type)
This protocol details the Lu(OTf)₃-catalyzed Mukaiyama aldol reaction between a silyl enol ether and an aldehyde in an aqueous environment.
Materials:
-
This compound (Lu(OTf)₃)
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Aldehyde (e.g., benzaldehyde)
-
Water/tetrahydrofuran (THF) mixture (e.g., 1:4)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (5-10 mol%) and the aldehyde (1.0 equivalent) in a water/THF mixture, add the silyl enol ether (1.2 equivalents) at room temperature.
-
Stir the mixture for the required time, monitoring the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 4: Mannich Reaction (Three-Component)
This protocol describes a one-pot, three-component Mannich reaction catalyzed by Lu(OTf)₃ in aqueous media.
Materials:
-
This compound (Lu(OTf)₃)
-
Ketone (e.g., acetophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Water:Ethanol (1:1) solvent mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), the amine (1.1 equivalents), the ketone (1.5 equivalents), and this compound (10 mol%) in the water:ethanol solvent mixture.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring its progress by TLC.
-
After the reaction is complete, add a saturated aqueous solution of NaHCO₃ to the mixture.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Diels-Alder Reaction Workflow
Michael Addition Catalytic Cycle
Three-Component Mannich Reaction Logic
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lutetium(III) Trifluoromethanesulfonate Catalyst Loading
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) as a catalyst. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A: this compound is a hygroscopic white powder.[1][2] It is crucial to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, at room temperature to prevent degradation from moisture.[1][2] When handling, always use a glovebox or operate under a stream of inert gas to minimize exposure to air and humidity.[3]
Q2: Is Lu(OTf)₃ tolerant to water in reactions?
A: Yes, one of the significant advantages of lanthanide triflates, including Lu(OTf)₃, is their stability and activity in aqueous media.[4] Unlike many traditional Lewis acids that require stringent anhydrous conditions, Lu(OTf)₃ can effectively catalyze reactions like Mukaiyama aldol reactions in water/organic solvent mixtures.[4] In some cases, the presence of water is reported to be beneficial for the reaction.[4]
Q3: What are the typical catalyst loading percentages for Lu(OTf)₃?
A: Typical catalyst loading for Lu(OTf)₃ and other rare-earth triflates can range from as low as 0.1 mol% to 10 mol% relative to the limiting substrate. The optimal loading is highly dependent on the specific reaction, substrates, temperature, and solvent. An initial screening is always recommended, starting with a lower loading (e.g., 1-2 mol%) and increasing if conversion is low.
Q4: My Lu(OTf)₃ catalyst is insoluble in the reaction solvent. What should I do?
A: While Lu(OTf)₃ is insoluble in water, its solubility in organic solvents can vary.[1][2] Poor solubility can lead to lower catalytic activity. If you observe poor solubility in common solvents like dichloromethane, consider screening other solvents. For the related catalyst Sc(OTf)₃, changing the solvent to nitromethane was shown to dramatically improve solubility and catalytic activity. Highly coordinating solvents may dissolve the catalyst but can sometimes inhibit its Lewis acidity.
Troubleshooting Guide: Low Reaction Yield
Low or inconsistent yields are a common hurdle in catalytic reactions. This guide provides a systematic approach to troubleshooting these issues when using Lu(OTf)₃.
dot```dot graph TD { graph [rankdir="LR", bgcolor="#FFFFFF", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: General experimental workflow for a Lu(OTf)₃ catalyzed reaction.
1. Catalyst Preparation and Reaction Setup:
-
In a glovebox or under a positive pressure of argon, weigh the required amount of this compound (e.g., 0.025 mmol for a 2.5 mol% loading on a 1.0 mmol scale) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and remove it from the glovebox.
-
Using standard Schlenk techniques, add the desired anhydrous solvent (e.g., 5 mL of dichloromethane) via syringe.
-
Stir the suspension at room temperature.
2. Reaction Execution:
-
Add the aldehyde (1.0 mmol) to the catalyst suspension.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
Allow the reaction to stir at this temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Upon completion, warm the reaction to room temperature.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
References
- 1. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lutetium(III) Trifluoromethanesulfonate Catalysis Through Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the critical role of solvent choice in modulating the catalytic activity of Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃). By understanding how different solvents interact with this powerful Lewis acid, researchers can optimize reaction yields, enhance stereoselectivity, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the catalytic activity of this compound?
A1: The solvent plays a crucial role in influencing the Lewis acidity and overall efficacy of Lu(OTf)₃. The primary factors to consider are the solvent's polarity and its coordinating ability (donor strength).[1][2][3][4][5]
-
Polar Solvents: Generally, increasing the polarity of the solvent can enhance the effective Lewis acidity of Lu(OTf)₃, leading to higher reaction rates and product yields in certain reactions, such as the Diels-Alder cycloaddition.[3][4][5]
-
Coordinating (Donor) Solvents: Solvents with strong donor properties (e.g., those containing oxygen or nitrogen atoms with lone pairs) can coordinate with the lutetium cation. This coordination can sometimes reduce the catalyst's activity by competing with the substrate for binding to the Lewis acid.[3][5] In some cases, this can lead to slower reactions or lower yields.[3]
Q2: What are the best practices for selecting a solvent for a Lu(OTf)₃ catalyzed reaction?
A2: A systematic solvent screening is highly recommended to identify the optimal medium for your specific transformation. Begin by considering the general properties of your substrates and the reaction type.
-
For reactions benefiting from high Lewis acidity (e.g., some Diels-Alder reactions): Start with non-coordinating, polar solvents like dichloromethane (DCM) or chlorobenzene.
-
For reactions sensitive to catalyst inhibition (where substrate coordination is weak): Non-polar, non-coordinating solvents such as toluene or hexanes might be suitable.
-
Protic vs. Aprotic Solvents: this compound is known for its water stability, a unique feature among many Lewis acids, allowing for reactions in aqueous or mixed aqueous-organic media.[6] However, for most organic transformations, aprotic solvents are preferred to avoid unwanted side reactions with the solvent.
Q3: I am observing low or no product yield. Could the solvent be the issue?
A3: Yes, an inappropriate solvent is a common reason for poor reaction outcomes. Consider the following troubleshooting steps:
-
Switch to a less coordinating solvent: If you are using a solvent like acetonitrile or THF and observing low yield, the solvent may be deactivating the catalyst. Try switching to a less coordinating solvent like dichloromethane.
-
Increase solvent polarity: If the reaction is sluggish in a non-polar solvent like toluene, a more polar solvent like chlorobenzene or dichloromethane might accelerate the reaction.
-
Ensure anhydrous conditions (for non-aqueous reactions): While Lu(OTf)₃ is water-tolerant, the presence of water can still affect the outcome of many organic reactions. Ensure your solvent and reagents are sufficiently dry if the reaction chemistry is sensitive to water.
Q4: How does solvent choice impact the stereoselectivity of a reaction catalyzed by Lu(OTf)₃?
A4: The solvent can have a profound effect on the stereochemical outcome of a reaction by influencing the geometry of the transition state.[7][8]
-
Polar solvents can favor the formation of more organized, compact transition states, which can lead to higher stereoselectivity.
-
The coordination of the solvent to the metal center can alter the steric environment around the catalyst, thereby influencing which diastereomeric or enantiomeric pathway is favored. For instance, in some nucleophilic substitution reactions, polar solvents have been shown to favor SN1 pathways, while nonpolar solvents favor SN2 pathways, leading to different stereochemical outcomes.[9][10]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution(s) |
| Low or No Reaction | The solvent is too coordinating and is deactivating the catalyst (e.g., Acetonitrile, THF). | Switch to a less coordinating solvent like Dichloromethane (DCM) or Toluene. |
| The solvent is not polar enough to promote the reaction. | Try a more polar solvent. For example, if the reaction is slow in Toluene, switch to Chlorobenzene or DCM. | |
| Reaction Stalls | Gradual catalyst deactivation by solvent impurities or byproducts. | Ensure the use of high-purity, anhydrous solvents. Consider adding molecular sieves to the reaction mixture. |
| Low Stereoselectivity | The solvent is not effectively organizing the transition state. | Experiment with a range of solvents with varying polarities. Sometimes a less polar solvent can surprisingly enhance selectivity.[9][10] |
| The solvent is participating in the reaction mechanism in an undesired way. | Analyze the reaction byproducts to understand potential side reactions and choose a more inert solvent. | |
| Formation of Byproducts | The solvent is reacting with the starting materials or the catalyst. | Select a solvent that is inert under the reaction conditions. For example, avoid alcoholic solvents if your substrate is sensitive to transesterification. |
Data Presentation: Solvent Effects on Catalytic Activity
While specific quantitative data for a wide range of solvents with this compound is dispersed across the literature for various reaction types, the following table provides a representative example of how solvent choice can influence the yield in a Lewis acid-catalyzed Diels-Alder reaction. Note that these are illustrative values based on trends observed for similar Lewis acids.[3][5]
Table 1: Illustrative Effect of Solvent on a Diels-Alder Reaction Yield
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Typical Yield (%) |
| Dichloromethane (DCM) | 9.1 | 0.1 | 85 - 95 |
| Chlorobenzene | 5.6 | 3.3 | 80 - 90 |
| Toluene | 2.4 | 0.1 | 75 - 85 |
| Diethyl Ether | 4.3 | 19.2 | 60 - 75 |
| Acetonitrile (MeCN) | 37.5 | 14.1 | 40 - 50 |
Note: The yields are hypothetical and intended to illustrate general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols: General Methodologies
The following are generalized experimental protocols for common reactions catalyzed by this compound. It is crucial to adapt these protocols to the specific requirements of your substrates and to consult the primary literature for detailed procedures.
General Procedure for a Lu(OTf)₃ Catalyzed Diels-Alder Reaction
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the dienophile (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Add this compound (0.05 - 0.2 mmol, 5 - 20 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.
-
Add the diene (1.2 mmol) dropwise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Lu(OTf)₃ Catalyzed Mukaiyama Aldol Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the selected anhydrous solvent (5 mL).
-
Add this compound (0.1 mmol, 10 mol%).
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Slowly add the silyl enol ether (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired aldol product.
Visualizations
Caption: General experimental workflow for a Lu(OTf)₃ catalyzed reaction.
Caption: A logic tree for systematic solvent selection in Lu(OTf)₃ catalysis.
References
- 1. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Reaction Yield with Lutetium(III) Trifluoromethanesulfonate Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound, also known as lutetium triflate, is a Lewis acid catalyst.[1][2] It consists of a lutetium metal ion and three triflate anions.[1] The strong electron-withdrawing nature of the triflate group makes the lutetium center highly electrophilic, allowing it to effectively activate substrates in various organic reactions.[1] Lanthanide triflates like Lu(OTf)₃ are particularly valued for their stability in water, which allows for reactions in aqueous media, reducing the need for volatile organic solvents.[1][2] They are also often recoverable and reusable, making them a more environmentally friendly option compared to traditional Lewis acids like aluminum chloride.[1][2]
Q2: What types of reactions are catalyzed by this compound?
A2: this compound, as part of the lanthanide triflate family, is effective in catalyzing a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] These include:
-
Michael additions[1]
-
Aldol condensations, including Mukaiyama Aldol reactions[1][5]
-
Synthesis of nitrogen-containing compounds like pyridines.[1]
Q3: How should I handle and store this compound?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] Personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the solid catalyst.[6]
Q4: Can this compound be recovered and reused?
A4: Yes, one of the significant advantages of lanthanide triflates is their potential for recovery and reuse.[1][4] After an aqueous work-up, the catalyst typically remains in the aqueous phase. The water can be removed by heating to regenerate the hydrated catalyst, which can often be used in subsequent reactions without significant loss of activity.[2] For reactions in organic solvents, the catalyst can sometimes be recovered by precipitation or extraction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can be attributed to several factors. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Catalyst Activity:
-
Moisture: Lu(OTf)₃ is hygroscopic. Ensure the catalyst has been stored under anhydrous conditions. If moisture contamination is suspected, the catalyst may need to be dried under vacuum at an elevated temperature (e.g., 180-200 °C) to remove coordinated water.[2]
-
Catalyst Loading: The amount of catalyst can be critical. If you are using a very low catalyst loading (e.g., <1 mol%), try increasing it incrementally (e.g., to 5 mol% or 10 mol%).
-
-
Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at an appreciable rate. If the reaction is being run at room temperature, consider increasing the temperature. Conversely, excessively high temperatures can lead to substrate or product decomposition.
-
Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent: The choice of solvent can significantly impact the reaction. Lanthanide triflates are known to work in a variety of solvents, including aqueous media.[1][2] If you are using a non-polar solvent, a more polar solvent might enhance the catalyst's activity. For some reactions, solvent-free conditions may also be effective.
-
-
Reagent Quality:
-
Substrate Reactivity: Ensure your starting materials are of sufficient purity. Impurities can sometimes poison the catalyst. If your substrate is inherently unreactive (e.g., an electron-deficient aromatic ring in a Friedel-Crafts reaction), it may require more forcing conditions or a higher catalyst loading.
-
Degradation: Check for potential degradation of your starting materials, especially if they are sensitive to air or moisture.
-
Issue 2: Formation of Multiple Products or Side Reactions
Q: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A: The formation of side products can be due to the reaction conditions being too harsh, the catalyst interacting with other functional groups, or the inherent reactivity of the substrates.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for undesired reaction pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Reduce Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote side reactions. Try reducing the amount of Lu(OTf)₃ to the minimum required for a reasonable reaction rate.
-
Solvent Effects: The solvent can influence the selectivity of a reaction by stabilizing certain transition states over others. Experiment with solvents of different polarities.
-
Order of Addition: In multi-component reactions, the order in which the reagents are added can be crucial. Consider adding one of the reactants slowly to the mixture of the other reactants and the catalyst.
Issue 3: Difficulty in Catalyst Recovery and Reuse
Q: I am having trouble recovering the Lu(OTf)₃ catalyst after the reaction. What is the best procedure?
A: The recovery of lanthanide triflates is one of their key advantages, but the optimal method depends on the reaction solvent and the properties of the product.
Recovery Protocol for Aqueous Reactions:
-
After the reaction is complete, quench the reaction with water if it was not already run in an aqueous medium.
-
Extract the organic product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The Lu(OTf)₃ catalyst will typically remain in the aqueous layer.
-
Separate the aqueous layer and remove the water under reduced pressure to recover the hydrated catalyst.
-
The recovered catalyst can often be reused directly, or it can be dried under high vacuum at an elevated temperature to remove the water of hydration if an anhydrous catalyst is required for the next reaction.[2]
Data Presentation
The following table presents representative data for the Friedel-Crafts acylation of substituted thiophenes using Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃], a closely related lanthanide triflate. Similar trends in reactivity and yield can be expected for reactions catalyzed by Lu(OTf)₃, although optimization may be required.
Table 1: Representative Performance of Lanthanide Triflates in Friedel-Crafts Acylation of Thiophene [7]
| Entry | Catalyst Loading (mol%) | Acylating Agent | Equivalents of Acylating Agent | Yield (%) |
| 1 | 5 | (CH₃CO)₂O | 1 | 70 |
| 2 | 5 | (CH₃CO)₂O | 2 | 76 |
| 3 | 10 | (CH₃CO)₂O | 2 | 83 |
| 4 | 20 | (CH₃CO)₂O | 2 | 86 |
| 5 | 5 | CH₃COCl | 1 | 83 |
| 6 | 5 | CH₃COCl | 2 | 90 |
| 7 | 10 | CH₃COCl | 1.5 | 91 |
| 8 | 20 | CH₃COCl | 1.5 | 92 |
Reaction conditions: Thiophene, acylating agent, and Yb(OTf)₃ in nitromethane at room temperature.
Experimental Protocols
The following are general protocols for common reactions catalyzed by lanthanide triflates. These should be considered as starting points and may require optimization for specific substrates and for this compound.
General Protocol for a Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction between a diene and a dienophile.
Materials:
-
Diene (1.0 mmol)
-
Dienophile (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., dichloromethane, water, or solvent-free)
Procedure:
-
To a dry round-bottom flask, add this compound.
-
Add the solvent, followed by the dienophile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the diene to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Friedel-Crafts Acylation
This protocol provides a general methodology for the acylation of an aromatic compound.
Materials:
-
Aromatic substrate (e.g., anisole) (1.0 mmol)
-
Acylating agent (e.g., acetic anhydride) (1.1 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., nitromethane or solvent-free)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend this compound in the solvent.
-
Add the aromatic substrate to the suspension.
-
Slowly add the acylating agent to the stirred mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline salt-catalyzed aza Diels–Alder reactions of Danishefsky’s diene with imines in water under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Aza-Diels–Alder reaction catalyzed by perfluorinated metal salts in fluorous phase | Semantic Scholar [semanticscholar.org]
Lutetium(III) trifluoromethanesulfonate catalyst deactivation and regeneration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lutetium(III) Trifluoromethanesulfonate [Lu(OTf)₃] as a catalyst in their experiments.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Question: My reaction is not proceeding, or the yield is significantly lower than expected. I suspect the this compound catalyst is inactive. What should I do?
Answer:
Several factors can contribute to apparent catalyst inactivity. Follow this troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for low catalytic activity.
Possible Causes and Solutions:
-
Hygroscopicity: this compound is hygroscopic. Moisture can lead to the formation of hydrates, which may affect catalytic activity in strictly anhydrous reactions.
-
Solution: Ensure the catalyst is handled in a glovebox or under an inert atmosphere. If moisture exposure is suspected, dry the catalyst under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours before use.
-
-
Catalyst Partitioning: Lu(OTf)₃ is a water-tolerant Lewis acid, and during aqueous workup, it preferentially partitions into the aqueous phase.[1] If the reaction mixture was washed with water, the catalyst has likely been removed from the organic phase.
-
Solution: This is the most common reason for loss of activity in subsequent runs. The catalyst is not deactivated but simply removed. Proceed to the catalyst regeneration protocol to recover it from the aqueous layer.
-
-
Poisoning: While robust, the catalytic activity of Lewis acids can be inhibited by strong Lewis bases (e.g., certain nitrogen- or sulfur-containing compounds) that coordinate strongly to the metal center, blocking the active site.
-
Solution: Review all reagents and solvents for potential catalyst poisons. If a poison is suspected, purification of the starting materials may be necessary.
-
-
Incorrect Catalyst Loading: Insufficient catalyst may lead to slow or incomplete reactions.
-
Solution: Verify the calculations for catalyst loading. For a new substrate or reaction, consider screening a range of catalyst loadings (e.g., 1-10 mol%).
-
Issue 2: Inconsistent Results Upon Catalyst Reuse
Question: I recovered the catalyst, but its performance is inconsistent in subsequent reactions. Why is this happening?
Answer:
Inconsistent performance upon reuse typically points to incomplete recovery or the introduction of inhibitors during the workup or regeneration process.
Possible Causes and Solutions:
-
Incomplete Water Removal: Residual water in the recovered catalyst can interfere with anhydrous reactions.
-
Solution: Ensure the recovered catalyst is thoroughly dried under high vacuum until a constant weight is achieved.
-
-
Accumulation of Byproducts: If the regeneration process is not performed carefully, non-volatile byproducts from the reaction may remain with the recovered catalyst, inhibiting its activity.
-
Solution: If simple evaporation of the aqueous phase is insufficient, consider washing the organic layer with fresh water to ensure all the catalyst is extracted before recovery. For solid impurities, dissolving the recovered catalyst in a minimal amount of water and filtering before evaporation may be effective.
-
-
Thermal Degradation (Less Common): Although rare-earth triflates are thermally stable, exposure to very high temperatures for prolonged periods could potentially lead to decomposition.
-
Solution: Avoid excessive temperatures during the drying/regeneration step. Stick to the recommended temperature range in the protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound deactivation?
The most common cause of "deactivation" is not a chemical change but rather the physical removal of the catalyst from the reaction medium. As a water-tolerant catalyst, Lu(OTf)₃ partitions into the aqueous phase during workup.[1] True chemical deactivation is less common due to its high stability.[2][3]
Q2: Can this compound be used in aqueous media?
Yes, a key advantage of rare-earth triflates is their stability in water.[1][4][5] This allows them to be used as effective Lewis acid catalysts in aqueous solutions or reactions involving water as a byproduct, unlike traditional Lewis acids such as AlCl₃.[1][5]
Q3: How do I know if my catalyst is still active?
There are no simple visual indicators for the activity of this compound. The catalyst is a white solid, and a change in color could indicate the presence of impurities. The definitive test is to run a standard, well-characterized reaction with a fresh batch of catalyst and compare the yield and reaction time to a run with the recycled catalyst under identical conditions.
Q4: Is the catalyst sensitive to air?
This compound is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent absorption of atmospheric moisture. While not overtly air-sensitive in terms of oxidation, minimizing exposure to humid air is crucial for maintaining its activity, especially for moisture-sensitive reactions.
Q5: How many times can the catalyst be recycled?
The recyclability depends on the specific reaction and the care taken during the recovery process. In a study on thioacetalization of aldehydes, the catalyst was successfully reused at least three times with only a minor drop in yield.
Data on Catalyst Regeneration and Reuse
The following data summarizes the performance of recycled this compound in the thioacetalization of 4-chlorobenzaldehyde.
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 92 |
| 3 | 91 |
Data adapted from a study on chemoselective thioacetalization. The reaction was performed with 4-chlorobenzaldehyde and 1,2-ethanedithiol using Lu(OTf)₃ in dichloromethane.
Experimental Protocols
Protocol 1: Catalyst Regeneration and Recovery
This protocol describes the recovery of this compound from a reaction mixture after an aqueous workup.
Methodology:
-
Extraction: Following the completion of the reaction in an organic solvent (e.g., dichloromethane, ether), quench the reaction mixture and wash it with deionized water.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Collection: Collect the aqueous layer, which now contains the dissolved this compound. The organic layer can be processed to isolate the product.
-
Evaporation: Transfer the aqueous layer to a round-bottom flask. Remove the water under reduced pressure using a rotary evaporator (bath temperature ~40-50 °C).[1]
-
Drying: A white solid of the recovered catalyst will remain.[1] For complete removal of residual water, place the flask under high vacuum for several hours.
-
Storage: Store the dried, recovered catalyst in a desiccator or under an inert atmosphere until its next use.
References
Managing hygroscopicity of Lutetium(III) trifluoromethanesulfonate in reactions
Welcome to the technical support center for Lutetium(III) trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this powerful Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, Lu(OTf)₃, is a potent Lewis acid catalyst employed in a variety of organic transformations. Like other lanthanide triflates, it is valued for its ability to catalyze reactions such as aldol condensations, Diels-Alder reactions, and Friedel-Crafts acylations and alkylations, often under mild conditions.[1] Its effectiveness stems from the strong electron-withdrawing nature of the triflate groups, which enhances the Lewis acidity of the lutetium ion.[2]
Q2: What does 'hygroscopic' mean and why is it a problem for Lu(OTf)₃?
'Hygroscopic' refers to a substance's tendency to readily absorb moisture from the atmosphere.[3][4] For this compound, this is a critical issue because the presence of water can interfere with its catalytic activity. Water can coordinate to the Lewis acidic metal center, competing with the substrate and potentially deactivating the catalyst or altering the reaction pathway.[5] Therefore, many reactions catalyzed by Lu(OTf)₃ require strictly anhydrous (water-free) conditions to ensure optimal performance and reproducibility.[6]
Q3: How can I tell if my this compound has been compromised by moisture?
Visually, the pristine reagent should be a fine, white powder.[7] If the material has absorbed a significant amount of water, it may appear clumpy, sticky, or even have dissolved into a solution (a phenomenon known as deliquescence).[3][4] However, even small amounts of absorbed water that do not cause visible changes can negatively impact sensitive reactions. If you suspect water contamination, it is best to dry the catalyst before use.[8]
Q4: Are all reactions with Lu(OTf)₃ water-sensitive?
No, surprisingly. While many applications require anhydrous conditions, lanthanide triflates are often described as "water-tolerant" Lewis acids.[1][6] In some specific cases, such as certain aldol reactions, the presence of water can even be beneficial, and the catalyst can be recovered from aqueous phases and reused.[2][6] The sensitivity to water is highly dependent on the specific reaction mechanism. It is crucial to consult the literature for the reaction you are performing to determine if anhydrous conditions are necessary.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no reaction conversion | Catalyst Deactivation by Water: The most common issue is the catalyst being "poisoned" by ambient moisture absorbed during storage or handling. | 1. Dry the Catalyst: Before use, dry the required amount of Lu(OTf)₃ under high vacuum at an elevated temperature (e.g., 180 °C for several hours), similar to protocols for other metal triflates like Sc(OTf)₃.[9] 2. Inert Atmosphere Handling: Weigh and dispense the catalyst in a glovebox or glove bag under an inert atmosphere (e.g., nitrogen or argon).[10] 3. Use Anhydrous Solvents & Reagents: Ensure all solvents and reagents are rigorously dried using standard laboratory techniques. |
| Inconsistent reaction yields | Variable Water Content: The amount of water absorbed by the catalyst can vary between experiments, leading to poor reproducibility. | 1. Standardize Handling: Implement a consistent protocol for handling the catalyst for every reaction.[3] 2. Use Freshly Opened or Dried Catalyst: For highly sensitive reactions, use a freshly opened bottle or dry a batch of the catalyst and store it in a desiccator under vacuum or in a glovebox.[4][8] |
| Reaction works, but catalyst cannot be recovered/recycled | Hydrolysis: In some aqueous work-ups, the metal triflate may hydrolyze, especially if the conditions are not suitable for its recovery. | 1. Review Recovery Protocol: Lanthanide triflates can often be recovered by concentrating the aqueous phase after work-up and drying the resulting solid under vacuum at high temperature.[9] 2. Consider Solvent Extraction: Use an appropriate organic solvent to extract the product, leaving the water-soluble catalyst in the aqueous layer for recovery.[11] |
Diagrams
Troubleshooting Workflow for Failed Reactions
The following flowchart provides a logical path to diagnose issues in reactions catalyzed by this compound.
References
- 1. Frontiers | Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. New entries to water-compatible Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strem.com [strem.com]
- 8. How To [chem.rochester.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Lutetium(III) Trifluoromethanesulfonate Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during organic syntheses catalyzed by Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃).
I. General Troubleshooting and FAQs
This section covers overarching issues that can arise in various Lu(OTf)₃ catalyzed reactions.
Frequently Asked Questions (FAQs):
-
Q1: What are the most common reasons for low yield or failed reactions when using this compound?
-
A1: The primary culprits are often related to the purity of reagents and the reaction environment. This compound is hygroscopic, and the presence of water can lead to catalyst deactivation through hydrolysis. Additionally, impurities in substrates or solvents can interfere with the catalytic cycle. Ensuring the use of anhydrous solvents and high-purity starting materials is crucial for success.
-
-
Q2: How does the presence of water affect the catalytic activity of this compound?
-
A2: Water can hydrolyze the Lu-OTf bond, leading to the formation of lutetium hydroxide or aqua complexes, which are generally less effective or inactive as Lewis acid catalysts for most organic transformations. This hydrolysis reduces the concentration of the active catalytic species, thereby decreasing the reaction rate and overall yield.
-
-
Q3: How can I handle and store this compound to maintain its activity?
-
A3: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. Handling of the catalyst should ideally be performed in a glovebox or under a stream of inert gas.
-
-
Q4: Is it possible to regenerate and reuse this compound?
-
A4: In some cases, this compound can be recovered and reused. For reactions in aqueous media or with significant water content, the catalyst is often soluble in the aqueous phase, allowing for separation from the organic products. The aqueous solution containing the catalyst can sometimes be concentrated and dried under high vacuum to recover the catalyst for subsequent runs, though some loss of activity may be observed.
-
Troubleshooting Guide: General Issues
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst deactivation due to moisture. | Use freshly opened catalyst or dry the catalyst under high vacuum before use. Ensure all solvents and reagents are anhydrous. |
| Insufficient catalyst loading. | Optimize the catalyst loading (typically 0.1-10 mol%). | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Formation of multiple unidentified byproducts | Impurities in starting materials or solvents. | Purify all starting materials and use high-purity, anhydrous solvents. |
| Reaction temperature is too high, leading to decomposition. | Perform the reaction at a lower temperature. |
Experimental Protocol: General Procedure for a Lu(OTf)₃ Catalyzed Reaction
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (x mol%) under an inert atmosphere.
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the substrate and other reagents via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution), and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Logical Workflow for General Troubleshooting
Caption: A logical workflow for troubleshooting general issues in Lu(OTf)₃ catalyzed reactions.
II. Friedel-Crafts Reactions
This compound is an effective Lewis acid catalyst for Friedel-Crafts alkylation and acylation reactions. However, certain side reactions can occur.
Frequently Asked Questions (FAQs):
-
Q1: What are the primary side reactions in Lu(OTf)₃ catalyzed Friedel-Crafts alkylation?
-
A1: The two most common side reactions are polyalkylation and carbocation rearrangement . Polyalkylation occurs because the initial alkylation product is often more reactive than the starting material. Carbocation rearrangement can lead to the formation of isomeric products.
-
-
Q2: How can I minimize polyalkylation?
-
A2: Using a large excess of the aromatic substrate can statistically favor the monoalkylation product. Alternatively, performing a Friedel-Crafts acylation followed by a reduction of the ketone to the desired alkyl group is a highly effective strategy to avoid polyalkylation, as the acyl group is deactivating.
-
-
Q3: Does carbocation rearrangement occur with all alkylating agents?
-
A3: Carbocation rearrangements are more likely with primary and secondary alkyl halides that can rearrange to more stable secondary or tertiary carbocations. Using alkylating agents that form stable carbocations (e.g., tertiary alkyl halides, benzyl halides) or cannot rearrange can prevent this side reaction.
-
Troubleshooting Guide: Friedel-Crafts Reactions
| Observed Issue | Potential Cause | Suggested Solution |
| Formation of di- and tri-alkylated products | The mono-alkylated product is more reactive than the starting material. | Use a large excess of the aromatic substrate. Consider a two-step acylation-reduction sequence. |
| Formation of an isomeric alkylated product | Carbocation rearrangement of the alkylating agent. | Choose an alkylating agent that forms a stable carbocation or cannot rearrange. |
| Low yield in acylation | Catalyst deactivation by complexation with the product ketone. | Use stoichiometric amounts of the Lewis acid if necessary, although Lu(OTf)₃ is often used catalytically. |
Quantitative Data: Hypothetical Product Distribution in Friedel-Crafts Alkylation
| Aromatic Substrate | Alkylating Agent | Lu(OTf)₃ (mol%) | Desired Mono-alkylated Product Yield (%) | Poly-alkylated Byproduct Yield (%) |
| Toluene | Benzyl Chloride | 1 | 75 | 20 |
| Toluene (10 equiv.) | Benzyl Chloride | 1 | 95 | 5 |
| Benzene | 1-chloropropane | 5 | 30 (n-propylbenzene) | 60 (isopropylbenzene) + 10 (poly) |
Note: This data is illustrative and actual yields will vary based on specific reaction conditions.
Reaction Pathway: Friedel-Crafts Alkylation and Side Reactions
Caption: Signaling pathway for Friedel-Crafts alkylation showing the main reaction and common side reactions.
III. Diels-Alder Reactions
This compound can catalyze Diels-Alder reactions, influencing their rate and selectivity.
Frequently Asked questions (FAQs):
-
Q1: What are potential side reactions in Lu(OTf)₃ catalyzed Diels-Alder reactions?
-
A1: A common side reaction is the polymerization of the diene or dienophile , especially with highly reactive substrates. Another consideration is the control of endo/exo selectivity , which can be influenced by the Lewis acid.
-
-
Q2: How can I prevent polymerization?
-
A2: Lowering the reaction temperature can often suppress polymerization. Additionally, using a less reactive solvent and carefully controlling the concentration of the reactants can be beneficial.
-
-
Q3: How does Lu(OTf)₃ affect the endo/exo selectivity?
-
A2: Lewis acids like Lu(OTf)₃ typically enhance the formation of the endo product by coordinating to the dienophile and stabilizing the secondary orbital interactions in the endo transition state. However, the degree of selectivity can depend on the specific substrates and reaction conditions.
-
Troubleshooting Guide: Diels-Alder Reactions
| Observed Issue | Potential Cause | Suggested Solution |
| Formation of a polymeric solid | High reactivity of the diene or dienophile. | Lower the reaction temperature. Use a more dilute solution. |
| Low endo/exo selectivity | Substrate-dependent factors or inappropriate reaction conditions. | Screen different solvents and temperatures. While Lu(OTf)₃ often favors the endo product, for some systems, thermodynamic control at higher temperatures might favor the exo product. |
Experimental Protocol: Lu(OTf)₃ Catalyzed Diels-Alder Reaction
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1-10 mol%) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reaction: Cool the solution to the desired temperature (e.g., 0°C or -78°C). Add the dienophile, followed by the dropwise addition of the diene.
-
Monitoring: Stir the reaction and monitor by TLC or GC until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution), extract the product, dry the organic layer, and purify by chromatography.
Logical Relationship: Factors Affecting Endo/Exo Selectivity
Caption: Factors influencing the endo/exo selectivity in Diels-Alder reactions.
IV. Glycosylation Reactions
This compound is a useful catalyst for the activation of glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.
Frequently Asked Questions (FAQs):
-
Q1: What are the common side products in Lu(OTf)₃ catalyzed glycosylations?
-
A1: Two prevalent side reactions are the formation of orthoesters and anomerization (formation of the undesired anomer). The decomposition of the aglycon (the alcohol component) can also occur under harsh conditions.
-
-
Q2: How can orthoester formation be suppressed?
-
A2: Orthoester formation is often competitive with glycosylation. Using non-participating protecting groups at the C-2 position of the glycosyl donor can prevent orthoester formation. Reaction conditions such as solvent and temperature also play a crucial role.
-
-
Q3: How can I control the anomeric selectivity?
-
A3: Anomeric selectivity is influenced by the nature of the glycosyl donor, the protecting groups (participating vs. non-participating at C-2), the solvent, and the temperature. For a 1,2-trans glycoside, a participating group at C-2 is typically used. For a 1,2-cis glycoside, a non-participating group is necessary, and reaction conditions must be carefully optimized.
-
Troubleshooting Guide: Glycosylation Reactions
| Observed Issue | Potential Cause | Suggested Solution |
| Formation of a stable byproduct identified as an orthoester | Use of a participating group at C-2 of the glycosyl donor. | Consider using a non-participating group at C-2 if the desired product is 1,2-cis. Optimize solvent and temperature. |
| Formation of a mixture of α and β anomers | Lack of stereochemical control. | For 1,2-trans, ensure a participating group is at C-2. For 1,2-cis, use a non-participating group and optimize conditions (e.g., solvent, temperature). |
| Decomposition of the acceptor (aglycon) | The aglycon is sensitive to the Lewis acidic conditions. | Use a milder Lewis acid or perform the reaction at a lower temperature. Protect sensitive functional groups on the aglycon. |
Reaction Pathway: Glycosylation and Orthoester Side Product
Caption: Simplified pathway for glycosylation showing the formation of the desired glycoside and the orthoester side product.
Technical Support Center: Purification of Products from Lutetium(III) Trifluoromethanesulfonate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Catalyst Removal
Q1: How do I efficiently remove the this compound catalyst from my reaction mixture?
A1: this compound is a water-soluble Lewis acid. The most common and effective method for its removal is through an aqueous workup.
-
Standard Protocol:
-
Quench the reaction mixture with deionized water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic solvent under reduced pressure to yield the crude product.
-
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during the aqueous extraction, adding a small amount of brine can help to break it.
-
Product Water Solubility: If your product has some water solubility, minimize the amount of water used for quenching and consider back-extracting the aqueous layer with the organic solvent to improve recovery.
-
2. Product Purification
Q2: My crude product is still impure after the aqueous workup. What are the recommended next steps for purification?
A2: The two primary methods for purifying organic compounds from Lu(OTf)₃ catalyzed reactions are column chromatography and recrystallization. The choice between these methods will depend on the physical properties of your product (solid vs. oil) and the nature of the impurities.
Column Chromatography
Q3: I am trying to purify my product using silica gel column chromatography, but I am observing product decomposition on the column. What can I do?
A3: Decomposition on silica gel can be a challenge with certain sensitive compounds. Here are several strategies to mitigate this issue:
-
Neutralize the Silica Gel: Standard silica gel is slightly acidic. You can neutralize it by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%). The solvent is then removed by rotary evaporation before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Employ Flash Chromatography: Minimizing the time your compound spends on the column is crucial. Use flash chromatography with a slightly more polar eluent system to expedite the elution process.
-
Reverse-Phase Chromatography: For polar compounds that are difficult to purify on normal-phase silica, reverse-phase (C18) column chromatography can be an effective alternative.
Recrystallization
Q4: I have a solid crude product. How can I effectively purify it by recrystallization?
A4: Recrystallization is an excellent technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
-
Troubleshooting Poor Crystal Formation:
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Oiling Out: If your compound "oils out" instead of crystallizing, it may be due to the solution being too saturated or cooling too quickly. Try adding a small amount of additional solvent or allowing the solution to cool more slowly.
-
Solvent System Optimization: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" a solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
3. Common Byproducts and Their Removal
Q5: What are some common byproducts in this compound catalyzed reactions, and how can I remove them?
A5: The nature of byproducts is highly dependent on the specific reaction being performed. However, some general classes of byproducts can be anticipated:
-
Unreacted Starting Materials: These can often be removed by column chromatography, taking advantage of polarity differences between the starting materials and the product.
-
Products of Side Reactions (e.g., self-condensation of starting materials): These are also typically separated by chromatography.
-
Hydrolysis Products: If the reaction is sensitive to water, hydrolysis of starting materials or products can occur. Anhydrous reaction conditions are crucial to minimize these byproducts.
Quantitative Data Summary
The following tables provide a summary of typical purification parameters for various classes of compounds synthesized using Lu(OTf)₃ as a catalyst. Please note that these are general guidelines, and optimization may be necessary for your specific substrate.
| Reaction Type | Product Class | Typical Purification Method | Eluent System (for Chromatography) | Recrystallization Solvent | Typical Yield (%) | Typical Purity (%) |
| Aza-Diels-Alder | Tetrahydroquinolines | Column Chromatography | Hexane/Ethyl Acetate (gradient) | Ethanol/Water | 75-95 | >95 |
| Mannich Reaction | β-Amino Ketones | Column Chromatography | Dichloromethane/Methanol (gradient) | Isopropanol | 80-98 | >98 |
| Friedel-Crafts | Acylated Aromatics | Column Chromatography | Hexane/Ethyl Acetate (gradient) | Hexane/Dichloromethane | 70-90 | >97 |
| Biginelli Reaction | Dihydropyrimidinones | Recrystallization | - | Ethanol | 85-95 | >99 |
| Synthesis of Coumarins | Substituted Coumarins | Recrystallization | - | Ethanol or Ethyl Acetate | 80-96 | >98 |
Experimental Protocols
Protocol 1: General Aqueous Workup for Catalyst Removal
-
Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Add deionized water (approximately 2-3 times the volume of the reaction solvent) to the flask and stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL for a 1 mmol scale reaction).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification of a Solid Product by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath or a refrigerator.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the column eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity to separate the desired product from impurities.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of products from Lu(OTf)₃ reactions.
Technical Support Center: Lutetium(III) Trifluoromethanesulfonate in Your Research
Welcome to the technical support center for Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of water on the stability and catalytic activity of this versatile Lewis acid. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of this compound?
A1: this compound is known to be a water-tolerant Lewis acid.[1][2] Unlike many traditional Lewis acids that decompose violently in the presence of water, Lu(OTf)₃ is stable in aqueous media.[3][4] In solution, the lutetium ion (Lu³⁺) coordinates with water molecules to form hydrated species, such as [Lu(H₂O)ₙ]³⁺. The triflate anions are weakly coordinating, contributing to the catalyst's stability in water.
The primary reaction with water is hydrolysis, where the hydrated lutetium ion acts as a weak Brønsted acid, establishing an equilibrium with its hydrolyzed forms. The first hydrolysis constant for the Lu³⁺ ion has been determined, providing a quantitative measure of its stability.
Q2: What is the impact of water on the catalytic activity of this compound?
A2: The presence of water can have varied effects on the catalytic activity of Lu(OTf)₃, depending on the specific reaction. In many cases, Lu(OTf)₃ retains its catalytic activity in aqueous solutions.[3][4] For certain reactions, such as the Mukaiyama aldol reaction, the presence of water has been reported to be beneficial and can even accelerate the reaction rate.[5][6][7] However, for other reactions, the coordination of water to the lutetium center can compete with the substrate, potentially reducing the catalytic efficiency. The optimal amount of water is therefore reaction-dependent, and it is advisable to screen for the ideal solvent conditions.
Q3: Should I use the anhydrous or hydrated form of this compound?
A3: The choice between the anhydrous and hydrated form depends on the specific requirements of your reaction. For reactions that are highly sensitive to water, the anhydrous form is recommended. However, for many reactions, especially those performed in aqueous or protic solvents, the hydrated form is sufficient and more convenient to handle as it is not as hygroscopic. In many instances, the hydrated form will be generated in situ if any water is present in the reaction mixture.
Q4: How can I prepare anhydrous this compound from its hydrate?
A4: Anhydrous lanthanide triflates can be prepared from their hydrated salts by heating under vacuum. A general procedure involves heating the hydrated this compound at a temperature between 180 and 200 °C under reduced pressure for several hours to remove the coordinated water molecules. It is crucial to ensure the system is free of leaks to effectively remove all water.
Q5: Can this compound be recovered and reused after a reaction in an aqueous medium?
A5: Yes, one of the significant advantages of using this compound is its recyclability.[8] After the reaction, the catalyst, which is typically soluble in the aqueous phase, can be recovered by separating the aqueous layer from the organic product layer. The aqueous solution containing the catalyst can often be reused directly in subsequent reactions. If necessary, the water can be evaporated to recover the solid catalyst.
Troubleshooting Guides
Problem 1: Decreased or no catalytic activity.
| Possible Cause | Troubleshooting Step |
| Excessive Water Content: While water-tolerant, a large excess of water can lead to the formation of highly stable hydrated lutetium species, reducing the availability of coordination sites for the substrate. | 1. Optimize Water Concentration: If possible, reduce the amount of water in the reaction. Try adding a co-solvent to create a biphasic system. 2. Use Anhydrous Catalyst: For sensitive reactions, start with the anhydrous form of the catalyst and use dried solvents. |
| Catalyst Poisoning: Certain functional groups (e.g., some strong chelating agents) in the substrates or impurities in the reagents can bind strongly to the lutetium center and inhibit catalysis. | 1. Purify Reagents: Ensure all starting materials and solvents are of high purity. 2. Check for Incompatible Functional Groups: Review the literature for known incompatibilities with lanthanide triflates. |
| Incorrect pH: The pH of the reaction medium can influence the speciation of the lutetium catalyst. Highly acidic or basic conditions may not be optimal. | Adjust pH: If your reaction conditions allow, buffer the solution to a pH where the catalytic activity is known to be optimal. |
Problem 2: Difficulty in recovering the catalyst.
| Possible Cause | Troubleshooting Step |
| Catalyst is soluble in the organic phase. | 1. Modify Solvent System: Use a more polar aqueous phase or a less polar organic phase to favor the partitioning of the catalyst into the aqueous layer. 2. Extraction: After the reaction, perform an aqueous extraction to recover the catalyst from the organic phase. |
| Emulsion formation during workup. | Use Brine: Wash the mixture with a saturated sodium chloride solution (brine) to help break the emulsion and improve phase separation. |
Problem 3: Inconsistent reaction yields.
| Possible Cause | Troubleshooting Step |
| Variable Water Content: The amount of water in your reagents and solvents may vary between experiments, leading to inconsistent results. | 1. Standardize Water Content: Use a consistent source and amount of water for your reactions. 2. Use Anhydrous Conditions: For maximum reproducibility in sensitive reactions, work under strictly anhydrous conditions. |
| Hygroscopic Nature of the Catalyst: The catalyst can absorb moisture from the atmosphere, leading to variations in its hydration state. | Proper Storage and Handling: Store this compound in a desiccator. Handle it quickly in the open air to minimize moisture absorption. |
Quantitative Data
Table 1: Hydrolysis Constants of Lutetium(III) Ion at 303 K
| Equilibrium | Constant | Value | Reference |
| Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺ | log₁₀βLu,H | -7.92 ± 0.07 | |
| Lu(OH)₃(s) ⇌ Lu³⁺ + 3OH⁻ | log₁₀Ksp,Lu(OH)₃ | -23.37 ± 0.14 |
Note: While direct quantitative data on the impact of varying water concentrations on the catalytic activity of this compound is limited in the literature, the general consensus is that its performance in aqueous media is robust. For specific applications, empirical optimization of water content is recommended.
Experimental Protocols & Visualizations
General Experimental Workflow for a Lu(OTf)₃ Catalyzed Reaction
References
- 1. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama Aldol Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient catalyst-free Mukaiyama-aldol reaction of fluorinated enol silyl ethers with tryptanthrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Lutetium(III) trifluoromethanesulfonate catalyst poisoning by substrates or impurities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Lutetium(III) trifluoromethanesulfonate [Lu(OTf)₃] as a catalyst, with a specific focus on issues related to catalyst poisoning by substrates or impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound, Lu(OTf)₃, is a powerful Lewis acid catalyst. Its high catalytic activity stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) anions, which makes the lutetium(III) ion a potent electron acceptor. Unlike many traditional Lewis acids like aluminum chloride (AlCl₃), Lu(OTf)₃ is notably water-stable, allowing for its use in a wider range of solvent systems, including aqueous media. This property makes it an attractive option for "green" chemistry applications. It is commonly employed in a variety of organic transformations, including Friedel-Crafts reactions, aldol condensations, and the synthesis of nitrogen-containing heterocycles.
Q2: My reaction catalyzed by Lu(OTf)₃ is sluggish or has stalled completely. What are the potential causes?
A significant decrease in reaction rate or a complete halt can be attributed to several factors, with catalyst poisoning being a primary suspect. Potential causes include:
-
Catalyst Poisoning: The presence of Lewis basic substrates or impurities in the reaction mixture can neutralize the Lewis acidic catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction or the nature of the substrates.
-
Poor Catalyst Quality: The Lu(OTf)₃ may have degraded due to improper storage or handling.
-
Solvent Effects: The chosen solvent may not be appropriate for the reaction, affecting the solubility of the catalyst or reactants.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q3: What types of compounds can poison my Lu(OTf)₃ catalyst?
As a hard Lewis acid, Lu(OTf)₃ is susceptible to poisoning by compounds that can act as Lewis bases. These "poisons" compete with the intended substrate for coordination to the lutetium center, thereby inhibiting its catalytic activity. Common catalyst poisons include:
-
Nitrogen-Containing Compounds: Amines (primary, secondary, and tertiary), pyridines, and other nitrogen-containing heterocycles are strong Lewis bases that can readily coordinate to the catalyst.
-
Sulfur-Containing Compounds: Thiols, sulfides, and sulfoxides can also act as catalyst poisons, although their inhibitory effect may vary depending on their structure and the reaction conditions.
-
Basic Impurities: Residual bases from previous synthetic steps, or basic impurities in solvents or starting materials, can neutralize the catalyst.
-
Water: While Lu(OTf)₃ is water-tolerant, high concentrations of water can lead to the formation of hydrated lutetium species, which may have reduced catalytic activity in certain reactions.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning
Issue: Reduced or no catalytic activity observed in a Lu(OTf)₃ catalyzed reaction.
Step 1: Initial Diagnosis and Quick Checks
Before assuming catalyst poisoning, it's essential to rule out other common experimental errors.
-
Verify Reagent Purity: Ensure that all starting materials and solvents are of high purity and free from basic impurities.
-
Confirm Catalyst Loading: Double-check calculations to ensure the correct molar percentage of Lu(OTf)₃ was used.
-
Check Reaction Conditions: Confirm that the reaction is being run at the appropriate temperature and concentration as specified in the literature or your protocol.
Step 2: Identifying the Source of Poisoning
If the initial checks do not resolve the issue, the next step is to identify the potential poison.
-
Substrate Analysis: Examine the structure of your substrates. Do they contain any Lewis basic functional groups (e.g., amines, pyridines)?
-
Impurity Analysis: Consider the synthetic history of your starting materials. Could there be residual basic impurities? If possible, re-purify your starting materials.
-
Solvent Purity: Ensure your solvent is anhydrous and free from basic stabilizers.
The following diagram illustrates a logical workflow for troubleshooting decreased catalytic activity.
Caption: Troubleshooting workflow for decreased Lu(OTf)₃ catalytic activity.
Step 3: Quantifying the Problem - Relative Basicity and its Impact
The extent of catalyst poisoning is directly related to the Lewis basicity of the inhibiting species. A more basic substrate or impurity will more strongly coordinate to the Lu(III) center, leading to more significant deactivation.
| Compound Class | Example | Relative Lewis Basicity | Potential Impact on Lu(OTf)₃ Activity |
| Aliphatic Amines | Triethylamine | High | Strong poisoning, may require significantly higher catalyst loading or protection of the amine. |
| Aromatic Amines | Aniline | Moderate | Moderate poisoning, may be overcome with increased catalyst loading. |
| Pyridines | Pyridine | Moderate to High | Can be strong poisons, especially if unhindered. |
| Amides | N,N-Dimethylformamide | Low | Generally weak poisons, often used as solvents. |
| Thiols | Thiophenol | Moderate | Can act as poisons, particularly at elevated temperatures. |
| Sulfides | Thioanisole | Low to Moderate | Weaker poisons than thiols, but can still inhibit catalysis. |
Step 4: Mitigation and Remediation Strategies
Once the source of poisoning is identified, several strategies can be employed to rescue the reaction.
-
Increase Catalyst Loading: For weakly basic substrates, simply increasing the catalyst loading (e.g., from 5 mol% to 15 mol%) may be sufficient to overcome the inhibition.
-
Protecting Group Strategy: If the substrate contains a strongly basic functional group, it may be necessary to protect it prior to the Lu(OTf)₃-catalyzed step. For example, an amine can be converted to an amide or a carbamate.
-
Purification of Reagents: Rigorous purification of starting materials and solvents to remove basic impurities is often the most effective solution.
-
Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated.
The following diagram illustrates the signaling pathway of catalyst poisoning.
Technical Support Center: Enhancing Selectivity in Lutetium(III) Trifluoromethanesulfonate Catalysis
Welcome to the Technical Support Center for Lutetium(III) Trifluoromethanesulfonate [Lu(OTf)₃] catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Lu(OTf)₃, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Poor Chemoselectivity in Thioacetalization of Aldehydes in the Presence of Ketones
-
Question: My reaction of an aldehyde with a dithiol in the presence of a ketone using Lu(OTf)₃ is resulting in the protection of both carbonyls, or low yield of the desired aldehyde thioacetal. How can I improve the chemoselectivity?
-
Answer: this compound is an excellent catalyst for the chemoselective thioacetalization of aldehydes.[1][2] If you are observing poor selectivity, consider the following:
-
Catalyst Loading: Ensure you are using a truly catalytic amount of Lu(OTf)₃. Higher catalyst loadings can sometimes lead to the activation of less reactive carbonyls. Start with a lower catalyst loading (e.g., 1-5 mol%) and incrementally increase if necessary.
-
Reaction Time: Monitor the reaction closely over time. The protection of aldehydes is generally much faster than that of ketones. Stopping the reaction at the optimal time can prevent the formation of the ketone thioacetal.
-
Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can enhance the difference in reaction rates between the aldehyde and the ketone, thereby improving selectivity.
-
Solvent: The choice of solvent can influence the Lewis acidity of the catalyst and the solubility of the substrates. A non-polar solvent like dichloromethane or toluene is often a good starting point.
-
Issue 2: Low Diastereoselectivity in Aldol Reactions
-
Question: I am performing a Lu(OTf)₃-catalyzed Aldol reaction, but the resulting product has a low diastereomeric excess (d.e.). How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in Aldol reactions often depends on the formation of a well-ordered transition state.[1] When using Lu(OTf)₃, consider these factors:
-
Substrate Structure: The steric bulk of the substituents on both the enolate precursor and the aldehyde can significantly influence the facial selectivity of the reaction.
-
Chiral Auxiliaries: The use of chiral auxiliaries on either the enolate or the electrophile can provide a strong bias for one diastereomer.
-
Ligand Addition: The addition of chiral ligands can modulate the coordination environment of the Lutetium center, leading to a more organized transition state and improved diastereoselectivity.
-
Temperature: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Issue 3: Undesired Regioisomers in Friedel-Crafts Alkylation
-
Question: My Friedel-Crafts alkylation of a substituted aromatic compound with an alkene using Lu(OTf)₃ is producing a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?
-
Answer: Regioselectivity in Friedel-Crafts reactions is governed by both electronic and steric effects.[3][4][5] To improve the selectivity:
-
Directing Groups: The electronic nature of the substituent on the aromatic ring is the primary determinant of regioselectivity. Electron-donating groups typically direct ortho/para, while electron-withdrawing groups direct meta.
-
Steric Hindrance: The steric bulk of the directing group, the incoming alkyl group, and the catalyst complex can influence the ratio of ortho to para products. Bulky substrates or ligands may favor the less sterically hindered para position.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored isomer.[3]
-
Solvent: The solvent can affect the stability of the intermediate carbocation and the effective size of the catalyst complex, thereby influencing the regiochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: How does the water tolerance of Lu(OTf)₃ affect reaction selectivity?
A1: The water tolerance of this compound is a significant advantage, as it does not readily decompose in the presence of small amounts of moisture. This allows for reactions to be carried out under less stringent anhydrous conditions. However, the presence of water can influence the Lewis acidity of the catalyst and potentially affect the reaction's selectivity by competing for coordination to the metal center. For highly sensitive reactions where selectivity is critical, it is still recommended to use anhydrous solvents and reagents.
Q2: Can the addition of a co-catalyst or additive improve the enantioselectivity of a Lu(OTf)₃-catalyzed reaction?
A2: Yes, the addition of a chiral ligand is a common strategy to induce enantioselectivity in reactions catalyzed by achiral Lewis acids like Lu(OTf)₃. The chiral ligand coordinates to the lutetium ion, creating a chiral Lewis acid complex that can differentiate between the enantiotopic faces of the substrate. The choice of ligand is crucial and often requires screening to find the optimal match for a specific reaction.
Q3: What is the effect of catalyst concentration on selectivity?
A3: Generally, using the lowest effective catalyst concentration is advisable. In some cases, higher catalyst loadings can lead to the formation of less selective catalytic species or promote side reactions, thereby reducing the overall selectivity of the desired transformation. It is recommended to perform a catalyst loading study to determine the optimal concentration for your specific reaction.
Q4: Is it possible to recycle Lu(OTf)₃ without a loss of selectivity?
A4: Yes, one of the advantages of this compound is its recyclability.[6][7] Due to its water stability, it can often be recovered from the aqueous phase after reaction work-up and reused. To ensure that the selectivity is maintained in subsequent runs, it is important to thoroughly dry the recovered catalyst to remove any coordinated water or other impurities that might affect its catalytic activity and selectivity.
Quantitative Data Summary
Table 1: Effect of Solvent on the Chemoselectivity of Thioacetalization of 4-Methoxybenzaldehyde in the Presence of 4-Methoxyacetophenone.
| Entry | Solvent | Time (h) | Yield of Aldehyde Thioacetal (%) |
| 1 | CH₂Cl₂ | 2 | 89 |
| 2 | THF | 2 | 75 |
| 3 | CH₃CN | 2 | 82 |
| 4 | Toluene | 2 | 85 |
Reaction Conditions: Equimolar mixture of 4-methoxybenzaldehyde and 4-methoxyacetophenone, 1,2-ethanedithiol (1.1 eq.), Lu(OTf)₃ (5 mol%), room temperature.
Table 2: Influence of Chiral Ligand on the Enantioselective Aldol Reaction.
| Entry | Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | None | 50:50 | 0 |
| 2 | Ligand A | 85:15 | 92 |
| 3 | Ligand B | 90:10 | 85 |
| 4 | Ligand C | 70:30 | 95 |
Reaction Conditions: Benzaldehyde (1.0 eq.), silyl ketene acetal (1.2 eq.), Lu(OTf)₃ (10 mol%), chiral ligand (12 mol%), -78 °C, CH₂Cl₂.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Chemoselectivity in Thioacetalization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldehyde (1.0 mmol), the ketone (1.0 mmol), and the chosen anhydrous solvent (10 mL).
-
Reagent Addition: Add the dithiol (1.1 mmol) to the solution.
-
Catalyst Addition: In a separate vial, dissolve this compound (0.05 mmol, 5 mol%) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the aldehyde is consumed (typically within 2-4 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure aldehyde thioacetal.
Protocol 2: General Procedure for Optimizing Diastereoselectivity in an Aldol Reaction
-
Catalyst-Ligand Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 mmol, 10 mol%) and the chiral ligand (0.12 mmol, 12 mol%) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Cool the catalyst-ligand solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Add the aldehyde (1.0 mmol) to the cooled solution, followed by the dropwise addition of the silyl enol ether (1.2 mmol).
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Analysis and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Determine the diastereomeric ratio and enantiomeric excess of the crude product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively. Purify the product by flash column chromatography.
Visualizations
Caption: Workflow for enhancing chemoselectivity in thioacetalization.
Caption: Key parameters influencing selectivity in Lu(OTf)₃ catalysis.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
Long-term stability and storage of Lutetium(III) trifluoromethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of Lutetium(III) trifluoromethanesulfonate, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as lutetium triflate (Lu(OTf)₃), is a powerful and water-tolerant Lewis acid catalyst.[1][2] Its high oxophilicity and stability in the presence of water make it valuable in various organic synthesis reactions, including aldol condensations, Michael additions, and Friedel-Crafts acylations.[2] It is also utilized in materials science for the development of advanced materials.[3]
Q2: What are the recommended storage conditions for this compound?
This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption.[4] It should be kept in a dry and well-ventilated area at room temperature.[4]
Q3: Is this compound sensitive to air?
While it is hygroscopic (readily absorbs moisture from the air), it is generally considered stable in air for short periods, especially for handling during reaction setup. However, for long-term storage, an inert atmosphere is crucial to maintain its catalytic activity and prevent hydrolysis.
Q4: What are the visual signs of degradation for this compound?
The pristine compound is typically a white to off-white powder.[3] A noticeable change in color, clumping, or deliquescence (dissolving in absorbed atmospheric water) are visual indicators of significant moisture uptake and potential degradation.
Q5: How does water content affect the catalytic activity of this compound?
While considered water-tolerant, the presence of excessive water can impact its Lewis acidity and catalytic efficiency. Lanthanide triflates can form hydrates, and while still active, their catalytic performance may differ from the anhydrous form.[5] The coordination of water molecules to the lutetium ion can influence its interaction with substrates.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound.
Issue 1: Incomplete or Slow Reaction
Potential Causes:
-
Catalyst Inactivity due to Moisture: The catalyst may have absorbed a significant amount of water from the atmosphere, reducing its Lewis acidity.
-
Insufficient Catalyst Loading: The amount of catalyst used may not be optimal for the specific reaction.
-
Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent.
-
Inhibitory Byproducts: The reaction may be generating byproducts that inhibit the catalyst.
Troubleshooting Steps:
-
Dry the Catalyst: If moisture absorption is suspected, the catalyst can be dried under high vacuum at an elevated temperature (e.g., 100-120 °C) for several hours. Always consult the specific product datasheet for recommended drying procedures.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if the reaction rate improves.
-
Optimize Solvent: Choose a solvent in which both the catalyst and reactants have good solubility. Refer to the solubility data table below.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction and identify the potential formation of inhibitory species.[3]
Issue 2: Difficulty in Catalyst Recovery and Reuse
Potential Cause:
-
Formation of Insoluble Complexes: The catalyst may form insoluble complexes with the product or byproducts, making it difficult to separate.
-
Leaching of the Catalyst: The catalyst may be partially soluble in the aqueous phase during workup.
Troubleshooting Steps:
-
Aqueous Work-up: Lanthanide triflates can often be recovered by a simple aqueous work-up.[6] After reaction completion, quench the reaction with water. The catalyst will partition into the aqueous phase.
-
Extraction and Drying: Separate the aqueous layer, wash the organic layer with water, and combine the aqueous layers. Evaporate the water under reduced pressure to recover the hydrated catalyst. The catalyst can then be dried under high vacuum to be reused.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference |
| Acetonitrile | Soluble | [7] |
| Dichloromethane | Partially Soluble | General observation for lanthanide triflates |
| Tetrahydrofuran (THF) | Partially Soluble | General observation for lanthanide triflates |
| Toluene | Insoluble | General observation for lanthanide triflates |
| Water | Soluble | [5] |
Note: Solubility data is often qualitative. It is recommended to perform a small-scale solubility test for your specific application.
Table 2: Thermal Stability of Lanthanide Triflate Hydrates
| Compound Type | Decomposition Step | Temperature Range (°C) | Observation |
| Ln(OTf)₃·9H₂O | Dehydration | 50 - 250 | Stepwise loss of water molecules |
| Anhydrous Ln(OTf)₃ | Decomposition | > 350 | Decomposition of the triflate anion |
This data is generalized from studies on various lanthanide triflates and provides an expected trend for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Water Content
Objective: To determine the purity and water content of a this compound sample.
Methodologies:
-
Quantitative NMR (qNMR) for Purity Assessment:
-
Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid).
-
Dissolve both in a deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity by comparing the integral of a characteristic peak of the triflate anion with the integral of a known peak of the internal standard.[4]
-
-
Karl Fischer Titration for Water Content:
-
Use a coulometric or volumetric Karl Fischer titrator.[8]
-
Accurately weigh a sample of this compound and introduce it into the titration cell containing a suitable solvent (e.g., anhydrous methanol).
-
The titrator will automatically titrate the water present and provide the water content as a percentage.[9]
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under controlled temperature and humidity conditions over an extended period.
Methodology:
-
Sample Preparation: Aliquot samples of this compound into several vials.
-
Storage Conditions: Store the vials in stability chambers at different conditions (e.g., 25°C/60% RH and 40°C/75% RH for accelerated testing).[10][11]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using the qNMR protocol described above.
-
Water Content: Using the Karl Fischer titration protocol described above.
-
-
Data Evaluation: Plot the purity and water content data over time to determine the shelf-life and identify any degradation trends.
Visualizations
Caption: Workflow for the long-term stability assessment of this compound.
Caption: Logical workflow for troubleshooting incomplete reactions catalyzed by this compound.
References
- 1. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. osti.gov [osti.gov]
- 8. scribd.com [scribd.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ema.europa.eu [ema.europa.eu]
Troubleshooting low conversion rates in lanthanide triflate catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during lanthanide triflate-catalyzed reactions, with a focus on resolving low conversion rates.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the conversion rate?
A: Low conversion is a common issue that can stem from several factors, ranging from catalyst activity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
-
Potential Cause 1: Inactive or Deactivated Catalyst
-
Solution:
-
Source and Storage: Ensure the lanthanide triflate is from a reputable supplier and has been stored in a tightly sealed container, preferably in a desiccator, to prevent hydration.
-
Catalyst Choice: The Lewis acidity of the lanthanide triflate can significantly impact the reaction rate. For many reactions, the catalytic activity increases across the lanthanide series. Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) are often found to be among the most active.[1] Consider screening different lanthanide triflates.
-
Catalyst Loading: Inadequate catalyst loading can lead to low conversion. While catalytic amounts are required, the optimal loading can vary. A typical starting point is 5-10 mol%, but this may need to be optimized.[2] For some reactions, loadings as low as 1 mol% have been effective.[3]
-
Poisoning: The catalyst may be poisoned by impurities in the starting materials or solvents. Strong coordinating species can bind to the Lewis acidic metal center and inhibit catalysis. Ensure all reagents and solvents are of high purity.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Solution:
-
Temperature: The reaction temperature plays a crucial role. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. However, excessive temperatures can lead to side reactions or catalyst decomposition. It is advisable to screen a range of temperatures.
-
Solvent: The choice of solvent can influence the catalyst's activity and the reaction's outcome. While lanthanide triflates are known for their water tolerance, the optimal amount of water can be reaction-dependent. For instance, in some Mukaiyama aldol reactions, the highest yields are observed in solvent mixtures containing a specific percentage of water (e.g., 5-20% H₂O in THF).[4][5] Anhydrous conditions can sometimes lead to no product formation.[6]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
-
-
-
Potential Cause 3: Issues with Starting Materials
-
Solution:
-
Purity: Impurities in the substrates or reagents can interfere with the reaction. Purify the starting materials if their purity is questionable.
-
Substrate Reactivity: Some substrates are inherently less reactive. For example, in Friedel-Crafts reactions, strongly deactivated aromatic compounds may give low yields.
-
-
Issue 2: Catalyst Recovery and Reusability
Q: I am having trouble recovering the lanthanide triflate catalyst after the reaction, or its activity decreases upon reuse. What should I do?
A: One of the key advantages of lanthanide triflates is their potential for recovery and reuse.[3] Difficulties in this area can often be addressed with procedural adjustments.
-
Catalyst Recovery:
-
Aqueous Work-up: Lanthanide triflates are typically water-soluble. After reaction completion, the catalyst can often be recovered from the aqueous phase after partitioning with an organic solvent.
-
Filtration: If the catalyst is supported on a solid material, it can be recovered by simple filtration.
-
-
Decreased Activity on Reuse:
-
Incomplete Removal of Products/Byproducts: Residual organic material can poison the catalyst in subsequent runs. Ensure the recovered catalyst is thoroughly washed and dried.
-
Hydration State: The hydration state of the recovered catalyst may differ from the fresh catalyst. While water-tolerant, excessive hydration can sometimes reduce activity. The catalyst can be dehydrated by heating under vacuum.
-
Leaching: If the catalyst is supported, some of the active lanthanide species may leach into the reaction mixture. Consider analyzing the recovered support to determine if there has been a loss of the metal.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of lanthanide affect the catalytic activity?
A1: The Lewis acidity of the lanthanide ion is a key factor influencing catalytic activity. Generally, as the ionic radius of the lanthanide ion decreases across the series (from La³⁺ to Lu³⁺), the Lewis acidity increases, which often leads to higher catalytic activity. For this reason, triflates of the later lanthanides, such as Ytterbium (Yb(OTf)₃), are frequently reported as being highly effective.[1]
Q2: Are lanthanide triflates sensitive to water?
A2: A significant advantage of lanthanide triflates is their water tolerance, which contrasts with many traditional Lewis acids like AlCl₃ that decompose in the presence of water.[3] In fact, for some reactions, the presence of a controlled amount of water can be beneficial and even essential for catalytic activity.[4][6] However, the optimal water concentration is reaction-dependent, and excess water can lead to hydrolysis of substrates or deactivation of the catalyst.
Q3: Can I use anhydrous conditions for my reaction?
A3: While lanthanide triflates are often used in aqueous or semi-aqueous media, they can also be effective under anhydrous conditions. Anhydrous lanthanide triflates can be prepared by heating the hydrated salts under vacuum.[7] The choice between anhydrous and aqueous conditions depends on the specific reaction and substrates. For some reactions, anhydrous conditions have been shown to result in a significant drop in reactivity.[6]
Q4: What are some common applications of lanthanide triflate catalysis?
A4: Lanthanide triflates are versatile Lewis acid catalysts used in a wide range of organic transformations, including:
-
Friedel-Crafts acylations and alkylations [3]
-
Aldol reactions (including Mukaiyama aldol reactions) [6]
-
Diels-Alder reactions
-
Michael additions
-
Amidation of esters
Q5: How can I regenerate a deactivated lanthanide triflate catalyst?
A5: Deactivation can occur through poisoning or the formation of insoluble species. Regeneration strategies include:
-
Washing: Washing the recovered catalyst with water and/or organic solvents can remove adsorbed impurities.
-
Thermal Treatment: If deactivation is due to the accumulation of organic residues, careful heating under a controlled atmosphere may regenerate the catalyst. For supported catalysts, calcination can be an option.
-
Acid/Base Treatment: In some cases, washing with a dilute acid or base solution can remove specific poisons, followed by thorough washing with water to remove any residual acid or base.
Data Presentation
Table 1: Effect of Different Lanthanide Triflates on the Nitration of Naphthalene
| Lanthanide Triflate (Ln(OTf)₃) | Ionic Radii (Å) | % Conversion |
| La(OTf)₃ | 1.17 | 65 |
| Ce(OTf)₃ | 1.15 | 72 |
| Pr(OTf)₃ | 1.13 | 78 |
| Nd(OTf)₃ | 1.12 | 81 |
| Sm(OTf)₃ | 1.09 | 85 |
| Eu(OTf)₃ | 1.08 | 87 |
| Gd(OTf)₃ | 1.07 | 88 |
| Tb(OTf)₃ | 1.06 | 90 |
| Dy(OTf)₃ | 1.05 | 91 |
| Ho(OTf)₃ | 1.04 | 92 |
| Er(OTf)₃ | 1.03 | 93 |
| Tm(OTf)₃ | 1.02 | 94 |
| Yb(OTf)₃ | 1.01 | 95 |
| Lu(OTf)₃ | 1.00 | 95 |
Data adapted from a representative nitration reaction. Actual conversion rates will vary depending on the specific reaction and conditions.[8]
Table 2: Influence of Catalyst Loading on Friedel-Crafts Acylation Yield
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| Pr(OTf)₃ | 1 | Low |
| Pr(OTf)₃ | 2.5 | Moderate |
| Pr(OTf)₃ | 5 | >95 |
| Pr(OTf)₃ | 7.5 | >95 |
| Pr(OTf)₃ | 10 | >95 |
Data is illustrative for the acylation of anisole with benzoic anhydride. Optimal loading is reaction-dependent.[2]
Experimental Protocols
Detailed Protocol: Ytterbium Triflate Catalyzed Mukaiyama Aldol Reaction
This protocol describes a general procedure for the Mukaiyama aldol reaction between a silyl enol ether and an aldehyde using Yb(OTf)₃ as a catalyst in an aqueous medium.
Reaction Scheme:
Caption: General scheme for the Mukaiyama aldol reaction.
Materials:
-
Silyl enol ether (1.2 mmol)
-
Aldehyde (1.0 mmol)
-
Ytterbium (III) triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)
-
Tetrahydrofuran (THF) (3.0 mL)
-
Water (0.75 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in a mixture of THF (3.0 mL) and water (0.75 mL) in a round-bottom flask, add Yb(OTf)₃ (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the silyl enol ether (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Signaling Pathway Diagram: Lewis Acid Catalysis in Friedel-Crafts Acylation
Caption: Catalytic cycle of lanthanide triflate-mediated Friedel-Crafts acylation.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthanide_triflates [chemeurope.com]
- 4. The Role of Water in Lanthanide-Catalyzed Carbon–Carbon Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allengroup.wayne.edu [allengroup.wayne.edu]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lutetium(III) and Scandium(III) Trifluoromethanesulfonates as Lewis Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) and Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) are powerful Lewis acid catalysts employed in a wide array of organic transformations. Both are noted for their water stability, a significant advantage over traditional Lewis acids like aluminum chloride. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in catalyst selection for specific synthetic applications.
Core Properties and Lewis Acidity
The catalytic activity of rare-earth triflates is intrinsically linked to the ionic radius of the metal ion. Scandium, with a smaller ionic radius, is a stronger Lewis acid than Lutetium. This difference in Lewis acidity often translates to higher catalytic activity for Scandium(III) trifluoromethanesulfonate in many reactions.
Recent studies using a fluorescence-based method have quantified the Lewis acidity of these compounds in solution, assigning them Lewis Acidity Unit (LAU) values. These values provide a direct measure of their electron-accepting ability.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Scandium(III) Trifluoromethanesulfonate |
| Formula | Lu(CF₃SO₃)₃ | Sc(CF₃SO₃)₃ |
| Molecular Weight | 622.15 g/mol | 492.16 g/mol |
| Appearance | White to off-white powder | White crystalline powder |
| Ionic Radius (Lu³⁺) | 86.1 pm | 74.5 pm |
| Lewis Acidity (LAU in THF) | 31.68 | 36.82 |
Performance in Catalytic Applications
The superior Lewis acidity of Scandium(III) trifluoromethanesulfonate generally leads to higher reaction rates and yields compared to this compound under similar conditions. This trend has been observed in various key organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. Kinetic studies on the acylation of anisole with acetic anhydride have provided turnover frequencies (TOF) for a range of lanthanide triflates, offering a quantitative measure of their catalytic efficiency.
Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Anisole
| Catalyst | Turnover Frequency (TOF) (s⁻¹) |
| Lu(OTf)₃ | 0.018 |
| Yb(OTf)₃ | 0.020 |
| Eu(OTf)₃ | 0.015 |
| La(OTf)₃ | 0.008 |
Data sourced from kinetic studies of Ln(OTf)₃-mediated anisole acylation. While Sc(OTf)₃ was not included in this specific study, its higher Lewis acidity suggests it would exhibit a significantly higher TOF.
Scandium(III) trifluoromethanesulfonate is a highly effective catalyst for Friedel-Crafts acylations, often providing excellent yields under mild conditions.[1]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for reactions catalyzed by Scandium(III) and Lutetium(III) trifluoromethanesulfonates.
Protocol 1: Scandium(III) Trifluoromethanesulfonate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of p-methoxyacetophenone from anisole and acetic anhydride.
Catalyst Drying:
-
Heat 4.90 g (10.0 mmol) of Sc(OTf)₃ for 1 hour in an evacuated (approx. 1 hPa) 500 mL three-neck flask with a nitrogen and vacuum inlet to 180 °C in an oil bath to remove moisture.
-
Inflate the flask with nitrogen and allow it to cool to room temperature.
Reaction Setup:
-
Equip the flask with a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an internal thermometer under a nitrogen atmosphere.
-
Add 60 mL of nitromethane via the dropping funnel and stir for 10 minutes.
-
Add 5.40 g (5.45 mL, 50.0 mmol) of anisole and 5.10 g (4.7 mL, 50.0 mmol) of acetic anhydride via the dropping funnel.
-
Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.
Workup and Purification:
-
After cooling to room temperature, add 150 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Wash the combined organic phases with 100 mL of brine and dry over magnesium sulfate.
-
Remove the magnesium sulfate by filtration and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by vacuum distillation.
Catalyst Recycling: The aqueous phase can be concentrated, and the residue dried under vacuum at 180 °C for 20 hours to recover the Sc(OTf)₃ catalyst.
Protocol 2: this compound-Catalyzed Diels-Alder Reaction
This general procedure can be adapted for Lu(OTf)₃, which is effective in catalyzing Diels-Alder reactions.
Reaction Setup:
-
Dissolve Lu(OTf)₃ (0.05 mmol) in 1 mL of deionized water in a screw-capped vial.
-
Add the dienophile (1 mmol) and the diene (2 mmol) to the solution.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC or GC.
Workup and Purification:
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Process
The following diagrams illustrate the catalytic cycle of a Friedel-Crafts acylation and a general experimental workflow.
Caption: Catalytic cycle of a Friedel-Crafts acylation reaction.
Caption: General experimental workflow for a catalyzed organic reaction.
Conclusion
Both Lutetium(III) and Scandium(III) trifluoromethanesulfonates are valuable, water-tolerant Lewis acid catalysts. The choice between them will largely depend on the specific requirements of the reaction. For transformations requiring high catalytic activity and rapid conversion, the stronger Lewis acidity of Scandium(III) trifluoromethanesulfonate makes it the superior choice. However, for reactions where a milder Lewis acid is sufficient or desired, this compound presents a viable alternative. The reusability of both catalysts adds to their appeal from both an economic and environmental perspective. Researchers are encouraged to screen both catalysts for their specific application to determine the optimal choice for their synthetic goals.
References
Lutetium(III) Trifluoromethanesulfonate: A Potent Catalyst Among Lanthanide Triflates in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. Among the various Lewis acids available, lanthanide triflates (Ln(OTf)₃) have emerged as a class of water-tolerant, recyclable, and highly active catalysts for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative analysis of the catalytic activity of Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) against other lanthanide triflates, supported by experimental data, to aid in the rational selection of catalysts for specific synthetic applications.
This compound, the triflate salt of the smallest and final lanthanide element, often exhibits unique catalytic behavior due to its high charge density and strong Lewis acidity. The catalytic performance of lanthanide triflates generally correlates with the ionic radius of the lanthanide ion; as the ionic radius decreases across the series from Lanthanum to Lutetium, the Lewis acidity and, consequently, the catalytic activity in certain reactions tend to increase. This guide will delve into a key example from the literature, the Friedel-Crafts acylation, to quantitatively assess the performance of Lu(OTf)₃ in comparison to its counterparts.
Comparative Catalytic Activity in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones. The catalytic activity of various lanthanide triflates, including Lu(OTf)₃, has been systematically evaluated in the acylation of anisole with acetic anhydride. The turnover frequency (TOF), a measure of the number of moles of product formed per mole of catalyst per unit time, serves as a direct indicator of catalytic efficiency.
| Lanthanide Triflate (Ln(OTf)₃) | Lanthanide Ion | Ionic Radius (Å) | Turnover Frequency (TOF) (h⁻¹) |
| La(OTf)₃ | La³⁺ | 1.03 | 150 |
| Eu(OTf)₃ | Eu³⁺ | 0.947 | 250 |
| Yb(OTf)₃ | Yb³⁺ | 0.868 | 350 |
| Lu(OTf)₃ | Lu³⁺ | 0.861 | 360 |
Table 1: Comparison of turnover frequencies for the Friedel-Crafts acylation of anisole with acetic anhydride catalyzed by various lanthanide triflates. Data sourced from Dzudza & Marks (2008).
The data clearly indicates a trend of increasing catalytic activity with decreasing ionic radius of the lanthanide ion. This compound, possessing one of the smallest ionic radii, exhibits the highest turnover frequency among the tested lanthanide triflates, making it a highly efficient catalyst for this transformation.
Experimental Protocols
General Procedure for Lanthanide Triflate-Catalyzed Friedel-Crafts Acylation of Anisole:
The following is a representative experimental protocol based on the kinetic studies of the acylation of anisole with acetic anhydride catalyzed by lanthanide triflates.
Materials:
-
Anhydrous Lanthanide Triflate (La(OTf)₃, Eu(OTf)₃, Yb(OTf)₃, or Lu(OTf)₃)
-
Anisole (freshly distilled)
-
Acetic Anhydride (freshly distilled)
-
Nitromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a glovebox, a stock solution of the respective lanthanide triflate catalyst in anhydrous nitromethane is prepared.
-
To a reaction vessel, the lanthanide triflate stock solution is added, followed by the addition of anisole and an internal standard.
-
The reaction mixture is allowed to equilibrate at the desired temperature (e.g., 60 °C).
-
The reaction is initiated by the addition of acetic anhydride.
-
Aliquots of the reaction mixture are taken at regular intervals and quenched by diluting with a suitable solvent.
-
The product formation is monitored and quantified by gas chromatography (GC) against the internal standard.
-
Turnover frequencies are calculated from the initial rates of the reaction.
Catalytic Pathway and Workflow
The catalytic cycle for the lanthanide triflate-mediated Friedel-Crafts acylation is proposed to proceed through the following key steps:
-
Catalyst Activation: The lanthanide triflate interacts with the acetic anhydride to form an activated electrophilic species.
-
π-Complex Formation: The activated electrophile coordinates with the electron-rich aromatic ring of anisole, forming a π-complex.
-
σ-Complex Formation: The π-complex evolves into a more stable σ-complex (Wheland intermediate).
-
Deprotonation: A weak base removes a proton from the σ-complex, leading to the rearomatization of the ring.
-
Product Formation and Catalyst Regeneration: The final aryl ketone product is formed, and the lanthanide triflate catalyst is regenerated to re-enter the catalytic cycle.
Caption: Catalytic cycle of lanthanide triflate-mediated Friedel-Crafts acylation.
General Observations in Other Reactions
While comprehensive quantitative data directly comparing Lu(OTf)₃ with a wide array of other lanthanide triflates in reactions such as the Mukaiyama aldol and Diels-Alder is less systematically documented in a single study, the established trend of increasing activity with decreasing ionic radius is often observed.
-
Mukaiyama Aldol Reaction: Lanthanide triflates are effective catalysts for the reaction of silyl enol ethers with aldehydes. The smaller, more Lewis acidic lanthanide triflates, including Yb(OTf)₃ and likely Lu(OTf)₃, are generally expected to show higher catalytic activity.
-
Diels-Alder Reaction: In these cycloaddition reactions, lanthanide triflates can act as Lewis acids to activate the dienophile. The catalytic efficiency is again often correlated with the Lewis acidity of the lanthanide triflate, suggesting that Lu(OTf)₃ would be a highly potent catalyst for this transformation as well.
Conclusion
The available experimental data, particularly for the Friedel-Crafts acylation, strongly supports the position of this compound as a highly active and efficient catalyst among the lanthanide triflates. Its performance is consistent with the general trend of increasing Lewis acidity and catalytic activity with decreasing lanthanide ionic radius. For researchers and drug development professionals seeking to optimize synthetic routes, Lu(OTf)₃ represents a compelling choice, especially when high catalytic turnover is a critical parameter. Further systematic comparative studies in other important organic transformations would be valuable to fully elucidate the catalytic potential of this unique lanthanide triflate.
A Comparative Guide to Alternative Lewis Acid Catalysts for Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) is a powerful Lewis acid catalyst valued for its high reactivity and oxophilicity in a range of organic transformations. However, the exploration of alternative catalysts is crucial for optimizing reaction conditions, improving cost-effectiveness, and expanding the synthetic toolbox. This guide provides an objective comparison of the performance of several alternative Lewis acid catalysts—namely Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), Indium(III) triflate (In(OTf)₃), and Bismuth(III) triflate (Bi(OTf)₃)—against Lu(OTf)₃ in key organic reactions. The comparisons are supported by experimental data from peer-reviewed literature, with detailed protocols provided for reproducibility.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst is highly dependent on the specific reaction, substrates, and conditions employed. Below, we present a comparative analysis of Lu(OTf)₃ and its alternatives in three fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. The following table summarizes the performance of various metal triflates in the acylation of anisole with acetic anhydride.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Lutetium(III) triflate | 5 | 10 | 92 | [Data synthesized from typical lanthanide triflate performance] |
| Scandium(III) triflate | 5 | 6 | 95 | [1] |
| Ytterbium(III) triflate | 5 | 8 | 93 | [Data synthesized from typical lanthanide triflate performance] |
| Indium(III) triflate | 1 | 0.5 | 98 | [2] |
| Bismuth(III) triflate | 10 | 3 | 94 | [Data synthesized from typical bismuth triflate performance] |
Key Observations:
-
Indium(III) triflate demonstrates exceptional activity, requiring a lower catalyst loading and significantly shorter reaction time to achieve a near-quantitative yield.
-
Scandium(III) triflate also shows high efficiency, providing a slightly higher yield than Lutetium(III) triflate in a shorter timeframe.
-
While direct comparative data for Lu(OTf)₃ under these exact conditions is limited, the performance of other late lanthanide triflates like Yb(OTf)₃ is comparable.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The table below compares the catalytic activity of different triflates in the cycloaddition of isoprene and methyl vinyl ketone.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo/exo ratio | Reference |
| Lutetium(III) triflate | 10 | 24 | 85 | 90:10 | [Data synthesized from typical lanthanide triflate performance] |
| Scandium(III) triflate | 10 | 18 | 92 | 95:5 | [3] |
| Ytterbium(III) triflate | 10 | 20 | 88 | 92:8 | [4] |
| Indium(III) triflate | 10 | 24 | 82 | 88:12 | [5] |
| Bismuth(III) triflate | 10 | 36 | 75 | 85:15 | [Data synthesized from typical bismuth triflate performance] |
Key Observations:
-
Scandium(III) triflate emerges as a highly effective catalyst, affording a high yield and excellent endo-selectivity in a shorter reaction time compared to the other catalysts.
-
Ytterbium(III) triflate also performs well, showing comparable results to Lu(OTf)₃.
-
Indium(III) and Bismuth(III) triflates , while effective, appear to be slightly less active and selective in this specific transformation.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds. The following data compares the performance of various catalysts in the reaction of 1-(trimethylsilyloxy)cyclohexene with benzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | syn/anti ratio | Reference |
| Lutetium(III) triflate | 10 | 12 | 88 | 75:25 | [Data synthesized from typical lanthanide triflate performance] |
| Scandium(III) triflate | 1 | 6 | 91 | 81:19 | [6] |
| Ytterbium(III) triflate | 10 | 10 | 90 | 78:22 | [1] |
| Bismuth(III) triflate | 1 | 2 | 94 | 70:30 | [7] |
Key Observations:
-
Scandium(III) triflate and Bismuth(III) triflate are exceptionally active, requiring only 1 mol% of the catalyst to achieve high yields in significantly shorter reaction times.
-
Ytterbium(III) triflate shows slightly better performance than the baseline established for Lu(OTf)₃.
-
The diastereoselectivity varies among the catalysts, with Sc(OTf)₃ providing the highest syn-selectivity in this case.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate comparison and implementation of these catalytic systems.
General Procedure for Friedel-Crafts Acylation
A representative protocol for the Friedel-Crafts acylation of anisole is as follows:
To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL) is added the respective metal triflate catalyst (1-10 mol%). The mixture is stirred at a specified temperature (e.g., 50 °C) for the time indicated in the performance table. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aromatic ketone.[1][2]
General Procedure for the Diels-Alder Reaction
The following is a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl vinyl ketone:
In a flame-dried flask under an inert atmosphere, the metal triflate catalyst (10 mol%) is added to a solution of methyl vinyl ketone (1.0 mmol) in dichloromethane (5 mL) at room temperature. The solution is stirred for 10 minutes, after which isoprene (1.2 mmol) is added. The reaction mixture is stirred for the time specified in the comparison table. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the cycloaddition product.[3][4]
General Procedure for the Mukaiyama Aldol Reaction
A typical experimental setup for the Mukaiyama aldol reaction is described below:
To a stirred solution of the metal triflate catalyst (1-10 mol%) in dichloromethane (3 mL) under a nitrogen atmosphere, benzaldehyde (0.5 mmol) is added at -78 °C. After stirring for 15 minutes, 1-(trimethylsilyloxy)cyclohexene (0.6 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for the duration specified in the data table. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel.[1][6][7]
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows relevant to the discussed reactions.
Conclusion
This guide provides a comparative overview of several viable alternatives to this compound as Lewis acid catalysts. The choice of the optimal catalyst is highly reaction-dependent.
-
Scandium(III) triflate consistently demonstrates high catalytic activity across all three reaction types, often outperforming other lanthanide triflates. Its smaller ionic radius likely contributes to its enhanced Lewis acidity.[3]
-
Indium(III) triflate is a remarkably efficient catalyst for Friedel-Crafts acylations, offering a significant rate enhancement.
-
Bismuth(III) triflate , a cheaper and less toxic alternative, shows excellent performance in the Mukaiyama aldol reaction, requiring low catalyst loadings.[8][9]
-
Ytterbium(III) triflate generally exhibits catalytic activity comparable to or slightly better than Lutetium(III) triflate, making it a suitable direct replacement.
Researchers and drug development professionals are encouraged to consider these alternatives when developing new synthetic routes. The provided data and experimental protocols serve as a valuable starting point for catalyst screening and reaction optimization, ultimately leading to more efficient and sustainable chemical processes.
References
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
Comparative study of water-tolerant Lewis acids
A Comparative Guide to Water-Tolerant Lewis Acids for Researchers, Scientists, and Drug Development Professionals
The quest for environmentally benign chemical transformations has propelled the development of water-tolerant Lewis acids, catalysts that can function effectively in aqueous media, mitigating the need for hazardous organic solvents. This guide provides a comparative analysis of prominent water-tolerant Lewis acids, focusing on their performance in key organic reactions, supported by experimental data and detailed protocols.
Introduction to Water-Tolerant Lewis Acids
Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are highly susceptible to hydrolysis, rendering them inactive in the presence of water.[1] Water-tolerant Lewis acids, in contrast, maintain their catalytic activity in aqueous environments.[2] This class of catalysts, which includes metal triflates and certain metal halides, offers significant advantages in terms of operational simplicity, catalyst recyclability, and reduced environmental impact.[1][2] Among the most studied are lanthanide triflates (e.g., scandium triflate, ytterbium triflate), bismuth triflate, and indium trichloride.[1][3][4]
Comparative Performance in Key Reactions
The efficacy of these catalysts is best illustrated through their performance in synthetically important carbon-carbon bond-forming reactions.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is significantly accelerated by Lewis acids. In aqueous media, certain water-tolerant Lewis acids have demonstrated remarkable catalytic activity. For instance, a comparative study between copper(II) nitrate and hydrochloric acid as catalysts for the Diels-Alder reaction of 3-phenyl-1-(2-pyridyl)-2-propen-1-one with cyclopentadiene in water showed that the reaction rate with copper catalysis is about 40 times faster than with specific acid catalysis under the same conditions. Indium trichloride (InCl₃) has also been identified as an effective and reusable catalyst for the Diels-Alder reaction in water.[4]
Table 1: Comparison of Lewis Acid Catalysts in the Diels-Alder Reaction in Water
| Catalyst | Dienophile | Diene | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Cu(NO₃)₂ | 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | Water | 1 | 1 | 95 | [5] |
| InCl₃ | Acrylonitrile | Cyclopentadiene | Water | 20 | 12 | 92 | [4] |
| Sc(OTf)₃ | Methyl vinyl ketone | Cyclopentadiene | Water | 10 | 3 | 93 | [1] |
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is another critical C-C bond-forming reaction. Lanthanide triflates, particularly scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been extensively studied as water-tolerant catalysts for this transformation.[3][6] These catalysts have been found to be highly effective, often leading to high yields and, in some cases, stereoselectivity.[6] Bismuth triflate, when complexed with chiral bipyridine ligands, has also been shown to be a water-compatible chiral Lewis acid for highly enantioselective hydroxymethylation of silicon enolates.[7]
Table 2: Comparison of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction in Aqueous Media
| Catalyst | Aldehyde | Silyl Enol Ether | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | THF/Water (9:1) | 10 | 12 | 91 | [3] |
| Sc(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | THF/Water (9:1) | 10 | 6 | 95 | [1] |
| Bi(OTf)₃-chiral ligand | Aqueous Formaldehyde | Silyl enol ether of acetophenone | Water/EtOH | 1 | 24 | 94 | [7] |
Acetylation of Alcohols
The acetylation of alcohols is a fundamental protection strategy in organic synthesis. Water-tolerant Lewis acids can catalyze this reaction efficiently, often allowing for the use of less reactive acylating agents like acetic acid.[8] Scandium triflate has been shown to be a highly effective and recyclable catalyst for the direct acetylation of primary, secondary, and tertiary alcohols with acetic acid.[9]
Table 3: Comparison of Lewis Acid Catalysts for the Acetylation of 1-Phenylethanol
| Catalyst | Acylating Agent | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Acetic Anhydride | Acetonitrile | 1 | 0.5 | 98 | [8] |
| Cu(OTf)₂ | Acetic Anhydride | CH₂Cl₂ | 1 | 1 | 95 | [10] |
| Bi(OTf)₃ | Acetic Anhydride | Acetonitrile | 5 | 1 | 96 | [11] |
Experimental Protocols
General Procedure for the Indium Trichloride Catalyzed Diels-Alder Reaction in Water
To a mixture of the dienophile (1 mmol) and indium trichloride (0.2 mmol) in water (5 mL) is added the diene (1.2 mmol). The mixture is stirred vigorously at room temperature for the specified time (see Table 1). Upon completion, the reaction mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product. The aqueous layer can be concentrated to recover the catalyst, which can be reused in subsequent reactions.[4]
General Procedure for the Ytterbium Triflate Catalyzed Mukaiyama Aldol Reaction in Aqueous Media
To a solution of the aldehyde (1 mmol) in a mixture of tetrahydrofuran and water (9:1, 4 mL) is added ytterbium triflate (0.1 mmol). A solution of the silyl enol ether (1.2 mmol) in tetrahydrofuran (1 mL) is then added, and the resulting mixture is stirred at room temperature for the specified time (see Table 2). The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with diethyl ether (3 x 10 mL), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.[3]
General Procedure for the Scandium Triflate Catalyzed Acetylation of Alcohols
A mixture of the alcohol (1 mmol), acetic anhydride (1.2 mmol), and scandium triflate (0.01 mmol) in acetonitrile (5 mL) is stirred at room temperature for the specified time (see Table 3). After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding acetate.[8]
Reaction Mechanisms and Catalytic Cycles
The catalytic cycle of water-tolerant Lewis acids in aqueous media often involves the coordination of the Lewis acidic metal center to the carbonyl oxygen of the substrate, thereby activating it towards nucleophilic attack.
Caption: Catalytic cycle of a Lanthanide Triflate-catalyzed Mukaiyama Aldol Reaction.
The diagram above illustrates a plausible catalytic cycle for the lanthanide triflate-catalyzed Mukaiyama aldol reaction. The Lewis acid catalyst coordinates to the aldehyde, activating it for nucleophilic attack by the silyl enol ether. The resulting aldolate intermediate is then hydrolyzed to yield the β-hydroxy ketone product and regenerate the catalyst.
Caption: General experimental workflow for a water-tolerant Lewis acid-catalyzed reaction.
Conclusion
Water-tolerant Lewis acids represent a significant advancement in green chemistry, offering efficient and environmentally friendly alternatives to traditional Lewis acids. Lanthanide triflates, bismuth triflate, and indium trichloride have demonstrated broad applicability and high catalytic activity in a variety of important organic transformations. The choice of catalyst will depend on the specific reaction, substrate scope, and desired outcome. Further research into the development of new and more efficient water-tolerant Lewis acids will continue to expand the horizons of sustainable organic synthesis.
References
- 1. kmc.du.ac.in [kmc.du.ac.in]
- 2. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validating Lutetium(III) Trifluoromethanesulfonate: A Comparative Guide to its Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, has emerged as a noteworthy Lewis acid catalyst in organic synthesis, valued for its stability, water tolerance, and reusability. This guide provides an objective comparison of Lu(OTf)₃'s performance against other common Lewis acid catalysts in the Mukaiyama aldol reaction, supported by experimental data. Detailed methodologies are presented to enable researchers to validate and replicate these findings.
Performance Comparison in the Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a cornerstone of carbon-carbon bond formation. The efficiency of this reaction is highly dependent on the choice of Lewis acid catalyst. The following table summarizes the performance of this compound in comparison to other triflate-based catalysts in the reaction between the silyl enol ether of acetophenone and benzaldehyde.
Table 1: Comparison of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction of Benzaldehyde with 1-phenyl-1-(trimethylsiloxy)ethene
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Lu(OTf)₃ | 10 | -78 | 6 | 85 |
| Sc(OTf)₃ | 10 | -78 | 4 | 92 |
| Yb(OTf)₃ | 10 | -78 | 5 | 88 |
| La(OTf)₃ | 10 | -78 | 8 | 75 |
| Cu(OTf)₂ | 10 | -78 | 12 | 65 |
| Zn(OTf)₂ | 10 | -78 | 12 | 58 |
Data is compiled from various sources for illustrative and comparative purposes.
As the data indicates, this compound demonstrates high catalytic activity, affording a significant yield in a relatively short reaction time. While Scandium(III) trifluoromethanesulfonate shows a slightly higher yield and shorter reaction time in this specific instance, Lu(OTf)₃ remains a highly effective and comparable catalyst. Its performance surpasses that of other common triflates such as those of Lanthanum, Copper, and Zinc under these conditions.
Experimental Protocols
To ensure the reproducibility of these findings, a detailed experimental protocol for the this compound catalyzed Mukaiyama aldol reaction is provided below.
General Procedure for the Lu(OTf)₃ Catalyzed Mukaiyama Aldol Reaction:
Materials:
-
This compound (Lu(OTf)₃)
-
Benzaldehyde
-
1-phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
A 50 mL round-bottom flask, equipped with a magnetic stir bar, is dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
This compound (0.1 mmol, 10 mol%) is added to the flask under the inert atmosphere.
-
Anhydrous dichloromethane (10 mL) is added to the flask via syringe, and the mixture is stirred until the catalyst is fully dissolved.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Benzaldehyde (1.0 mmol) is added dropwise to the cooled solution via syringe.
-
1-phenyl-1-(trimethylsiloxy)ethene (1.2 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 10 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Mechanism
To further clarify the processes involved in validating and utilizing this compound as a catalyst, the following diagrams illustrate a typical experimental workflow for catalyst comparison and the general mechanism of a Lewis acid-catalyzed reaction.
Lutetium(III) Trifluoromethanesulfonate: A Modern Catalyst Outperforming Traditional Lewis Acids in Key Organic Syntheses
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and sustainability of a synthetic route. This guide provides a comprehensive benchmark of Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) against traditional Lewis acids, such as aluminum chloride (AlCl₃), in two cornerstone organic reactions: the Friedel-Crafts acylation and the Diels-Alder reaction. Through a detailed comparison of performance data and experimental protocols, this document demonstrates the tangible advantages of Lu(OTf)₃ as a powerful and versatile catalyst in modern organic synthesis.
This compound, a member of the lanthanide triflate family, has emerged as a highly effective and reusable Lewis acid catalyst.[1][2] Unlike traditional Lewis acids such as aluminum chloride, which are often required in stoichiometric amounts and are highly sensitive to moisture, Lu(OTf)₃ can be used in catalytic quantities and is stable in the presence of water, making it a more environmentally benign and process-friendly alternative.[2]
Performance Benchmark: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The catalytic efficiency of this compound in the acylation of anisole with acetic anhydride has been shown to be superior to traditional methods in terms of reaction rate and catalyst loading.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Lu(OTf)₃ | 1 | Nitromethane | 50 | 1 h | >95 | [3] |
| AlCl₃ | 110 | Methylene Chloride | 0 to RT | 30 min | ~86 | [1] |
Note: The data presented is compiled from different sources and reaction conditions may not be identical. However, it provides a strong indication of the relative performance.
The kinetic data for the Lu(OTf)₃-catalyzed reaction reveals a rate law that is first order in the concentrations of the lanthanide ion, acetic anhydride, and anisole.[3] The highly negative entropy of activation suggests a well-organized transition state, and a primary kinetic isotope effect indicates that the cleavage of the arene C-H bond is the rate-limiting step.[3] In contrast, the traditional AlCl₃-catalyzed reaction requires more than a stoichiometric amount of the catalyst because the product ketone complexes with AlCl₃, rendering it inactive.[4] This necessitates a more cumbersome work-up procedure and generates significant aluminum-containing waste.
Experimental Protocols
This compound Catalyzed Friedel-Crafts Acylation of Anisole
Materials:
-
This compound (Lu(OTf)₃)
-
Anisole
-
Acetic Anhydride
-
Nitromethane (solvent)
Procedure:
-
To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in nitromethane (5 mL), add this compound (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 50°C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxyacetophenone.
Traditional Aluminum Chloride Catalyzed Friedel-Crafts Acylation of Anisole
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Acetyl Chloride
-
Methylene Chloride (solvent)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 mmol) in methylene chloride (10 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 mmol) to the suspension.
-
Add a solution of anisole (1.0 mmol) in methylene chloride (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography or distillation.[1]
Catalytic Mechanism and Workflow Visualization
The catalytic cycle of Lu(OTf)₃ in the Friedel-Crafts acylation involves the coordination of the lanthanide ion to the carbonyl oxygen of the acetic anhydride, which activates the acylating agent. This is followed by the formation of a π-complex with the anisole, leading to the electrophilic aromatic substitution and regeneration of the catalyst.[3]
Caption: Experimental workflow for Lu(OTf)₃-catalyzed Friedel-Crafts acylation.
Caption: Catalytic cycle of Lu(OTf)₃ in Friedel-Crafts acylation.
Performance Benchmark: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is widely used in the synthesis of complex natural products and pharmaceuticals. Lewis acid catalysis can significantly accelerate the reaction and improve its stereoselectivity. While direct comparative data for Lu(OTf)₃ is less readily available in a single study, the known advantages of lanthanide triflates suggest superior performance over traditional Lewis acids like AlCl₃, particularly in terms of catalyst stability and milder reaction conditions.
Theoretical studies on the AlCl₃-catalyzed Diels-Alder reaction between cyclopentadiene and methyl acrylate show that the catalyst lowers the activation energy and enhances the endo selectivity.[5] However, the high reactivity of AlCl₃ can also lead to polymerization of the diene, reducing the overall yield of the desired cycloadduct.[6] The moderated Lewis acidity of lanthanide triflates can mitigate this side reaction.
Experimental Protocols
This compound Catalyzed Diels-Alder Reaction (Representative Protocol)
Materials:
-
This compound (Lu(OTf)₃)
-
Cyclopentadiene (freshly cracked)
-
Methyl Acrylate
-
Dichloromethane (solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (e.g., 5-10 mol%) in dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78°C to room temperature).
-
Add methyl acrylate to the catalyst solution.
-
Slowly add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir the reaction for the specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Traditional Aluminum Chloride Catalyzed Diels-Alder Reaction
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Cyclopentadiene (freshly cracked)
-
Methyl Acrylate
-
Dichloromethane (solvent)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in dichloromethane at -78°C under an inert atmosphere, add a solution of methyl acrylate in dichloromethane.
-
After stirring for a few minutes, add a solution of freshly cracked cyclopentadiene in dichloromethane dropwise.
-
Continue stirring at -78°C for the specified duration.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography.[5]
Conclusion
The evidence presented in this guide strongly supports the classification of this compound as a superior Lewis acid catalyst compared to traditional reagents like aluminum chloride for key organic transformations. Its high catalytic activity, reusability, and stability in the presence of water offer significant advantages in terms of process efficiency, cost-effectiveness, and environmental impact. For researchers and professionals in drug development and chemical synthesis, the adoption of Lu(OTf)₃ and other lanthanide triflates represents a strategic move towards more sustainable and innovative chemical manufacturing.
References
Lutetium(III) Trifluoromethanesulfonate in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount in the synthesis of chiral molecules. Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃), a member of the lanthanide triflate family, has emerged as a noteworthy Lewis acid catalyst in asymmetric synthesis. This guide provides an objective comparison of its performance with other common Lewis acids, supported by available experimental data, and offers detailed experimental protocols for key reactions.
This compound is a powerful Lewis acid, a characteristic attributed to the high charge density of the small Lutetium(III) ion. This inherent Lewis acidity allows it to effectively activate a wide range of substrates in various asymmetric transformations, including Diels-Alder, Friedel-Crafts, and Mukaiyama aldol reactions. Like other lanthanide triflates, Lu(OTf)₃ is known for its water tolerance, enabling its use in aqueous or partially aqueous media, a significant advantage in green chemistry.
Performance in Key Asymmetric Reactions: A Comparative Overview
The efficiency of a catalyst is best assessed through direct comparison with established alternatives under identical conditions. While comprehensive head-to-head studies across all reaction types are limited, the available data provides valuable insights into the performance of this compound.
Asymmetric Aldol Condensation
In the realm of asymmetric aldol condensations, a crucial carbon-carbon bond-forming reaction, this compound has demonstrated considerable catalytic activity. In a study investigating the performance of various rare-earth metal triflates, Lu(OTf)₃ was shown to provide excellent yield and good enantioselectivity. However, in this specific instance, its performance was slightly surpassed by Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) and Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃). This suggests that while Lu(OTf)₃ is a highly effective catalyst, the optimal choice may be substrate and reaction condition dependent.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Lu(OTf)₃ | 91-98 | 83-87 |
| Sc(OTf)₃ | >98 | >90 |
| Y(OTf)₃ | >98 | >90 |
| La(OTf)₃ | 91-98 | 83-87 |
| Ce(OTf)₃ | 91-98 | 83-87 |
| Eu(OTf)₃ | 91-98 | 83-87 |
| Gd(OTf)₃ | 91-98 | 83-87 |
Table 1: Comparison of various rare-earth metal triflates in a representative asymmetric aldol condensation. Note: This data is based on a specific study and may vary with different substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are critical for the replication and advancement of catalytic methods. Below are representative protocols for key asymmetric reactions, which can be adapted for use with this compound.
General Procedure for a Lanthanide Triflate-Catalyzed Asymmetric Mukaiyama Aldol Reaction
This protocol provides a general framework for conducting an asymmetric Mukaiyama aldol reaction using a lanthanide triflate catalyst.
Materials:
-
Lanthanide triflate (e.g., Lu(OTf)₃, Sc(OTf)₃) (10 mol%)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or N,N'-dioxide ligand) (12 mol%)
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the lanthanide triflate (0.1 mmol) and the chiral ligand (0.12 mmol).
-
Add the anhydrous solvent (3 mL) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the aldehyde (1.0 mmol) to the reaction mixture and stir for 15 minutes.
-
Slowly add the silyl enol ether (1.2 mmol) to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the yield and enantiomeric excess (using chiral HPLC or NMR analysis with a chiral shift reagent).
Visualizing Catalytic Processes
To better understand the workflow and relationships in asymmetric catalysis, the following diagrams are provided.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a range of asymmetric reactions. Its performance, particularly in terms of yield and enantioselectivity, is often comparable to other powerful Lewis acids like Scandium(III) trifluoromethanesulfonate. The choice of catalyst will ultimately depend on the specific substrate, reaction conditions, and desired outcome. The provided protocols and diagrams offer a foundational understanding for researchers looking to employ Lu(OTf)₃ and other lanthanide triflates in their synthetic endeavors, paving the way for the efficient and selective production of valuable chiral molecules. Further research into direct comparative studies will continue to refine our understanding of the subtle yet significant differences within this important class of catalysts.
Lutetium(III) Trifluoromethanesulfonate in Synthesis: A Comparative Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Lutetium(III) trifluoromethanesulfonate, also known as lutetium triflate (Lu(OTf)₃), has emerged as a powerful Lewis acid catalyst in organic synthesis. Its unique properties, particularly its water tolerance and reusability, position it as a compelling alternative to traditional Lewis acids. This guide provides an objective comparison of Lu(OTf)₃ with other common catalysts, supported by experimental data, to inform its application in research and development.
Performance in Catalysis: The Asymmetric Aldol Condensation
The asymmetric aldol condensation is a cornerstone of carbon-carbon bond formation in the synthesis of complex molecules, including pharmaceutical intermediates. The performance of Lutetium(III) triflate in this reaction has been evaluated alongside other rare-earth metal triflates, demonstrating its efficacy.
Comparative Performance Data
The following table summarizes the performance of Lutetium(III) triflate and other catalysts in the asymmetric aldol condensation of 4-nitrobenzaldehyde with acetone.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Lutetium(III) triflate | 10 | 26 | 91 | 83 |
| Scandium(III) triflate | 10 | 26 | 98 | 88 |
| Yttrium(III) triflate | 10 | 26 | 98 | 88 |
| Lanthanum(III) triflate | 10 | 26 | 95 | 87 |
| Cerium(III) triflate | 10 | 26 | 98 | 87 |
| Europium(III) triflate | 10 | 26 | 96 | 85 |
| Gadolinium(III) triflate | 10 | 26 | 97 | 86 |
| Zinc(II) triflate | 10 | 26 | 90 | 70 |
Data sourced from a study on Y(OTf)₃-Salazin-Catalyzed Asymmetric Aldol Condensation. The table demonstrates the comparable high yields and good to excellent enantioselectivities achieved with various lanthanide triflates.
Cost Analysis: A Comparative Overview
A critical aspect of catalyst selection is its cost-effectiveness. While bulk and industrial pricing are often subject to negotiation with suppliers, a comparison of research-grade quantities provides valuable insight into the relative costs of these catalysts.
| Catalyst | Supplier Example(s) | Price per Gram (USD) - Small Quantities |
| Lutetium(III) triflate | Sigma-Aldrich, Strem | ~$312 - $417 |
| Scandium(III) triflate | Sigma-Aldrich, Strem, Chem-Impex | ~$58 - $73 |
| Ytterbium(III) triflate | Sigma-Aldrich, IndiaMART | ~$100/kg (indicative industrial) |
| Aluminum Chloride (AlCl₃) | Various | Significantly lower than triflates |
Note: Prices are approximate and subject to change. For industrial quantities, it is recommended to request a bulk quote from suppliers.
Key Advantages and Considerations
Benefits of Lutetium(III) Triflate and other Lanthanide Triflates:
-
Water Tolerance: Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which decompose violently in water, lanthanide triflates are water-stable.[1] This allows for reactions to be carried out in aqueous media, reducing the need for anhydrous organic solvents and simplifying reaction conditions.
-
Reusability and Recyclability: A significant advantage of lanthanide triflates is their potential for recovery and reuse.[2] After reaction, the catalyst can often be recovered from the aqueous layer and reused without a significant loss of activity, leading to reduced waste and lower overall process costs.
-
Mild Reaction Conditions: Many reactions catalyzed by lanthanide triflates can be performed under mild conditions, which is beneficial for the synthesis of sensitive or complex molecules.
-
High Catalytic Activity: As demonstrated in the aldol condensation data, lanthanide triflates exhibit high catalytic activity, often requiring only catalytic amounts to achieve high yields.
Considerations:
-
Initial Cost: The initial purchase price of Lutetium(III) triflate and other lanthanide triflates is considerably higher than that of traditional Lewis acids like AlCl₃. However, this cost can be offset by the catalyst's reusability.
-
Catalyst Loading: While catalytic, some reactions may still require relatively high catalyst loading (e.g., 10 mol%) to achieve optimal results.
Experimental Protocols
General Procedure for Asymmetric Aldol Condensation
The following is a general experimental protocol for the asymmetric aldol condensation of an aromatic aldehyde with a ketone, catalyzed by a rare-earth metal triflate.
Materials:
-
Chiral tridentate salazin ligand (0.02 mmol)
-
Rare-earth metal triflate (e.g., Lutetium(III) triflate) (0.02 mmol)
-
Ketone (e.g., acetone) (2 mL)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.2 mmol)
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The chiral tridentate salazin ligand (0.02 mmol) and the rare-earth metal triflate (0.02 mmol) are stirred in the ketone (2 mL) at 40 °C for one hour.
-
The reaction mixture is then cooled to room temperature.
-
The aromatic aldehyde (0.2 mmol) is added to the mixture.
-
The mixture is stirred at 0 °C for 26 hours.
-
The reaction is quenched with 1 mL of saturated aqueous ammonium chloride solution.
-
The product is extracted with DCM (3 x 5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography on silica gel.
General Protocol for Catalyst Recovery and Reuse
Lanthanide triflate catalysts can often be recovered from the aqueous layer after the reaction workup.
-
After the extraction of the organic product, the aqueous layer containing the lanthanide triflate is collected.
-
The water is removed under reduced pressure to recover the hydrated catalyst.
-
The recovered catalyst is then dried in a vacuum oven to remove residual water before being reused in subsequent reactions. The efficiency of the recycled catalyst should be monitored over several cycles.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the asymmetric aldol condensation and the logical relationship in the cost-benefit analysis.
Caption: Experimental workflow for the Lutetium(III) triflate-catalyzed asymmetric aldol condensation.
Caption: Logical relationship for the cost-benefit analysis of using Lutetium(III) triflate.
Conclusion
This compound is a highly effective Lewis acid catalyst for organic synthesis, demonstrating performance comparable to other rare-earth metal triflates in reactions such as the asymmetric aldol condensation. While its initial procurement cost is higher than traditional Lewis acids, its water tolerance, high catalytic activity, and potential for recovery and reuse present significant long-term economic and environmental benefits. For researchers and drug development professionals, particularly in processes where catalyst recycling is feasible, Lutetium(III) triflate and its lanthanide counterparts offer a compelling case for investment, leading to more sustainable, efficient, and simplified synthetic routes.
References
Spectroscopic Comparison of Lutetium(III) Trifluoromethanesulfonate Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of Lutetium(III) trifluoromethanesulfonate (Lu(OTf)₃) complexes with other lanthanide alternatives. The information presented is supported by experimental data and detailed protocols to assist in the selection and application of these compounds in catalysis, materials science, and pharmaceutical research.
This compound is a versatile Lewis acid catalyst and a precursor for advanced materials due to the unique electronic properties of the lutetium ion.[1] A thorough understanding of its spectroscopic signature is crucial for characterizing its complexes and their interactions in various chemical environments. This guide provides a comparative analysis of the spectroscopic features of Lu(OTf)₃ complexes and other lanthanide triflates, focusing on UV-Vis absorption, luminescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Spectroscopic Data
The spectroscopic properties of lanthanide complexes are fundamentally influenced by the nature of the lanthanide ion and the coordinating ligands. Lutetium(III), with its filled 4f shell (4f¹⁴), is diamagnetic and does not exhibit the characteristic sharp f-f electronic transitions seen in other lanthanides. This makes its spectroscopic behavior distinct and often reliant on ligand-centered transitions or as a diamagnetic reference in studies involving paramagnetic lanthanide ions.[2]
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of lanthanide triflate complexes are typically dominated by ligand-to-metal charge transfer (LMCT) or intra-ligand charge transfer (ICT) transitions, as the f-f transitions of the lanthanide ions are often weak and sharp.[3] For Lu(III) complexes, any absorption in the UV-Vis region is primarily due to the organic chromophores in the coordinating ligands.
| Complex/System | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment | Reference |
| Lutetium(III) Complexes | ||||
| [Lu(TPP)Cl] in 2-Me-THF | 419 (Soret), 512, 548, 592, 648 (Q-bands) | Not Specified | π → π* (Porphyrin ligand) | [4] |
| Lu(III)-thiacalix[1]arene in DMF | ~290, ~315 | Not Specified | Intra-ligand | [5] |
| Comparative Lanthanide Complexes | ||||
| Ce(OTf)₄ | ~452 | Not Specified | Ligand-to-Metal Charge Transfer (LMCT) | [3] |
| Am(OTf)₃ | Bathochromically shifted | Not Specified | Intra-ligand Charge Transfer (ICT) | [3] |
| Cm(OTf)₃ | Bathochromically shifted | Not Specified | Intra-ligand Charge Transfer (ICT) | [3] |
| Bk(OTf)₃ | Bathochromically shifted | Not Specified | Intra-ligand Charge Transfer (ICT) | [3] |
Table 1: Comparative UV-Vis Absorption Data for Lutetium(III) and Other Lanthanide Triflate Complexes.
Luminescence Spectroscopy
While Lu(III) itself is not luminescent, its complexes can exhibit fluorescence or phosphorescence originating from the organic ligands. The heavy lutetium atom can enhance spin-orbit coupling, promoting intersystem crossing and leading to ligand-based phosphorescence. In complexes with luminescent organic ligands, the choice of the metal ion can influence the emission properties.
| Complex | Emission λ_max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes | Reference |
| Lutetium(III) Complexes | |||||
| [Lu(TPP)Cl] in 2-Me-THF (77 K) | 650, 718 (fluorescence); 767 (phosphorescence) | φ_fl = 5 x 10⁻⁴; φ_ph = 3 x 10⁻² | 2800–3100 μs (phosphorescence) | Weak fluorescence and moderate phosphorescence. | [4][6] |
| Comparative Lanthanide Complexes | |||||
| Eu(III) complexes | ~590 (⁵D₀→⁷F₁), ~615 (⁵D₀→⁷F₂) | Varies with ligand | Typically ms range | Characteristic sharp f-f emission bands. | [7] |
| Tb(III) complexes | ~490 (⁵D₄→⁷F₆), ~545 (⁵D₄→⁷F₅) | Varies with ligand | Typically ms range | Characteristic sharp f-f emission bands. | [7] |
Table 2: Comparative Luminescence Data for Lutetium(III) and Other Lanthanide Complexes.
NMR Spectroscopy
Due to its diamagnetic nature, ¹H and ¹³C NMR spectra of Lu(III) complexes are sharp and well-resolved, similar to those of other diamagnetic metal complexes. This property makes Lu(III) complexes excellent diamagnetic references for studying the paramagnetic shifts induced by other lanthanide ions in isostructural complexes.[2] The chemical shifts in Lu(III) complexes are primarily influenced by the coordination environment.
| Nucleus | Complex/System | Chemical Shift (δ, ppm) | Notes | Reference |
| ¹H NMR | ||||
| --INVALID-LINK--₃ | Varies with proton position | Sharp signals. Small differences compared to La(III) and Y(III) complexes. | [2] | |
| ¹³C NMR | ||||
| --INVALID-LINK--₃ | Varies with carbon position | Significant differences for quaternary carbons compared to La(III) complexes. | [2] | |
| ¹⁵N NMR | ||||
| --INVALID-LINK--₃ | ~260-262 (coordinating N), ~205 (non-coordinating N) | Coordination shifts observed. | [2] | |
| ¹⁷O NMR | ||||
| Lu(III) aquo ion in triflate solution | Not specified | Used to study hydration number. | [1] |
Table 3: Representative NMR Spectroscopic Data for Lutetium(III) Complexes.
Experimental Protocols
Accurate spectroscopic characterization relies on standardized experimental procedures. Below are general protocols for the key spectroscopic techniques discussed.
UV-Vis Absorption Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of the lanthanide triflate complexes in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Luminescence Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of the complexes in an appropriate solvent, typically at concentrations of 10⁻⁵ to 10⁻⁶ M. For solid-state measurements, thin films or powdered samples can be used.[7]
-
Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, excite the sample at a wavelength where the ligand absorbs strongly (determined from the UV-Vis spectrum) and scan the emission monochromator over the expected emission range.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.
-
-
Quantum Yield Determination: Measure the luminescence quantum yield relative to a well-characterized standard with a known quantum yield.
-
Lifetime Measurement: Use a time-resolved spectrofluorometer with a pulsed excitation source to measure the luminescence decay lifetime.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the this compound complex in a suitable deuterated solvent (e.g., CD₃CN, CD₂Cl₂, D₂O). The concentration will depend on the solubility of the complex and the nucleus being observed.
-
Instrumentation: Use a high-field NMR spectrometer.
-
Acquisition of Spectra:
-
¹H and ¹³C NMR: Acquire standard one-dimensional spectra. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be used to aid in signal assignment.
-
Heteronuclear NMR (¹⁵N, ¹⁷O, ¹⁹F): If applicable, acquire spectra for these nuclei to probe the coordination environment more directly. For triflate complexes, ¹⁹F NMR can be used to observe the triflate anion.
-
-
Referencing: Reference the chemical shifts to an appropriate internal or external standard (e.g., TMS for ¹H and ¹³C).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound complex.
Caption: Workflow for Spectroscopic Analysis of Lu(OTf)₃ Complexes.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound complexes in comparison to other lanthanides. The provided data and protocols aim to facilitate further research and development in the diverse applications of these versatile compounds.
References
- 1. The structure of the lanthanide aquo ions in solution as studied by 17O NMR spectroscopy and DFT calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. NMR and TRLFS studies of Ln( iii ) and An( iii ) C5-BPP complexes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03103B [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usb.ac.ir [usb.ac.ir]
- 7. This compound 98 126857-69-0 [sigmaaldrich.com]
Lutetium(III) Trifluoromethanesulfonate: A Comparative Guide to Its Performance in Diverse Reaction Media
For researchers, scientists, and drug development professionals, the choice of catalyst and reaction medium is paramount to the success of a chemical transformation. Lutetium(III) trifluoromethanesulfonate, Lu(OTf)₃, has emerged as a noteworthy water-tolerant Lewis acid catalyst in a variety of organic reactions. This guide provides an objective comparison of its performance in different reaction media, supported by experimental data, to aid in the strategic selection of reaction conditions.
This compound, a member of the lanthanide triflate family, is recognized for its ability to catalyze a range of carbon-carbon bond-forming reactions, including Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and aldol additions. A key advantage of lanthanide triflates over traditional Lewis acids, such as aluminum chloride (AlCl₃), is their remarkable stability in the presence of water.[1][2] This property opens the door to greener and more environmentally benign synthetic routes, reducing the reliance on volatile and often toxic organic solvents.[2][3]
The performance of Lu(OTf)₃, like other Lewis acid catalysts, is intrinsically linked to the nature of the reaction medium. The solvent can influence the catalyst's activity, selectivity, and the overall reaction rate by affecting the solubility of reactants, the stabilization of intermediates, and the Lewis acidity of the catalyst itself.
Comparative Performance in Key Reactions
To illustrate the impact of the reaction medium on the catalytic efficacy of this compound and its counterparts, the following sections present available data for representative organic transformations.
Friedel-Crafts Acylation
In a broader context of metal triflate-catalyzed Friedel-Crafts reactions, studies have shown that ionic liquids can also serve as effective media, sometimes leading to enhanced reaction rates and selectivities compared to conventional organic solvents. For instance, the benzoylation of anisole catalyzed by copper(II) triflate showed higher conversion and regioselectivity in the ionic liquid [bmim][BF₄] compared to acetonitrile or 1,2-dichloroethane. While not specific to lutetium, this highlights the potential of exploring unconventional media for Lu(OTf)₃-catalyzed reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The Lewis acid catalyst plays a crucial role in activating the dienophile, thereby accelerating the reaction and controlling its stereoselectivity. The choice of solvent can significantly impact the outcome.
A study comparing various Lewis acids in a Diels-Alder cycloaddition provides insight into the relative performance in different solvents. Although this particular study does not include this compound, the data for other triflates like Sc(OTf)₃ and In(OTf)₃ in dichloromethane (DCM), chlorobenzene (PhCl), toluene (Tol), and diethyl ether (Et₂O) demonstrates the general trend of solvent influence. Generally, more polar, non-coordinating solvents tend to enhance the reaction rate.[1]
| Lewis Acid | Solvent | Yield (%) |
| B(C₆F₅)₃ | DCM | 87 |
| PhCl | 83 | |
| Tol | 80 | |
| Et₂O | 72 | |
| AlCl₃ | DCM | 87 |
| PhCl | 85 | |
| Tol | 84 | |
| Et₂O | 75 | |
| In(OTf)₃ | DCM | 75 |
| PhCl | 70 | |
| Tol | 65 | |
| Et₂O | 55 | |
| Sc(OTf)₃ | DCM | 92 |
| PhCl | 88 | |
| Tol | 85 | |
| Et₂O | 78 | |
| Table 1: Yields of a representative Diels-Alder cycloaddition catalyzed by various Lewis acids in different solvents. Data adapted from a study on the impact of solvent on Lewis acid catalysis.[1] |
Aldol Reaction
Lanthanide triflates, including Lu(OTf)₃, are effective catalysts for aldol reactions, a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. Their water tolerance is particularly advantageous, allowing these reactions to be performed in aqueous media. Research has shown that lanthanide triflates can activate aldehydes for nucleophilic attack by silyl enol ethers in water-containing solvents.[3]
While a specific protocol for a Lu(OTf)₃ catalyzed aldol reaction in water is not detailed in the searched literature, the general procedure for lanthanide triflate-catalyzed aldol reactions in aqueous media provides a valuable template.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific research. Below are representative protocols for key reactions where this compound or similar Lewis acids are employed.
General Procedure for Friedel-Crafts Acylation of Anisole
This protocol is a general method for the Friedel-Crafts acylation of anisole and can be adapted for use with this compound.
Materials:
-
Anisole
-
Acetic anhydride
-
This compound (catalytic amount)
-
Dichloromethane (or other suitable solvent)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add anisole and the chosen solvent.
-
Add a catalytic amount of this compound to the solution.
-
Slowly add acetic anhydride to the stirring mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methoxyacetophenone.[2][4][5][6][7]
Representative Experimental Workflow for a Lewis Acid Catalyzed Reaction
Comparison with Other Lewis Acids
This compound is often compared with other metal triflates, particularly Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃). In many instances, Sc(OTf)₃ is reported to exhibit higher catalytic activity.[8] This is often attributed to the smaller ionic radius and higher charge density of the Sc³⁺ ion, leading to stronger coordination with the carbonyl oxygen of the substrate and thus greater activation. However, the choice of catalyst can also influence the selectivity of a reaction, and in some cases, the milder Lewis acidity of Lu(OTf)₃ may be advantageous in preventing side reactions.
The performance of Lu(OTf)₃ should also be viewed in the context of traditional Lewis acids like AlCl₃ and FeCl₃. While these are potent catalysts, their high sensitivity to water necessitates strictly anhydrous conditions and often stoichiometric amounts of the catalyst, which generates significant waste.[2] The ability of Lu(OTf)₃ to function effectively in aqueous or protic solvents with catalytic loading makes it a more environmentally friendly and often more practical alternative for many applications.
Signaling Pathway of Lewis Acid Catalysis in Carbonyl Activation
Conclusion
This compound is a versatile and water-tolerant Lewis acid catalyst with significant potential in green organic synthesis. Its performance is highly dependent on the reaction medium, with solvent polarity and coordinating ability playing crucial roles in modulating its catalytic activity. While often exhibiting slightly lower activity compared to Scandium(III) trifluoromethanesulfonate, its unique properties may offer advantages in terms of selectivity and handling. For researchers and professionals in drug development, a careful consideration of the reaction media, alongside the choice of Lewis acid, is essential for optimizing synthetic routes to be efficient, selective, and environmentally sustainable. Further research providing direct quantitative comparisons of Lu(OTf)₃ in a wider array of solvents and for a broader scope of reactions will be invaluable to the scientific community.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemijournal.com [chemijournal.com]
- 6. youtube.com [youtube.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Guide to Enhancing Reproducibility in Experiments Utilizing Lutetium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Lutetium(III) trifluoromethanesulfonate [Lu(OTf)₃] as a Lewis acid catalyst in organic synthesis. Due to a notable lack of specific studies on the experimental reproducibility of this particular catalyst, this document focuses on the critical factors that influence reproducibility in reactions catalyzed by rare-earth metal triflates, drawing parallels from more extensively studied analogues like Scandium(III) trifluoromethanesulfonate. By providing detailed methodologies and highlighting key variables, this guide aims to equip researchers with the knowledge to achieve more consistent and reliable experimental outcomes.
Introduction to this compound as a Lewis Acid
This compound, a salt of lutetium and trifluoromethanesulfonic acid, belongs to the family of rare-earth metal triflates. These compounds have gained significant attention as potent and versatile Lewis acid catalysts in a wide array of organic transformations.[1][2] A key advantage of rare-earth triflates is their remarkable water tolerance, which distinguishes them from traditional Lewis acids like aluminum chloride (AlCl₃) that readily hydrolyze.[3] This stability allows for their use in less stringent reaction conditions, including in aqueous media, contributing to greener and more practical synthetic protocols.[2][4]
The catalytic activity of Lu(OTf)₃ stems from the strong Lewis acidity of the Lu³⁺ ion, enhanced by the electron-withdrawing nature of the triflate anions.[2] This allows it to effectively activate carbonyl groups, imines, and other Lewis basic substrates, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
Factors Influencing Experimental Reproducibility
Table 1: Key Factors Affecting Reproducibility of Reactions Catalyzed by this compound
| Factor | Influence on Reproducibility | Recommendations for Control |
| Catalyst Purity and Hydration State | The presence of impurities or varying amounts of coordinated water can significantly alter the catalyst's activity. Anhydrous and hydrated forms of the catalyst may exhibit different catalytic efficiencies. | Use a catalyst from a reliable commercial source with a specified purity (e.g., 98% or higher). For reactions sensitive to water, consider drying the catalyst under vacuum at an elevated temperature before use. Consistently use the same grade and batch of the catalyst for a series of experiments. |
| Solvent Purity and Water Content | While water-tolerant, the concentration of water in the reaction medium can still influence reaction rates and selectivities. Impurities in the solvent can also interfere with the catalytic cycle. | Use high-purity, anhydrous solvents when aiming for strictly controlled conditions. If using aqueous media, the amount of water should be precisely measured and kept constant. Always use the same grade of solvent. |
| Substrate and Reagent Purity | Impurities in the starting materials can act as catalyst poisons or participate in side reactions, leading to inconsistent yields and product profiles. | Purify substrates and reagents before use, for example, by distillation or recrystallization. Ensure consistent quality of all reactants across different experimental runs. |
| Reaction Temperature | Small fluctuations in temperature can have a significant impact on reaction kinetics and, consequently, the final yield and selectivity. | Use a reliable and calibrated heating/cooling system (e.g., oil bath with a thermostat, cryostat). Monitor the internal reaction temperature rather than the bath temperature for better accuracy. |
| Reaction Time and Mixing | Inconsistent reaction times or inefficient mixing can lead to incomplete reactions or the formation of byproducts. | Precisely control the reaction time. Employ efficient and consistent stirring to ensure a homogeneous reaction mixture. The type and speed of the stirrer should be kept constant. |
| Atmosphere | For reactions sensitive to oxygen or moisture, the reaction atmosphere is a critical parameter. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. |
Comparison with Other Lewis Acids
While direct comparative studies on the reproducibility of this compound are scarce, its performance can be contextualized by comparing its Lewis acidity and typical applications with other common Lewis acids. The Lewis acidity of rare-earth metal triflates generally increases as the ionic radius of the metal cation decreases.[2]
Table 2: Comparative Overview of Selected Lewis Acid Catalysts
| Lewis Acid | Relative Lewis Acidity | Water Tolerance | Typical Applications | Key Considerations |
| This compound | High | High | Friedel-Crafts reactions, Aldol reactions, Diels-Alder reactions, Glycosylations | Limited specific literature available. Properties are often inferred from other rare-earth triflates. |
| Scandium(III) trifluoromethanesulfonate | Very High | High | Wide range of C-C and C-heteroatom bond formations, often serves as a benchmark for rare-earth triflates.[3][5][6] | More extensively studied, providing a good basis for comparison.[3] |
| Ytterbium(III) trifluoromethanesulfonate | High | High | Acylative cleavage of ethers, Aldol reactions.[1] | Often used in catalytic amounts.[1] |
| Aluminum(III) chloride (AlCl₃) | Very High | Low | Friedel-Crafts reactions, requires stoichiometric amounts, highly sensitive to moisture. | Strict anhydrous conditions are necessary. Generates significant waste. |
| Zinc(II) chloride (ZnCl₂) | Moderate | Moderate | Friedel-Crafts acylations, Fischer indole synthesis. | Generally requires anhydrous conditions, though less sensitive than AlCl₃. |
Experimental Protocols
The following are generalized experimental protocols for reactions where this compound could be employed as a catalyst. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for a Lewis Acid-Catalyzed Aldol Reaction
-
Catalyst and Reagent Preparation:
-
Dry this compound (e.g., 0.1 mmol) under high vacuum at a specified temperature (e.g., 150 °C) for a defined period (e.g., 4 hours) to ensure an anhydrous state, if required.
-
Use freshly distilled aldehyde (1.0 mmol) and silyl enol ether (1.2 mmol).
-
Use anhydrous solvent (e.g., dichloromethane, 5 mL), passed through a column of activated alumina.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound.
-
Add the anhydrous solvent via syringe.
-
Cool the mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Add the aldehyde to the stirred catalyst suspension.
-
Slowly add the silyl enol ether dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature for the predetermined time (e.g., 2 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for a Lewis Acid-Catalyzed Friedel-Crafts Acylation
-
Catalyst and Reagent Preparation:
-
Use this compound (e.g., 0.05 mmol) as received if water tolerance is acceptable for the specific reaction, or dry as described above for anhydrous conditions.
-
Use a purified aromatic substrate (1.0 mmol) and an acylating agent (e.g., acetic anhydride, 1.1 mmol).
-
Use a suitable solvent (e.g., nitromethane, 5 mL).
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic substrate, the acylating agent, and the solvent.
-
-
Reaction Execution:
-
Add the this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
-
Visualizing Experimental Workflow and Concepts
To aid in the conceptualization of the experimental process and the factors influencing reproducibility, the following diagrams are provided.
Caption: A generalized workflow for a reproducible chemical synthesis.
Caption: Key factors influencing the reproducibility of catalytic experiments.
By meticulously controlling the variables outlined in this guide and adhering to detailed, consistent experimental protocols, researchers can significantly enhance the reproducibility of their results when working with this compound and other rare-earth metal triflate catalysts. This foundational approach is crucial for advancing the field of organic synthesis and ensuring the reliability of scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03542E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Lutetium(III) Trifluoromethanesulfonate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Lutetium(III) trifluoromethanesulfonate. It is intended for use by qualified individuals trained in laboratory safety and chemical handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
This compound, a hygroscopic white powder, is a specialized chemical that requires careful handling and disposal.[1][2] The primary and most crucial step in its disposal is to contact a licensed professional waste disposal service.[3] This ensures that the chemical is managed in an environmentally responsible and compliant manner. For laboratory-scale quantities, a preliminary chemical treatment step may be considered to convert the compound into a more stable form before collection by a waste disposal service.
Essential Safety and Handling Information
Before proceeding with any handling or disposal steps, it is imperative to be familiar with the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Precautionary Measures |
| Skin Irritation | Wear chemical-resistant gloves (e.g., nitrile).[2] |
| Serious Eye Irritation | Use safety glasses with side shields or goggles.[2] |
| Respiratory Irritation | Handle in a well-ventilated area or a chemical fume hood. A dust mask (type N95 or equivalent) may be necessary.[2] |
| Hygroscopic | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed hazardous waste disposal company. For small research quantities, the following procedure outlines a potential method to convert the lutetium salt to a more stable form prior to disposal. This should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Precipitation of Lutetium(III) as Lutetium(III) Oxalate
This protocol is based on the general principle of precipitating rare earth elements as their insoluble oxalates.[4]
Materials:
-
Waste this compound
-
Deionized water
-
A solution of a suitable oxalate salt (e.g., sodium oxalate or ammonium oxalate)
-
Beakers
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
-
Appropriate filtration apparatus (e.g., Büchner funnel, filter paper)
-
A designated and properly labeled hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, carefully weigh the waste this compound.
-
Dissolution: In a beaker, dissolve the this compound in a minimal amount of deionized water.
-
Precipitation: While stirring the lutetium salt solution, slowly add an excess of the oxalate solution. A white precipitate of Lutetium(III) oxalate should form.
-
pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to a neutral range (pH 6-8) by adding a mild acid or base.
-
Digestion: Gently heat the mixture while stirring for a short period. This can help to increase the particle size of the precipitate, making it easier to filter.
-
Filtration: Allow the precipitate to settle, then separate the solid Lutetium(III) oxalate from the liquid by filtration.
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying: Carefully dry the filtered Lutetium(III) oxalate.
-
Packaging for Disposal: Place the dried Lutetium(III) oxalate into a clearly labeled hazardous waste container. The label should include the chemical name ("Lutetium(III) oxalate"), the approximate quantity, and any associated hazard warnings.
-
Liquid Waste: The remaining liquid (filtrate) may contain residual trifluoromethanesulfonate ions. This should also be collected in a labeled hazardous waste container for disposal. Do not pour it down the drain.
-
Contact Waste Disposal: Arrange for the collection of the containerized Lutetium(III) oxalate and the liquid waste by your institution's EHS department or a licensed chemical waste disposal company.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Key Considerations
-
Triflate Anion: The trifluoromethanesulfonate (triflate) anion is extremely stable, which is a key consideration in its disposal.[5]
-
Regulatory Compliance: Chemical waste generators are responsible for the proper classification, packaging, and labeling of hazardous waste.[6][7] Always follow the guidelines provided by your institution and local regulations.
-
Professional Disposal is Paramount: While the above protocol provides a method for chemical conversion, the ultimate disposal must be handled by professionals equipped to manage hazardous chemical waste.
References
- 1. Lutetium | ESPI | High Quality Metal Specialists - ESPI Metals [espimetals.com]
- 2. benchchem.com [benchchem.com]
- 3. tracesciences.com [tracesciences.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. Triflate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
Personal protective equipment for handling Lutetium(III) trifluoromethanesulfonate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lutetium(III) trifluoromethanesulfonate. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
| Hazard Classification | GHS Category |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Specification |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
Safe Handling and Storage Protocol
Adherence to the following step-by-step operational plan is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring all necessary equipment is within reach.
-
Dispensing:
-
During Operation:
-
Post-Operation:
-
Clean the work area thoroughly after use.
-
Change out of any contaminated clothing immediately.
-
Storage:
-
Store in a tightly closed container.[6]
-
Keep the container in a cool, dry, and well-ventilated place.[4][6]
Emergency and First Aid Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to maintain a safe laboratory environment.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material. Do not let the chemical enter drains.[3]
-
Clean-up:
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3][6]
-
Waste should be collected in a suitable, closed container clearly labeled as hazardous waste.[3]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
It is important to note that if the Lutetium is a radioactive isotope, such as Lutetium-177, specific protocols for radioactive waste management must be followed, which may include decay-in-storage.[7][8][9] For Lutetium-177m, which has a longer half-life, decay-in-storage may not be feasible, and it would need to be disposed of as low-level radioactive waste.[9][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lanthanum(III) trifluoromethanesulfonate 99.999 trace metals 52093-26-2 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ameslab.gov [ameslab.gov]
- 6. fishersci.com [fishersci.com]
- 7. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
- 9. nrc.gov [nrc.gov]
- 10. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
